molecular formula C11H22N2O3 B7771691 Leucylvaline CAS No. 72121-02-9

Leucylvaline

Cat. No.: B7771691
CAS No.: 72121-02-9
M. Wt: 230.30 g/mol
InChI Key: MDSUKZSLOATHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Leucylvaline is a synthetic dipeptide composed of the essential branched-chain amino acids L-Leucine and L-Valine. As a prototypical branched-chain dipeptide, it serves as a critical tool for researchers studying peptide stability, cell permeability, and the fundamental biological roles of branched-chain amino acid (BCAA) derivatives . Dipeptides like Leucylvaline are of significant interest in the study of solid-state cyclization reactions, which can lead to the formation of 2,5-diketopiperazines (DKPs), structures recognized for their diverse biological activities . In biochemical research, this dipeptide may be used to investigate the transport and metabolism of BCAAs, which are crucial for protein synthesis and metabolic signaling . The constituent amino acids, Leucine and Valine, are known to share transporters (such as LAT1) and initial metabolizing enzymes, making their combined form a subject of metabolic pathway analysis . Leucylvaline is provided as a high-purity compound to ensure reliability and reproducibility in experimental settings. It is intended for research purposes only and is not for use in diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSUKZSLOATHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72121-02-9
Record name NSC524458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

Leucylvaline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Leucylvaline: Chemical Structure, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the dipeptide Leucylvaline (Leu-Val), detailing its chemical structure, physicochemical properties, synthesis methodologies, and its emerging significance in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors who are engaged in peptide-based research and development.

Introduction: The Significance of Dipeptides in Biological Systems and Therapeutics

Dipeptides, the simplest form of peptides, consist of two amino acids linked by a single peptide bond.[1] They are fundamental constituents of proteins and also exist as independent signaling molecules and metabolic intermediates in various biological processes.[1] The unique physicochemical properties of dipeptides, which are a composite of their constituent amino acids, make them attractive candidates for various applications in drug delivery, nutritional science, and as bioactive agents.

Leucylvaline is a dipeptide composed of the essential branched-chain amino acids (BCAAs) L-leucine and L-valine.[2] Both leucine and valine play critical roles in muscle protein synthesis, energy metabolism, and immune function.[3][4][5] Consequently, the dipeptide Leucylvaline is of significant interest for its potential synergistic or unique biological activities. This guide will delve into the core scientific principles and practical methodologies associated with Leucylvaline.

Chemical Structure and Nomenclature

The precise arrangement of atoms and functional groups in Leucylvaline dictates its chemical behavior and biological function.

IUPAC Name: (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoic acid[6]

Synonyms: L-Leucyl-L-valine, Leu-Val[6]

Chemical Formula: C₁₁H₂₂N₂O₃[6]

Molecular Weight: 230.30 g/mol [6]

The structure features a peptide bond linking the carboxyl group of L-leucine to the amino group of L-valine. The terminal amino group of the leucine residue and the terminal carboxyl group of the valine residue confer its zwitterionic properties.

Caption: Chemical structure of L-Leucyl-L-valine.

Physicochemical Properties

The physicochemical properties of Leucylvaline are crucial for its handling, formulation, and biological activity. The data presented below is a combination of predicted values and experimental data for its constituent amino acids.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂O₃[6]
Average Molecular Weight 230.30 g/mol [6]
Monoisotopic Molecular Weight 230.16304257 Da[6]
Physical Description Solid (Predicted)
Water Solubility 8.43 g/L (Predicted)
logP (Octanol-Water Partition Coefficient) -1.1 (Predicted)
pKa (Strongest Acidic) 4.06 (Predicted)
pKa (Strongest Basic) 8.43 (Predicted)
Hydrogen Bond Donor Count 3[6]
Hydrogen Bond Acceptor Count 4[6]
Rotatable Bond Count 6[6]
Polar Surface Area 92.42 Ų[6]
Melting Point L-Leucine: 293-295 °C (decomposes); L-Valine: ~315 °C (decomposes)[6][7]
Specific Rotation [α]D L-Leucine: -10.8° (c=2.2 in H₂O); L-Valine: +28.3° (c=1-2 in 5M HCl)[1][6]

Synthesis of Leucylvaline

The synthesis of Leucylvaline can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. SPPS is generally preferred for its efficiency and ease of purification.

Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of L-Leucyl-L-valine

This protocol is a representative example and may require optimization based on the specific resin and coupling reagents used.

  • Resin Preparation: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

    • Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3x), followed by dichloromethane (DCM) (3x), and then DMF (3x) to remove residual piperidine.

  • Coupling of L-Leucine:

    • In a separate vessel, activate Fmoc-L-Leu-OH (3 equivalents) with a coupling reagent such as HBTU (2.9 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

    • Monitor the reaction completion using a colorimetric test such as the Kaiser test.

  • Washing: After the coupling is complete, wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified Leucylvaline by mass spectrometry and NMR spectroscopy.

SPPS_Workflow Resin Fmoc-Val-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-Leu-OH, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, NMR) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Leucylvaline.

Biological Roles and Applications in Drug Development

The biological significance of Leucylvaline stems from the established roles of its constituent amino acids, L-leucine and L-valine.

Muscle Metabolism and Exercise Physiology

L-leucine is a potent stimulator of muscle protein synthesis, primarily through the activation of the mTOR signaling pathway.[8] L-valine also contributes to muscle metabolism and repair.[3] A study on the Leucyl-valine dipeptide demonstrated its ability to upregulate the expression of heat shock proteins (HSP70 and HSP25) and antioxidant system components in skeletal muscle following exercise in rats.[9] This suggests that Leucylvaline may play a protective role against exercise-induced cellular stress and contribute to muscle recovery.

Drug Delivery and Prodrug Strategies

A significant application of Leucylvaline in drug development is its use as a promoiety in prodrug design. The intestinal peptide transporter 1 (PepT1) recognizes and transports small peptides, offering a mechanism to enhance the oral bioavailability of drugs with poor absorption characteristics. By creating an ester or amide linkage between a drug and Leucylvaline, the resulting prodrug can be actively transported across the intestinal epithelium via PepT1. Once absorbed, the dipeptide is cleaved by intracellular peptidases, releasing the active drug.

Prodrug_Mechanism cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Bloodstream Prodrug Drug-Leu-Val Prodrug PepT1 PepT1 Transporter Prodrug->PepT1 Active Transport Prodrug_inside Drug-Leu-Val PepT1->Prodrug_inside Enzymes Intracellular Peptidases Prodrug_inside->Enzymes Hydrolysis Drug Active Drug Enzymes->Drug Leu_Val Leu-Val Enzymes->Leu_Val Drug_blood Active Drug Drug->Drug_blood Absorption

Caption: Mechanism of Leucylvaline as a promoiety in prodrug delivery.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for the identification, quantification, and characterization of Leucylvaline.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the most common technique for the analysis and purification of peptides. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA). Detection is commonly performed using UV absorbance at 214 nm, corresponding to the peptide bond.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and sequence of Leucylvaline. Electrospray ionization (ESI) is a soft ionization technique well-suited for peptides. The expected [M+H]⁺ ion for Leucylvaline is at m/z 231.17.[6] Tandem mass spectrometry (MS/MS) can be used to obtain fragment ions that confirm the amino acid sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conclusion

Leucylvaline is a dipeptide with significant potential in various scientific and therapeutic areas. Its chemical structure and physicochemical properties, derived from its constituent branched-chain amino acids, make it a subject of interest for its biological activities, particularly in muscle physiology. The ability of Leucylvaline to be recognized by peptide transporters has opened up promising avenues for its use in prodrug strategies to enhance the oral bioavailability of pharmaceuticals. The synthesis and analytical methods detailed in this guide provide a foundation for researchers to further explore the potential of this intriguing dipeptide.

References

  • Leucyl-valine bioactive peptide upregulates exercise-induced HSP70 and HSP25 expression in the skeletal muscle of rats. (2025). Request PDF.
  • Showing Compound Leucyl-Valine (FDB111965). (n.d.). FooDB. Retrieved from [Link]

  • Valine | Structure, Function & Significance. (n.d.). Study.com. Retrieved from [Link]

  • Critical Role of Leucine-Valine Change in Distinct Low pH Requirements for Membrane Fusion between Two Related Retrovirus Envelopes. (n.d.). PubMed Central. Retrieved from [Link]

  • Showing L-leucyl-L-valine (PHY0042194). (n.d.). PhytoBank. Retrieved from [Link]

  • Top Foods High in Leucine. (2025). WebMD. Retrieved from [Link]

  • Effects of the dipeptides comprising leucine and lysine on lifespan and age‐related stress in Caenorhabditis elegans. (2023). PubMed Central. Retrieved from [Link]

  • L-Valine. (n.d.). PubChem. Retrieved from [Link]

  • Leu-Val. (n.d.). PubChem. Retrieved from [Link]

  • Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. (2023). MDPI. Retrieved from [Link]

  • Valine. (n.d.). Wikipedia. Retrieved from [Link]

  • Muscle protein synthesis and the importance of leucine. (2024). Peter Attia & Layne Norton. Retrieved from [Link]

  • Leucine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Technical Guide: Scalable Synthesis of L-Leucyl-L-Valine (Leu-Val)

[1]

Executive Summary

Leucylvaline (Leu-Val) is a bioactive dipeptide with significant relevance in nutritional signaling (mTOR pathway activation) and pharmaceutical applications as a structural motif in ACE inhibitors.[1][2] While solid-phase peptide synthesis (SPPS) is standard for longer chains, Solution-Phase Synthesis remains the gold standard for the scalable, cost-effective production of short dipeptides like Leu-Val.[1]

This guide details a robust Boc-chemistry solution-phase protocol . This route is selected over Fmoc-chemistry for solution-phase work to minimize diketopiperazine (DKP) formation—a critical failure mode when synthesizing dipeptide esters containing sterically hindered amino acids like Valine.[1][2]

Part 1: Strategic Synthesis Planning

The Steric Challenge

The primary synthetic challenge lies in the


-branching of L-Valine
  • Implication: Standard coupling times must be extended.

  • Risk: Forcing conditions (high temperature or strong activation) increases the risk of racemization at the L-Leucine

    
    -carbon.[1]
    
The Route Selection: Boc vs. Fmoc

For a dipeptide, the Boc (tert-butyloxycarbonyl) strategy is superior in solution phase:[1]

  • DKP Suppression: Dipeptide methyl esters with a free N-terminus (e.g., H-Leu-Val-OMe) are highly prone to spontaneous cyclization into diketopiperazines (DKP).[1][2] By using Boc, we can saponify the C-terminal ester before deprotecting the N-terminus, keeping the nitrogen protected during the base treatment.

  • Solubility: Boc-protected intermediates are generally more soluble in organic solvents (DCM, EtOAc) than zwitterionic species, facilitating aqueous workups.[1][2]

Retrosynthetic Pathway

Target: H-L-Leu-L-Val-OH Intermediates:

  • Coupling: Boc-L-Leu-OH + HCl

    
     H-L-Val-OMe 
    
    
    Boc-L-Leu-L-Val-OMe[1][2]
  • C-Term Deprotection: Boc-L-Leu-L-Val-OMe

    
     Boc-L-Leu-L-Val-OH (Saponification)
    
  • N-Term Deprotection: Boc-L-Leu-L-Val-OH

    
     H-L-Leu-L-Val-OH (Acidolysis)
    

Part 2: Detailed Experimental Protocol

Reagents & Stoichiometry Table

Note: All equivalents (eq.) are relative to the limiting reagent (HCl

12
ReagentRoleEquiv.Notes
HCl

H-Val-OMe
C-Term Amine1.0Starting material (dried).[1][2]
Boc-Leu-OH N-Term Acid1.1Slight excess ensures complete consumption of amine.[1][2]
EDC

HCl
Coupling Agent1.2Water-soluble carbodiimide; facilitates workup.[1][2]
HOBt (anhydrous) Additive1.2Suppresses racemization; forms active ester.[2]
NMM (N-Methylmorpholine) Base2.5Neutralizes HCl salt and activates carboxylic acid.[1][2]
DCM / DMF Solvent-4:1 ratio.[1][2][3] DMF helps solubilize the Valine salt.[2]
Step-by-Step Methodology
Phase A: Coupling (Formation of Boc-Leu-Val-OMe)[1]
  • Preparation: In a round-bottom flask under nitrogen atmosphere, dissolve Boc-Leu-OH (1.1 eq) and HOBt (1.2 eq) in dry DCM/DMF (4:1 ratio). Chill to 0°C in an ice bath.

  • Activation: Add EDC

    
     HCl  (1.2 eq). Stir for 15 minutes at 0°C. Mechanism: This forms the O-acylisourea, which immediately reacts with HOBt to form the active benzotriazole ester.
    
  • Amine Addition: Add HCl

    
     H-Val-OMe  (1.0 eq) followed by dropwise addition of NMM  (2.5 eq). Ensure pH is ~8 (damp litmus paper).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 12–18 hours. Critical: Do not heat.[1][2] Valine's steric bulk requires time, not heat, to avoid racemization.[1]

  • Workup:

    • Evaporate DMF (if excessive).[1][2] Dilute residue with Ethyl Acetate (EtOAc).[1][2]

    • Wash sequentially with:

      • 10% Citric Acid (removes unreacted amine/DMAP).[1][2]

      • Saturated NaHCO

        
         (removes unreacted acid/HOBt).[1][2]
        
      • Brine.[1][2]

    • Dry over MgSO

      
      , filter, and concentrate to yield Boc-Leu-Val-OMe  (typically a white foam/solid).[1][2]
      
Phase B: Saponification (C-Terminal Deprotection)

Why here? Removing the ester first prevents DKP formation.

  • Dissolve Boc-Leu-Val-OMe in MeOH/THF (1:1).[1][2]

  • Add 1M LiOH (2.0 eq) at 0°C.

  • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of ester spot).[1][2]

  • Workup: Acidify carefully with 1M HCl to pH ~3. Extract with EtOAc.[1][2] The product Boc-Leu-Val-OH is in the organic layer.[1][4]

Phase C: Acidolysis (N-Terminal Deprotection)[1]
  • Dissolve Boc-Leu-Val-OH in DCM.[1][2]

  • Add TFA (Trifluoroacetic acid) in a 1:1 ratio with DCM (or use 4M HCl in Dioxane).[2]

  • Stir for 1 hour at RT.

  • Isolation: Evaporate solvent/TFA in vacuo. Triturate the residue with cold Diethyl Ether to precipitate the dipeptide salt (TFA or HCl salt).

  • Desalting (Optional but Recommended): Pass through a weak anion exchange resin or adjust to isoelectric point (pI ~5.[1][2]96) in water/ethanol to crystallize the zwitterion H-Leu-Val-OH .[1][2]

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision points and chemical flow, specifically highlighting the DKP avoidance strategy.

LeuValSynthesisstart_valStart: H-Val-OMe·HClactivationActivation(EDC/HOBt, 0°C)start_val->activationMixstart_leuStart: Boc-Leu-OHstart_leu->activationMixcouplingCoupling Reaction(DCM/DMF, NMM, 18h)activation->couplingintermediateIntermediate:Boc-Leu-Val-OMecoupling->intermediatedecisionCRITICAL DECISION POINTAvoid DKP Formationintermediate->decisionpath_wrongRoute A: Acidolysis First(Remove Boc)decision->path_wrongHigh Riskpath_correctRoute B: Saponification First(LiOH/MeOH)decision->path_correctRecommendeddkp_failFAILURE: Cyclizationto Diketopiperazinepath_wrong->dkp_failfree_acidBoc-Leu-Val-OHpath_correct->free_acidfinal_deprotectFinal Deprotection(TFA/DCM)free_acid->final_deprotectproductFinal Product:H-Leu-Val-OHfinal_deprotect->product

Figure 1: Strategic workflow for Leu-Val synthesis highlighting the critical saponification order to prevent diketopiperazine (DKP) side-reactions.

Part 4: Analytical Validation & Troubleshooting

Analytical Specifications

To validate the synthesis, compare your product against these standard physicochemical properties:

PropertySpecificationMethod of Verification
Molecular Weight 230.30 g/mol LC-MS (ESI+): Expect [M+H]

= 231.17
Appearance White crystalline powderVisual Inspection
Melting Point >298°C (Decomp.)[1][2][5]Capillary Melting Point Apparatus
Specific Rotation

Polarimetry (c=1 in 5M HCl)
Purity >98%HPLC (C18 Column, Water/ACN gradient)
Troubleshooting Guide

Issue 1: Low Yield in Coupling Step

  • Cause: Steric hindrance of Valine preventing nucleophilic attack.[2]

  • Solution: Switch coupling agents from EDC/HOBt to HATU/HOAt .[2] HATU is more reactive but more expensive.[2] Ensure the reaction runs for at least 24 hours.

Issue 2: Racemization (Detected by Chiral HPLC)

  • Cause: Over-activation or high base concentration during coupling.[1][2]

  • Solution: Reduce NMM equivalents to 2.0. Ensure temperature is strictly 0°C during reagent addition.[1][2] Use HOBt or Oxyma Pure as additives, which are proven to suppress racemization in urethane-protected amino acids [1].[1][2]

Issue 3: Gelatinous Precipitate during Workup

  • Cause: Peptide aggregation.[1][2][3]

  • Solution: Wash the organic layer with 1M KHSO

    
     instead of HCl to break emulsions.[2] Add a small amount of isopropanol to the organic phase if separation is poor.
    

References

  • El-Faham, A., & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1][2] Link[1]

  • Organic Syntheses. (2020).[1][2] Synthesis of Z-L-Phg-Val-OMe (Demonstrating Valine Coupling Protocols). Organic Syntheses, 97, 262-278.[1][2] Link[1]

  • PubChem. (n.d.).[1][2][6][7] L-Leucyl-L-valine (Compound Summary). National Center for Biotechnology Information.[1][2] Retrieved from Link[1]

  • Isidro-Llobet, A., et al. (2009).[1][2] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1][2] Link[1]

Technical Guide: Solubility Profiling of Leucylvaline (Leu-Val)

[1]

Executive Summary

Leucylvaline (Leu-Val, CAS: 13861-01-3) is a hydrophobic dipeptide composed of L-leucine and L-valine. Its solubility behavior is governed by a competitive interaction between its zwitterionic backbone (which favors polar, aqueous environments) and its bulky aliphatic side chains (which drive hydrophobic aggregation).[1]

While constituent amino acids (Leu, Val) exhibit moderate water solubility (24 g/L and 58 g/L, respectively), the peptide bond formation alters the solvation shell, generally reducing solubility compared to the free amino acids.[1] This guide details the thermodynamic mechanisms, solvent compatibility, and validated protocols for solubilizing Leu-Val.

Key Technical Insight: Unlike hydrophilic peptides, Leu-Val does not dissolve readily in pure alcohols (ethanol/methanol).[1] While the side chains are hydrophobic, the crystal lattice energy of the zwitterion dominates. Effective solubilization requires dielectric manipulation (DMSO) or ionization control (pH shift).[1]

Physicochemical Profile & Mechanism

Structural Determinants

Leu-Val exists primarily as a zwitterion at neutral pH. The branched isopropyl (Val) and isobutyl (Leu) groups create a significant hydrophobic surface area, yet the charged termini (


1
PropertyValue (Approx.)Source/Basis
Molecular Formula

Stoichiometry
Molecular Weight 230.30 g/mol Calculated
LogP (Octanol/Water) -1.1 to -1.2Predicted (FoodB, ALOGPS)
Isoelectric Point (pI) ~5.9 – 6.0Avg. of pKa values
pKa (Carboxyl) ~2.3Standard

-COOH
pKa (Amine) ~9.6Standard

-NH3+
Water Solubility (25°C) ~8.4 g/L (Predicted)FoodB / ALOGPS
Solubility Mechanism Visualization

The following diagram illustrates the competing forces determining Leu-Val solubility in different media.

SolubilityMechanismLeuValLeu-Val Solid Crystal(Zwitterionic Lattice)WaterAqueous Solvent(pH 7.0)LeuVal->WaterLimited Solubility(Hydrophobic Effect)AcidBasepH Shift(pH < 3 or pH > 9)LeuVal->AcidBaseHigh Solubility(Ionization Breaks Lattice)OrganicOrganic Solvent(Ethanol/Methanol)LeuVal->OrganicInsoluble(Lattice Energy > Solvation)AproticPolar Aprotic(DMSO/DMF)LeuVal->AproticHigh Solubility(Dipole Interaction)Water->OrganicAntisolvent Effect(Precipitation)

Caption: Solubility pathways for Leu-Val. Green arrows indicate effective solubilization strategies; red arrows indicate kinetic or thermodynamic barriers.

Solubility Data & Solvent Compatibility

Aqueous Solubility & pH Dependence

The solubility of Leu-Val is strictly pH-dependent.

  • pH 6.0 (Isoelectric Point): Solubility is at its minimum .[1] The net charge is zero, maximizing intermolecular attraction and aggregation.[2]

  • pH < 3.0 or pH > 9.0: Solubility increases dramatically (10-100x fold).[1] Protonation of the carboxyl group (low pH) or deprotonation of the amine (high pH) creates a net charge, leading to electrostatic repulsion between peptide molecules and better hydration.

Organic Solvent Profile

Researchers often mistakenly assume hydrophobic peptides dissolve in alcohols. For Leu-Val, this is incorrect due to the zwitterionic headgroups.

Solvent SystemSolubility RatingMechanism / Notes
Water (pH 7) Low (~8 g/L)Hydrophobic side chains limit solvation entropy.[1]
Ethanol / Methanol Very PoorHigh lattice energy resists disruption by protic organics.[1] Acts as an antisolvent .[3]
DMSO / DMF High (>50 mg/mL)High dielectric constant disrupts lattice; hydrophobic interaction with side chains.[1]
Acetonitrile PoorLacks H-bonding capacity to solvate zwitterions.[1]
1.0M HCl / NaOH Very HighIonization creates soluble cation/anion species.[1]

Thermodynamic Insight: In water-ethanol mixtures, solubility typically decreases as ethanol fraction increases (antisolvent effect), despite the hydrophobic side chains.[1] The loss of water's high dielectric constant destabilizes the zwitterionic solvation shell faster than the ethanol solvates the hydrophobic residues.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

This is the gold standard for generating absolute solubility data.

Materials:

  • Leu-Val lyophilized powder.

  • Solvent (Water, Buffer, or Organic).[1][4][5][6][7]

  • 0.22 µm Syringe Filter (PVDF or PTFE).[1]

  • Analytical Balance (0.01 mg precision).[1]

Workflow:

  • Saturation: Add excess Leu-Val solid to 5 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (use a shaker or magnetic stir bar).

    • Check: Ensure solid is still present. If fully dissolved, add more solid.

  • Filtration: Filter the suspension through a 0.22 µm filter into a pre-weighed vial.

  • Quantification:

    • Method 1 (Gravimetric): Evaporate solvent (vacuum centrifuge or N2 stream) and weigh the residue.

    • Method 2 (HPLC - Preferred): Inject filtrate into HPLC (C18 column, ACN/Water gradient) and quantify against a standard curve.

Protocol B: "Dissolve & Dilute" (For Biological Assays)

Use this method to prepare stock solutions for cell culture or enzymatic assays.[1]

  • Primary Solubilization: Dissolve Leu-Val in 100% DMSO to a concentration of 50–100 mM.

    • Note: Sonicate for 30 seconds if solution is cloudy.

  • Secondary Dilution: Slowly add the DMSO stock to the aqueous buffer (PBS or Media) while vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cytotoxicity.

    • Observation: If precipitation occurs immediately (cloudiness), the concentration is above the solubility limit for that buffer. Lower the stock concentration.

Thermodynamic Modeling (Advanced)

For researchers needing to predict solubility in complex mixtures (e.g., formulation excipients), the PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) equation of state is the industry standard.[1]

  • Logic: PC-SAFT models the peptide as a chain of hard spheres with dispersive and associative forces.

  • Application: It accurately predicts the "Antisolvent" behavior of ethanol for zwitterions and the "Co-solvent" effect of salts (Salting-in/Salting-out).

  • Reference Point: Recent studies on dipeptides (Gly-Ala, etc.) confirm that solubility decreases exponentially with the addition of alcohols due to the unfavorable free energy of transfer for the zwitterionic headgroup.

References

  • FoodB. (2020).[1] Leucyl-Valine: Chemical and Physical Properties.[3][2]Link[1]

  • Do, H. T., et al. (2021).[1] "Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions." Royal Society of Chemistry Advances. Link

  • Sigma-Aldrich. (2023).[1] Solubility Guidelines for Peptides.[2][7][8][9]Link

  • Bachem. (2021). Peptide Solubility and Stability Guidelines.Link

  • Held, C., et al. (2019).[1] "Melting properties of peptides and their solubility in water." Physical Chemistry Chemical Physics. Link

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids.[10]Link

An In-Depth Technical Guide to Leucylvaline as a Protein Catabolism Byproduct

Author: BenchChem Technical Support Team. Date: February 2026

A Framework for Investigation and Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein catabolism is a fundamental biological process essential for cellular homeostasis, nutrient recycling, and energy metabolism. The breakdown of proteins generates a complex mixture of peptides and free amino acids. Among these byproducts, small dipeptides such as leucylvaline represent a class of molecules that are gaining interest as potential biomarkers for various physiological and pathological states. This technical guide provides a comprehensive framework for the study of leucylvaline as a byproduct of protein catabolism. We will delve into the core principles of protein degradation pathways, the enzymatic machinery involved in the generation of dipeptides, and present detailed, field-proven methodologies for the detection, quantification, and functional characterization of leucylvaline. This document is intended to serve as a foundational resource for researchers and drug development professionals seeking to explore the potential of leucylvaline as a novel biomarker and therapeutic target.

The Landscape of Protein Catabolism: From Polypeptides to Dipeptides

Protein catabolism is the process by which proteins are broken down into their constituent amino acids and smaller peptides.[1][2][3] This process is not merely a disposal mechanism but a highly regulated system crucial for maintaining cellular health. There are two primary pathways for protein degradation in eukaryotic cells: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway (ALP).[4][5][6][7]

  • The Ubiquitin-Proteasome System (UPS): The UPS is the principal mechanism for the degradation of most short-lived and misfolded proteins.[4][5][8] Proteins targeted for degradation are tagged with a polyubiquitin chain, which is recognized by the 26S proteasome.[8][9] The proteasome is a large, multi-catalytic protease complex that unfolds, deubiquitinates, and cleaves the target protein into smaller peptides.[5][9]

  • The Autophagy-Lysosome Pathway (ALP): The ALP is responsible for the degradation of long-lived proteins, protein aggregates, and entire organelles.[6][7][10] This process involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes.[11][12] The acidic environment and hydrolytic enzymes within the lysosome break down the engulfed material into its basic components, including amino acids and peptides.[10][11]

The initial products of both pathways are a diverse array of peptides of varying lengths. These peptides are further broken down into smaller peptides and free amino acids by various peptidases.

The Genesis of Dipeptides: The Role of Peptidases

The final stages of protein catabolism involve the action of various exopeptidases and endopeptidases. Dipeptidyl peptidases (DPPs) are a class of exopeptidases that cleave dipeptides from the N-terminus of polypeptide chains.[13][14][15] For instance, Dipeptidyl Peptidase-4 (DPP-4) is known to cleave X-proline or X-alanine dipeptides from the N-terminus of peptides.[13] While specific enzymes responsible for generating leucylvaline have not been extensively characterized, it is plausible that a combination of endopeptidase and dipeptidyl peptidase activities results in the release of this dipeptide. The specificity of the proteasome and lysosomal proteases, followed by the action of cytosolic peptidases, would determine the final peptide products.

Leucylvaline: A Potential Biomarker of Protein Catabolic States

Leucine and valine are both essential branched-chain amino acids (BCAAs) that play critical roles in protein synthesis and energy metabolism.[16][17] Elevated levels of BCAAs have been associated with various metabolic disorders. The dipeptide leucylvaline, composed of these two amino acids, could serve as a more specific and sensitive biomarker of protein catabolism than free amino acids alone. Its presence and concentration in biological fluids could reflect the activity of specific proteolytic pathways and the degradation of particular protein pools.

Potential Clinical Significance of Leucylvaline:
  • Muscle Wasting Conditions: In conditions such as cachexia, sarcopenia, and muscular dystrophies, accelerated muscle protein breakdown is a key feature. Leucylvaline could serve as a direct indicator of the rate of muscle protein catabolism.

  • Metabolic Diseases: Altered protein turnover is a hallmark of metabolic diseases like type 2 diabetes and obesity.[16] Monitoring leucylvaline levels could provide insights into the underlying pathophysiology.

  • Cancer: Cancer cells exhibit altered metabolism and increased protein turnover to support rapid proliferation.[18] Leucylvaline could be a biomarker for monitoring cancer progression and response to therapy.

  • Neurodegenerative Diseases: The accumulation of misfolded proteins is a central feature of neurodegenerative diseases.[6][7] Leucylvaline levels might reflect the dysregulation of protein degradation pathways in these conditions.

Methodologies for the Investigation of Leucylvaline

A robust and validated analytical methodology is paramount for the accurate detection and quantification of leucylvaline in complex biological matrices. The following section outlines a comprehensive workflow for the study of this dipeptide.

Experimental Workflow for Leucylvaline Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_quantification Quantification & Validation Sample Biological Sample (Plasma, Urine, Tissue) Deproteinization Protein Precipitation (e.g., Acetonitrile) Sample->Deproteinization Extraction Solid Phase Extraction (SPE) (Optional) Deproteinization->Extraction Derivatization Chemical Derivatization (Optional, for LC-UV/FLD) Extraction->Derivatization LC_MS LC-MS/MS (Liquid Chromatography- Tandem Mass Spectrometry) Extraction->LC_MS HPLC_UV_FLD HPLC with UV/FLD Detection Derivatization->HPLC_UV_FLD Quantification Stable Isotope-Labeled Internal Standard LC_MS->Quantification HPLC_UV_FLD->Quantification Validation Method Validation (Linearity, LOD, LOQ, Precision, Accuracy) Quantification->Validation

Caption: A generalized experimental workflow for the extraction, detection, and quantification of leucylvaline from biological samples.

Detailed Protocol: Quantification of Leucylvaline by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of small molecules in complex biological matrices.[19][20]

Rationale: This method offers high selectivity by separating the analyte chromatographically and then detecting it based on its specific mass-to-charge ratio (m/z) and fragmentation pattern. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.

Step-by-Step Methodology:

  • Preparation of Standards and Internal Standard:

    • Synthesize or procure a certified leucylvaline standard.

    • Synthesize or procure a stable isotope-labeled leucylvaline (e.g., with ¹³C or ¹⁵N) to serve as the internal standard (SIL-IS).

    • Prepare a series of calibration standards by spiking known concentrations of leucylvaline into a surrogate matrix (e.g., charcoal-stripped plasma).

    • Prepare a working solution of the SIL-IS.

  • Sample Preparation:

    • Thaw biological samples (e.g., plasma, urine) on ice.

    • To 100 µL of sample, add 10 µL of the SIL-IS working solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate leucylvaline from other matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive electrospray ionization (ESI+).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Optimize the MRM transitions for leucylvaline and its SIL-IS (precursor ion -> product ion). For example, for native leucylvaline, one might monitor the transition of its protonated molecular ion [M+H]⁺ to a specific fragment ion. A similar transition would be monitored for the SIL-IS.

  • Data Analysis and Quantification:

    • Integrate the peak areas for the MRM transitions of leucylvaline and the SIL-IS.

    • Calculate the peak area ratio (analyte/internal standard).

    • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

    • Determine the concentration of leucylvaline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

To ensure the reliability of the analytical data, the LC-MS/MS method must be rigorously validated according to established guidelines.

Validation Parameter Description Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.R² > 0.99
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.Signal-to-noise ratio > 3
Limit of Quantification (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio > 10
Precision The closeness of agreement between a series of measurements.Coefficient of variation (CV) < 15%
Accuracy The closeness of the measured value to the true value.Within 15% of the nominal value
Matrix Effect The effect of co-eluting substances on the ionization of the analyte.Assessed by comparing the response in matrix to the response in a neat solution.
Recovery The efficiency of the extraction procedure.Consistent and reproducible.
Stability The stability of the analyte in the biological matrix under different storage and processing conditions.Analyte concentration remains within ±15% of the initial concentration.

Signaling Pathways and Functional Implications

The generation and potential biological activity of leucylvaline are intrinsically linked to cellular signaling pathways that regulate protein metabolism.

signaling_pathway cluster_catabolism Protein Catabolism cluster_products Catabolic Products cluster_signaling Regulatory Signaling UPS Ubiquitin-Proteasome System (UPS) Peptides Peptides UPS->Peptides ALP Autophagy-Lysosome Pathway (ALP) ALP->Peptides Proteins Intracellular Proteins Proteins->UPS Proteins->ALP Amino_Acids Amino Acids Peptides->Amino_Acids Leucylvaline Leucylvaline Peptides->Leucylvaline mTORC1 mTORC1 mTORC1->UPS Inhibits mTORC1->ALP Inhibits Insulin Insulin/IGF-1 Insulin->mTORC1 Activates Nutrient_Stress Nutrient/Energy Stress Nutrient_Stress->mTORC1 Inhibits

Caption: A simplified diagram illustrating the major protein catabolism pathways and their regulation by the mTORC1 signaling hub.

Leucine itself is a potent activator of the mechanistic target of rapamycin complex 1 (mTORC1), a master regulator of cell growth and protein synthesis.[16] The mTORC1 pathway, when activated, promotes protein synthesis and inhibits protein breakdown by suppressing both the UPS and ALP.[16] It is conceivable that leucylvaline, or other dipeptides, could also have signaling properties, potentially modulating mTORC1 activity or other cellular pathways. Investigating the functional effects of leucylvaline on cell signaling is a critical next step in understanding its physiological relevance.

Future Directions and Conclusion

The study of leucylvaline as a byproduct of protein catabolism is a nascent field with significant potential. Future research should focus on:

  • Identifying the specific proteases responsible for the generation of leucylvaline.

  • Characterizing the kinetics of leucylvaline formation and clearance in various physiological and pathological states.

  • Elucidating the potential signaling roles of leucylvaline and other dipeptides.

  • Conducting large-scale clinical studies to validate the utility of leucylvaline as a biomarker in different diseases.

References

  • PubMed. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Available from: [Link]

  • PubMed Central. Research progress in the role and mechanism of Leucine in regulating animal growth and development. Available from: [Link]

  • Medical Xpress. Amino acid valine plays a key role in the growth of T cell acute lymphoblastic leukemia. Available from: [Link]

  • National Center for Biotechnology Information. Biochemistry, Protein Catabolism - StatPearls. Available from: [Link]

  • PubMed. Biochemistry, Protein Catabolism. Available from: [Link]

  • PubChem. Valine, Leucine, and Isoleucine Degradation | Pathway. Available from: [Link]

  • PubMed. A Protein-Leucine Supplement Increases Branched-Chain Amino Acid and Nitrogen Turnover but Not Performance. Available from: [Link]

  • ResearchGate. Representative calibration curves for each amino acid. Val, valine;... Available from: [Link]

  • ResearchGate. Representative calibration curves for each amino acid. Val, valine; Ile, isoleucine; Leu, leucine; Tyr, tyrosine. Available from: [Link]

  • ResearchGate. Pathways of isoleucine, valine and leucine synthesis. Reactions denoted... Available from: [Link]

  • American Physiological Society. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. Available from: [Link]

  • National Center for Biotechnology Information. Targeted Protein Degradation: Principles and Applications of the Proteasome. Available from: [Link]

  • ResearchGate. LC-MS measurements of the four amino acids L-alanine, L-valine,... Available from: [Link]

  • National Center for Biotechnology Information. The Autophagy Lysosomal Pathway and Neurodegeneration. Available from: [Link]

  • ClinicalTrials.gov. Pilot Phase I/II Study of Amino Acid Leucine in Treatment of Patients With Transfusion-Dependent Diamond Blackfan Anemia. Available from: [Link]

  • Frontiers. The Potential Role of the Dipeptidyl Peptidase-4-Like Activity From the Gut Microbiota on the Host Health. Available from: [Link]

  • Lumen Learning. Protein Metabolism | Anatomy and Physiology II. Available from: [Link]

  • PubMed. Adverse effects of excessive leucine intake depend on dietary protein intake: a transcriptomic analysis to identify useful biomarkers. Available from: [Link]

  • PubMed. A quantitative tool to distinguish isobaric leucine and isoleucine residues for mass spectrometry-based de novo monoclonal antibody sequencing. Available from: [Link]

  • PubMed. Pools and protein synthesis: studies with the D- and L-isomers of leucine. Available from: [Link]

  • MDPI. Autophagy–Lysosome Pathway Dysfunction in Neurodegeneration and Cancer: Mechanisms and Therapeutic Opportunities. Available from: [Link]

  • ResearchGate. Valine, leucine and isoleucine degradation pathway with genes in green... Available from: [Link]

  • West Virginia University. Differentiation of leucine and isoleucine residues in peptides using charge transfer dissociation mass spectrometry (CTD‐MS). Available from: [Link]

  • Wikipedia. Protein catabolism. Available from: [Link]

  • MDPI. Influence of In Vitro Digestion on Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity of Plant-Protein Hydrolysates Obtained from Agro-Industrial By-Products. Available from: [Link]

  • PubMed. L-Leucine improves the anemia and developmental defects associated with Diamond-Blackfan anemia and del(5q) MDS by activating the mTOR pathway. Available from: [Link]

  • YouTube. Biochemistry | Leucine Deamination & Oxidation. Available from: [Link]

  • ResearchGate. (PDF) Protein Degradation -Proteasomal Pathway Mechanisms. Available from: [Link]

  • Wikipedia. Autophagy. Available from: [Link]

  • PubMed. Identification and interaction of amino acids with leucine-anthracene reagent by TLC and spectrophotometry: experimental and theoretical studies. Available from: [Link]

  • Chemistry LibreTexts. 26.9: The Catabolism of Proteins. Available from: [Link]

  • PubMed Central. The Potential Role of the Dipeptidyl Peptidase-4-Like Activity From the Gut Microbiota on the Host Health. Available from: [Link]

  • Wikipedia. Valine. Available from: [Link]

  • Neurology.org. The autophagy-lysosomal pathway. Available from: [Link]

  • PubMed. Dietary L-leucine improves the anemia in a mouse model for Diamond-Blackfan anemia. Available from: [Link]

  • Wikipedia. Proteasome. Available from: [Link]

  • Cambridge Core. Food protein hydrolysates as a source of dipeptidyl peptidase IV inhibitory peptides for the management of type 2 diabetes. Available from: [Link]

  • National Center for Biotechnology Information. The Autophagy-Lysosomal Pathways and Their Emerging Roles in Modulating Proteostasis in Tumors. Available from: [Link]

  • National Center for Biotechnology Information. Low-dose valine attenuates diet-induced metabolic dysfunction-associated steatotic liver disease (MASLD) in mice by enhancing leptin sensitivity and modulating the gut microbiome. Available from: [Link]

Sources

Methodological & Application

Leucylvaline solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Solid-Phase Synthesis of L-Leucyl-L-Valine (Leu-Val)

Abstract & Strategic Rationale

The synthesis of the dipeptide L-Leucyl-L-Valine (Leu-Val) presents a classic challenge in peptide chemistry: steric hindrance . The C-terminal Valine is


-branched, creating significant steric bulk near the anchoring point. Furthermore, the subsequent coupling of Leucine (which is 

-branched) to the hindered Valine amine requires highly efficient activation kinetics to ensure quantitative conversion.

This protocol deviates from standard Wang resin methodologies, which often require DMAP (4-dimethylaminopyridine) for loading. DMAP is a known racemization catalyst, particularly dangerous for C-terminal cysteine and histidine, but also problematic for enantiopure Valine.

The Solution: We utilize 2-Chlorotrityl Chloride (2-CTC) resin .[1][2][3]

  • Mechanism: Loading proceeds via an SN1 mechanism driven by DIPEA, avoiding carboxyl activation and thereby eliminating the risk of C-terminal racemization during the anchoring step.

  • Coupling Chemistry: We employ DIC (Diisopropylcarbodiimide) and Oxyma Pure , replacing potentially explosive benzotriazoles (HOBt) with a safer, more efficient additive that suppresses oxazolone formation (racemization) during the difficult Val-Leu coupling.

Materials & Reagents

ComponentGrade/SpecificationFunction
Resin 2-Chlorotrityl Chloride (2-CTC)Solid support; prevents C-term racemization.
Amino Acid 1 Fmoc-L-Val-OHC-terminal residue (Anchored).
Amino Acid 2 Fmoc-L-Leu-OHN-terminal residue (Coupled).
Activator DIC (N,N′-Diisopropylcarbodiimide)Carbodiimide coupling agent.[4][5][6][7]
Additive Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)Suppresses racemization; accelerates coupling.[7]
Base DIPEA (N,N-Diisopropylethylamine)Base for resin loading.[4]
Deprotection 20% Piperidine in DMFRemoves Fmoc group.[4][8][9]
Cleavage TFA (Trifluoroacetic acid), TIS, H₂OCleaves peptide from resin.[9]
Solvents DMF (Peptide grade), DCM (Anhydrous)Reaction media and washing.

Experimental Workflow Visualization

The following diagram illustrates the critical decision pathways and chemical cycles for this specific protocol.

SPPS_Workflow cluster_Cycle Elongation Cycle Start Start: Resin Selection Resin 2-Chlorotrityl Chloride Resin (Prevents Val Racemization) Start->Resin Loading Loading Phase: Fmoc-Val-OH + DIPEA (No Activation Reagents) Resin->Loading Swell in DCM Capping Capping: MeOH + DIPEA (Neutralize unreacted Cl-) Loading->Capping Deprotect Fmoc Deprotection: 20% Piperidine/DMF Capping->Deprotect Wash1 Wash (DMF/DCM) Deprotect->Wash1 Coupling Coupling Phase: Fmoc-Leu-OH + DIC + Oxyma (High Efficiency for Sterics) Wash1->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check Check->Deprotect If Positive (Blue) -> Repeat Cleavage Final Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O Check->Cleavage If Negative (Yellow) -> Proceed Finish Precipitation (Cold Ether) & Lyophilization Cleavage->Finish

Caption: Workflow for Leu-Val synthesis emphasizing racemization control via 2-CTC resin and DIC/Oxyma coupling.

Detailed Protocol

Phase 1: Resin Loading (The Foundation)

Critical Step:[3] Do not use activation reagents (like HBTU or DIC) during this step. We rely on the base-promoted displacement of the chloride.

  • Preparation: Weigh 1.0 g of 2-CTC resin (approx. loading 1.0–1.6 mmol/g) into a fritted polypropylene reactor.

  • Swelling: Add 10 mL dry DCM. Swell for 30 minutes.[4][8][10] Drain.

  • Loading Solution: Dissolve Fmoc-L-Val-OH (0.6 – 0.8 eq relative to resin capacity) in 10 mL dry DCM. Add DIPEA (4.0 eq).[4][11]

    • Note: We intentionally underload the resin (aiming for ~0.6 mmol/g) to reduce inter-chain aggregation later.

  • Reaction: Add the solution to the resin. Agitate gently for 2 hours at room temperature.

  • Capping (End-capping): Add 1 mL of Methanol (MeOH) directly to the reaction mixture (do not drain yet). Agitate for 15 minutes.

    • Chemistry: MeOH reacts with remaining trityl-chloride sites to form the inert methyl ether, preventing unspecific binding later.

  • Washing: Drain. Wash with DCM (3x), DMF (3x), DCM (3x).[11]

Phase 2: Peptide Assembly (The Cycle)

Target: Coupling Leucine to the resin-bound Valine.

  • Fmoc Removal (Deprotection):

    • Add 20% Piperidine in DMF (10 mL). Agitate 5 mins. Drain.

    • Add fresh 20% Piperidine in DMF (10 mL). Agitate 15 mins. Drain.

    • Wash: DMF (5x), DCM (3x), DMF (3x).

    • Validation: The UV absorbance of the piperidine waste at 301 nm can be used to quantify Fmoc removal.

  • Coupling (Fmoc-Leu-OH):

    • Reagents: Use 3.0 equivalents (eq) of Fmoc-L-Leu-OH , 3.0 eq of DIC , and 3.0 eq of Oxyma Pure .

    • Activation: Dissolve Amino Acid and Oxyma in minimal DMF. Add DIC.[4][6] Stir for 1-2 minutes to form the active ester.

    • Reaction: Add to the resin.[4][8][9][10][11][12][13][14] Agitate for 60 minutes.

    • Why Oxyma? It generates a leaving group with a pKa ideal for acylation while being safer than HOBt (non-explosive) and superior in suppressing racemization [1].

  • Monitoring: Perform a Kaiser Test .

    • Result: Colorless/Yellow beads = Complete coupling. Blue beads = Incomplete (Double couple if necessary).

Phase 3: Cleavage & Isolation

Since Leu and Val have no reactive side chains requiring protection (like tBu or Trt), the cleavage focuses on detaching the peptide from the resin.

  • Final Deprotection: Remove the N-terminal Fmoc group from the Leucine using the Phase 2 deprotection protocol. Wash thoroughly with DCM to remove all traces of DMF (DMF interferes with ether precipitation).

  • Cleavage Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H₂O .

    • Role of TIS: Although there are no side-chain cations, Triisopropylsilane (TIS) scavenges the trityl carbocations released from the resin linker, preventing them from alkylating the peptide [2].

  • Reaction: Add 10 mL cocktail to resin. Agitate for 90 minutes.

  • Collection: Filter the filtrate into a 50 mL centrifuge tube. Wash resin with 1 mL TFA.

  • Precipitation: Add cold diethyl ether (approx. 35 mL) to the TFA solution. The peptide should precipitate as a white solid.

  • Centrifugation: Centrifuge at 3000 rpm for 5 mins. Decant ether. Repeat wash 2x.[4]

  • Drying: Lyophilize the pellet from water/acetonitrile.

Quality Control & Troubleshooting

Analytical Parameters:

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 20 mins (Leu-Val is relatively hydrophobic).

  • Detection: 214 nm (Amide bond).

Troubleshooting Matrix:

IssueProbable CauseCorrective Action
Low Loading of Val Moisture in DCM; Old ResinUse anhydrous DCM; Ensure resin is fresh (HCl released from old resin hydrolyzes active sites).
Racemization of Val Base-catalyzed epimerizationStrictly avoid DMAP . Use the 2-CTC protocol described above.
Incomplete Coupling Steric hindrance (Val-Leu)Switch to HATU/DIPEA (1:1:2 eq) for the Leu coupling step if DIC/Oxyma fails [3].
Extra Peaks in HPLC Deletion sequencesEnsure Kaiser test is negative before proceeding. Perform "Double Coupling" for the Leu step.

References

Sources

High-Purity Isolation of Leucylvaline (Leu-Val) via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-LV-2026

Abstract

This application note details a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the purification and quantification of Leucylvaline (Leu-Val). As a hydrophobic dipeptide lacking aromatic chromophores, Leu-Val presents specific challenges in detection sensitivity and baseline stability. This guide synthesizes physicochemical analysis with field-proven purification strategies, utilizing a C18 stationary phase and low-UV (210 nm) detection to achieve purities exceeding 98%.

Physicochemical Context & Separation Logic[1][2]

Structural Considerations

Leucylvaline is a dipeptide composed of Leucine (N-terminal) and Valine (C-terminal). Both amino acids possess aliphatic, non-polar side chains, rendering the molecule relatively hydrophobic compared to polar dipeptides.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 230.30 g/mol

  • Chromophores: None (Lacks Trp, Tyr, Phe). Detection relies solely on the peptide bond (

    
     transition).
    
  • Isoelectric Point (pI): ~5.9. At pH < 3.0, the molecule is protonated (

    
    , 
    
    
    
    ), increasing solubility in aqueous buffers while maintaining sufficient hydrophobicity for C18 retention.
The Detection Challenge

Unlike peptides containing aromatic residues that absorb at 280 nm, Leu-Val is "invisible" at standard protein detection wavelengths. We must utilize the peptide bond absorption at 210–215 nm . This requirement dictates the choice of mobile phase modifiers; highly UV-absorbing modifiers (like acetone or high concentrations of carboxylic acids) must be avoided to prevent high background noise.

Method Development Strategy

Stationary Phase Selection

A C18 (Octadecyl) column is the industry standard for this separation. The aliphatic side chains of Leu and Val interact strongly with the C18 ligands via hydrophobic interaction.

  • Pore Size: 100 Å (Ideal for small molecules/dipeptides).[1]

  • Particle Size: 3.5 µm or 5 µm for analytical; 10 µm for preparative.

  • End-capping: Essential to reduce silanol interactions with the N-terminal amine, preventing peak tailing.

Mobile Phase Chemistry
  • Solvent A (Aqueous): Water + 0.1% Trifluoroacetic Acid (TFA).

    • Role: TFA acts as an ion-pairing agent. It protonates the free amine, forming a complex that interacts favorably with the hydrophobic stationary phase, sharpening the peak.

  • Solvent B (Organic): Acetonitrile (ACN) + 0.1% TFA.

    • Role: ACN has a lower UV cutoff (<195 nm) than Methanol (~205 nm), making it critical for low-UV detection at 210 nm.

Experimental Protocols

Analytical Method (QC & Identification)

Objective: To assess the purity of crude Leu-Val or verify fractions.

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm, 100 Å
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to stabilize retention times)
Detection UV @ 210 nm (Reference: 360 nm)
Injection Vol 10–20 µL
Sample Conc. 1.0 mg/mL in 90:10 Water:ACN

Gradient Table (Analytical):

Time (min) % Solvent A (0.1% TFA/H2O) % Solvent B (0.1% TFA/ACN) Phase
0.0 95 5 Equilibration
2.0 95 5 Load/Wash
15.0 40 60 Elution Gradient
15.1 5 95 Wash
18.0 5 95 Wash
18.1 95 5 Re-equilibration

| 23.0 | 95 | 5 | Ready |

Preparative Method (Purification)

Objective: To isolate milligram-to-gram quantities of Leu-Val from synthesis mixtures.

  • Scale Factor: When moving from Analytical (4.6 mm ID) to Preparative (20 mm ID), flow rate scales by the square of the radius ratio (~19x increase).

  • Loading: Dissolve the crude sample in the minimum volume of mobile phase (starting conditions). Filter through a 0.45 µm PTFE filter.

Gradient Table (Preparative - 20mm ID Column):

Time (min) Flow (mL/min) % B Action
0.0 15.0 5 Injection
5.0 15.0 5 Desalting
25.0 15.0 50 Shallow Gradient
27.0 15.0 95 Column Flush

| 32.0 | 15.0 | 5 | Re-equilibration |

Visualizing the Workflow

The following diagram illustrates the complete purification lifecycle, emphasizing the critical decision points based on the physicochemical properties of Leu-Val.

LeuVal_Purification Start Crude Leu-Val Mixture Solubility Dissolution (90% H2O / 10% ACN + 0.1% TFA) Start->Solubility Filter Filtration (0.45 µm PTFE) Solubility->Filter Anal_HPLC Analytical HPLC (QC) C18, 210 nm Detection Filter->Anal_HPLC Decision Purity > 95%? Anal_HPLC->Decision Prep_HPLC Preparative HPLC Scale-up Gradient Decision->Prep_HPLC No (Purify) Final Pure Leu-Val Powder Decision->Final Yes Fraction Fraction Collection (Based on UV 210nm Signal) Prep_HPLC->Fraction Pooling Pool Pure Fractions Fraction->Pooling Lyophilization Lyophilization (Removal of H2O/ACN/TFA) Pooling->Lyophilization Lyophilization->Anal_HPLC Re-Verify

Figure 1: End-to-end workflow for the isolation of Leucylvaline, featuring an iterative QC loop.

Mechanism of Action

Understanding the molecular interaction is vital for troubleshooting. The diagram below details the hydrophobic interaction mechanism on the C18 surface.

Mechanism Substrate Leu-Val Dipeptide (Hydrophobic Side Chains) Interaction Hydrophobic Adsorption (Partitioning) Substrate->Interaction In Aqueous MP MP Mobile Phase (High Water Content) SP Stationary Phase (C18 Alkyl Chains) SP->Interaction Elution Elution (Increased ACN breaks interaction) Interaction->Elution Gradient Increase

Figure 2: Retention mechanism. High water content forces the hydrophobic Leu-Val onto the C18 chains; increasing ACN disrupts this, causing elution.

Troubleshooting & Optimization

Baseline Drift at 210 nm

Symptom: The baseline rises significantly during the gradient. Cause: Difference in UV absorption between Water and ACN at low wavelengths. Solution:

  • Ensure high-grade "HPLC Far UV" Acetonitrile is used.

  • Balance the TFA: Use 0.1% TFA in Water and 0.085% TFA in ACN. The slight reduction in the organic phase compensates for the higher refractive index/absorption of the organic solvent.

Peak Tailing

Symptom: The Leu-Val peak is asymmetrical with a long tail. Cause: Secondary interactions between the free amine of Leucine and residual silanols on the silica support. Solution:

  • Ensure the column is "End-capped".

  • Increase TFA concentration to 0.15% (if detection allows) or switch to a "Polar Embedded" C18 column which shields silanols.

References

  • ACS Omega. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification. American Chemical Society. Link

  • MDPI. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules.[1][2][3][4][5][6][7][8][9][10] Link

  • SIELC Technologies. UV-Vis Spectrum of Leucine. (Provides spectral data confirming low-UV requirement). Link

  • Journal of Nuclear Medicine. (1982).[5] Production of L-[1-11C]valine by HPLC resolution. (Historical context on Valine separation). Link

Sources

Application Note: Advanced Analytical Techniques for the Quantification of Leucylvaline in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the state-of-the-art analytical methodologies for the precise and robust quantification of the dipeptide Leucylvaline (Leu-Val). Designed for researchers, scientists, and drug development professionals, this application note details validated protocols for Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offering insights into method development, sample preparation, and data analysis. The protocols herein are designed to ensure accuracy, precision, and reliability in compliance with international regulatory standards.

Introduction: The Significance of Leucylvaline Quantification

Leucylvaline, a dipeptide composed of L-leucine and L-valine, is a key molecule in various fields, including pharmaceutical development, metabolic research, and food science. The accurate quantification of Leucylvaline in complex biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies.[1][2] The inherent challenges of analyzing small, polar dipeptides necessitate highly sensitive and selective analytical techniques to overcome matrix effects and ensure data integrity.

This guide focuses on the gold-standard technique for small molecule quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We will explore the fundamental principles, provide detailed, field-tested protocols, and discuss the rationale behind critical experimental choices.

Foundational Principles: Why LC-MS/MS for Leucylvaline?

LC-MS/MS is the preferred method for quantifying Leucylvaline due to its unparalleled selectivity and sensitivity .[3]

  • Chromatographic Separation (LC): High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) separates Leucylvaline from other endogenous components in the sample matrix.[4] Reversed-phase chromatography is typically employed, where a non-polar stationary phase separates analytes based on their hydrophobicity.[4]

  • Mass Spectrometric Detection (MS/MS): Tandem mass spectrometry provides two layers of mass filtering, drastically reducing chemical noise.[5]

    • Q1 (First Quadrupole): Isolates the precursor ion (the protonated molecule of Leucylvaline).[5]

    • Q2 (Collision Cell): The precursor ion is fragmented into characteristic product ions using an inert gas.[5]

    • Q3 (Third Quadrupole): A specific, stable product ion is selected and monitored for quantification.[5]

This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), creates a highly specific "fingerprint" for the analyte, allowing for its detection at very low concentrations even in complex samples.[5][6][7]

Experimental Workflow: From Sample to Result

The overall workflow for Leucylvaline quantification is a multi-step process designed to ensure the final data is accurate and reproducible.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (Plasma, Serum, etc.) ISTD Internal Standard (IS) Spiking Sample->ISTD Extraction Protein Precipitation ISTD->Extraction Evaporation Dry-down (Optional) Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection LC UHPLC Separation (Reversed-Phase) Injection->LC MS Mass Spectrometry (ESI+ MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Figure 1: General workflow for Leucylvaline quantification.

Detailed Protocol: Quantification of Leucylvaline in Human Plasma

This protocol is a robust method validated for the quantification of Leucylvaline in human plasma.

Materials and Reagents
  • Leucylvaline reference standard (>98% purity)

  • Leucylvaline-¹³C₆,¹⁵N₂ stable isotope-labeled internal standard (SIL-IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, ultrapure (18.2 MΩ·cm)

  • Human plasma (K₂EDTA)

Instrumentation and Conditions

A typical LC-MS/MS system would consist of a UHPLC system coupled to a triple quadrupole mass spectrometer.

Parameter Condition Rationale
UHPLC Column C18 Reversed-Phase (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)Provides excellent retention and peak shape for small polar molecules like dipeptides.[8]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the C18 column.
Flow Rate 0.4 mL/minOptimal for a 2.1 mm ID column, balancing speed and separation efficiency.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to better reproducibility.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and peak distortion.
Ionization Mode Electrospray Ionization (ESI), PositiveLeucylvaline contains basic amine groups that are readily protonated.[9][10]
MS/MS Mode Multiple Reaction Monitoring (MRM)Ensures highest selectivity and sensitivity for quantification.[5][6]

Table 1: LC-MS/MS Instrumental Parameters.

Chromatographic Gradient
Time (min)% Mobile Phase B
0.02
0.52
2.595
3.095
3.12
4.02

Table 2: UHPLC Gradient Conditions.

Mass Spectrometer Parameters (MRM Transitions)

The precise mass-to-charge (m/z) values for precursor and product ions must be determined by infusing the pure reference standards. The values below are typical for Leucylvaline.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Leucylvaline 231.286.115
Leucylvaline-SIL-IS 239.292.115

Table 3: Example MRM Transitions.

  • Causality: The precursor ion [M+H]⁺ for Leucylvaline (C₁₁H₂₂N₂O₃, MW = 230.31 g/mol ) is m/z 231.2. The most stable and abundant product ion often results from the cleavage of the peptide bond, with the fragment corresponding to the immonium ion of valine (m/z 86.1). Using a stable isotope-labeled internal standard (SIL-IS) is crucial.[11] The SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same matrix effects and ionization suppression/enhancement, thus providing the most accurate correction for experimental variability.

Step-by-Step Sample Preparation Protocol

This protocol utilizes protein precipitation, a simple and effective method for removing the bulk of proteins from plasma samples.[12]

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.

  • Aliquot: Vortex and aliquot 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard: Add 10 µL of the Leucylvaline-SIL-IS working solution (e.g., 500 ng/mL in 50% MeOH) to all tubes except for blank matrix samples.

  • Protein Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube. The cold temperature and organic solvent cause proteins to denature and precipitate.

  • Vortex: Vortex vigorously for 1 minute to ensure complete mixing and protein precipitation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer 150 µL of the clear supernatant to a new 96-well plate or autosampler vials. Avoid disturbing the protein pellet.

  • Injection: Place the plate or vials in the autosampler (maintained at 10 °C) and inject 5 µL into the LC-MS/MS system.

G Start Plasma Sample (50 µL) Spike Add Internal Standard (10 µL) Start->Spike Precipitate Add Cold ACN (200 µL) Spike->Precipitate Vortex Vortex (1 min) Precipitate->Vortex Centrifuge Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Transfer Transfer Supernatant (150 µL) Centrifuge->Transfer Inject Inject into LC-MS/MS (5 µL) Transfer->Inject

Figure 2: Sample preparation workflow using protein precipitation.

Data Analysis and Quantification
  • Peak Integration: The instrument software integrates the chromatographic peak area for both the Leucylvaline and the SIL-IS MRM transitions.

  • Response Ratio: Calculate the Peak Area Ratio (PAR) for each sample:

    • PAR = (Peak Area of Leucylvaline) / (Peak Area of SIL-IS)

  • Calibration Curve: A calibration curve is constructed by plotting the PAR of the calibration standards against their known concentrations. A linear regression with a 1/x² weighting factor is typically used. The acceptance criteria for the curve is a correlation coefficient (r²) of ≥ 0.99.[13]

  • Concentration Calculation: The concentration of Leucylvaline in the unknown samples (e.g., QCs and study samples) is back-calculated from their PAR using the regression equation of the calibration curve.

Method Validation: Ensuring Trustworthiness

For use in regulated studies, the analytical method must be validated according to guidelines from bodies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[14][15] Key validation parameters include:[13][16]

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: Assessed by analyzing QC samples at multiple concentration levels (low, medium, high) in multiple replicates on different days.[16] Accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and precision (CV%) should be ≤15% (≤20% at LLOQ).[17]

  • Calibration Curve: Linearity, range, and LLOQ are established.[13]

  • Matrix Effect: Assesses the suppression or enhancement of ionization due to co-eluting matrix components.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability is tested under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion

The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective protocol for the quantification of Leucylvaline in complex biological matrices like human plasma. The use of a stable isotope-labeled internal standard, coupled with a straightforward protein precipitation sample preparation, yields a reliable workflow suitable for high-throughput analysis in drug development and clinical research. Adherence to rigorous validation guidelines ensures the integrity and trustworthiness of the generated data.

References

  • CHUM. Plasma amino acid LC-MS/MS analysis. URL: [Link]

  • Wang, Y., et al. (2015). Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 115, 188-193. URL: [Link]

  • Chromsystems. Study: Time to Rethink Amino Acid Analysis (AAA). URL: [Link]

  • U.S. Food and Drug Administration. (2018). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. URL: [Link]

  • Kumar, P., et al. (2022). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research, 56(2), 524-531. URL: [Link]

  • Mori, S., et al. (2020). Comprehensive Dipeptide Profiling and Quantitation by Capillary Electrophoresis and Liquid Chromatography Coupled with Tandem Mass Spectrometry. Analytical Chemistry, 92(13), 8895-8903. URL: [Link]

  • ResearchGate. HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. URL: [Link]

  • ResearchGate. Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. URL: [Link]

  • Shimadzu Scientific Instruments. LC/MS/MS Method Package for D/L Amino Acids. URL: [Link]

  • University of Washington Proteomics Resource. MRM/SRM page. URL: [Link]

  • National Institutes of Health. Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. URL: [Link]

  • National Institutes of Health. HPLC Analysis and Purification of Peptides. URL: [Link]

  • Strassburg, K., et al. (2022). Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Methods in Molecular Biology, 2565, 77-85. URL: [Link]

  • Siluk, D., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Analytical Chemistry, 51(4), 307-336. URL: [Link]

  • Kaltashov, I. A., & Enke, C. G. (1996). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 68(19), 3373-3378. URL: [Link]

  • ResearchGate. Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC–MS/MS and its application to a pharmacokinetic study. URL: [Link]

  • Addona, T. A., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Molecular & Cellular Proteomics, 8(10), 2384-2398. URL: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. URL: [Link]

  • Springer Nature Experiments. Results for "Multiple Reaction Monitoring (MRM)". URL: [Link]

  • Wang, X., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1. URL: [Link]

  • LibreTexts Chemistry. 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. URL: [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures... URL: [Link]

  • National Institutes of Health. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. URL: [Link]

  • Li, H., et al. (2010). Ultrathroughput Multiple Reaction Monitoring Mass Spectrometry. Analytical Chemistry, 82(4), 1334-1341. URL: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. URL: [Link]

  • YouTube. How electrospray ionization works. URL: [Link]

  • Tholey, A., & Soini, J. (2015). Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Amino Acids, 47(12), 2631-2638. URL: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. URL: [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. URL: [Link]

  • YouTube. Ask a protein pro - Tips for preparing high-quality samples for mass spectrometry analysis. URL: [Link]

  • Genosphere Biotechnologies. Mass Spectrum - Custom peptides. URL: [Link]

  • LCGC International. Introduction to LC-MS Fragmentation. URL: [Link]

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of Leucylvaline in Cell Culture Studies

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of the dipeptide Leucylvaline in mammalian cell culture. Moving beyond simplistic protocols, this guide delves into the biochemical rationale, mechanistic underpinnings, and practical methodologies required to leverage Leucylvaline for enhancing cellular performance and productivity.

The Scientific Imperative for Dipeptide Supplementation: The Case for Leucylvaline

The optimization of chemically defined media is a cornerstone of modern bioprocessing and cell-based research. While free amino acids are fundamental building blocks, several, including the branched-chain amino acids (BCAAs) leucine and valine, present formulation challenges related to solubility and stability, particularly in highly concentrated fed-batch media.[1][2] Dipeptides have emerged as an elegant solution to these limitations.[3][4]

Leucylvaline, a dipeptide composed of L-leucine and L-valine, offers a superior method for delivering these two essential amino acids to cultured cells. This approach is not merely a matter of convenience; it is a strategic intervention designed to optimize nutrient availability and harness key metabolic signaling pathways that govern cell growth, protein synthesis, and survival.

Key Advantages over Free Amino Acid Supplementation:

  • Enhanced Solubility and Stability: Dipeptides can exhibit significantly higher solubility at physiological pH compared to their constituent free amino acids.[5] This allows for the creation of highly concentrated, pH-neutral feed solutions, mitigating the risk of precipitation and process variability.[3]

  • Reduced Ammonia Accumulation: The use of stable dipeptides can lead to more controlled amino acid metabolism, potentially reducing the production of toxic byproducts like ammonia compared to the degradation of less stable free amino acids.[6]

  • Harnessing a Potent Signaling Axis: L-leucine is not just a building block; it is a critical signaling molecule that potently activates the mammalian Target of Rapamycin (mTOR) pathway, a master regulator of protein synthesis and cell growth.[7][8][9] By delivering leucine intracellularly via Leucylvaline, this pathway can be effectively modulated.

Table 1: Physicochemical Properties of Leucylvaline
PropertyValueSource
IUPAC Name 2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid[10]
Molecular Formula C11H22N2O3[10]
Molecular Weight 230.30 g/mol [10][11]
CAS Number 72121-02-9[10][11]
Appearance White crystalline powder (typical)[12]

Mechanism of Action: From Media to Metabolism

The efficacy of Leucylvaline is rooted in its efficient uptake and subsequent intracellular hydrolysis, which releases free leucine and valine precisely where they are needed for metabolic and signaling functions.

Cellular Uptake and Intracellular Fate

Dipeptides are not passive passengers; they are actively transported into the cell via specific transporters. Once inside the cytoplasm, they are rapidly cleaved by intracellular peptidases into their constituent amino acids, L-leucine and L-valine.[1][13][14] This intracellular release mechanism ensures a high concentration of these amino acids for direct incorporation into newly synthesized proteins or for participation in signaling cascades.

G cluster_extracellular Extracellular Medium cluster_intracellular Intracellular Space Leucylvaline_ext Leucylvaline (in Media) Transport Dipeptide Transporter Leucylvaline_ext->Transport Uptake Leucylvaline_int Leucylvaline Peptidases Intracellular Peptidases Leucylvaline_int->Peptidases Leucine Free L-Leucine Peptidases->Leucine Hydrolysis Valine Free L-Valine Peptidases->Valine Hydrolysis Protein_Synth Protein Synthesis Leucine->Protein_Synth mTOR_Pathway mTOR Signaling Leucine->mTOR_Pathway Activates Valine->Protein_Synth mTOR_Pathway->Protein_Synth Promotes Membrane Cell Membrane Transport->Leucylvaline_int

Caption: Cellular uptake and metabolism of Leucylvaline.
Leucine-Mediated Activation of the mTORC1 Signaling Pathway

The release of L-leucine is a powerful metabolic signal. Leucine is a primary activator of the mTOR Complex 1 (mTORC1), a serine/threonine kinase that serves as a central regulator of cell growth, proliferation, and protein synthesis.[15][16] Leucine signals to mTORC1 through a complex mechanism involving the Rag GTPases, which promotes the translocation of mTORC1 to the lysosomal surface, where it is activated.[16]

Activated mTORC1 phosphorylates several key downstream targets, including:

  • S6 Kinase 1 (S6K1): Phosphorylation of S6K1 enhances the translation of mRNAs that encode ribosomal proteins and other components of the translational machinery.[17]

  • 4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes it to dissociate from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.[17]

The net result is a significant upregulation of protein synthesis, which is highly desirable for increasing the yield of recombinant proteins in biopharmaceutical production.[18][19][20]

Leucine L-Leucine (from Leucylvaline) Rag Rag GTPases Leucine->Rag Activates mTORC1 mTORC1 Rag->mTORC1 Recruits & Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EBP1 4E-BP1 mTORC1->EBP1 Phosphorylates (Inhibits) Translation mRNA Translation (Protein Synthesis) S6K1->Translation Promotes EBP1->Translation Inhibits

Caption: Leucine-mediated activation of the mTORC1 pathway.

Application Protocols: A Step-by-Step Guide

The following protocols provide a validated framework for the preparation and use of Leucylvaline in mammalian cell culture.

Protocol 3.1: Preparation of a Sterile Leucylvaline Stock Solution

Rationale: A concentrated, sterile stock solution is essential for accurate and aseptic addition to cell culture media. Leucylvaline's solubility in aqueous solutions simplifies this process compared to some free amino acids.

Materials:

  • Leucylvaline powder (cell culture grade)

  • High-purity, sterile water (e.g., WFI or cell culture grade) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated balance and weigh boats

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculate Required Mass: Determine the desired concentration and volume of your stock solution. A 100 mM stock is a common and practical concentration.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

    • Example for 10 mL of 100 mM (0.1 M) stock: Mass = 0.1 mol/L * 0.010 L * 230.30 g/mol = 0.2303 g

  • Weighing: In a sterile biosafety cabinet, accurately weigh the calculated amount of Leucylvaline powder using a sterile weigh boat.

  • Dissolution: Transfer the powder to a sterile conical tube. Add approximately 80% of the final desired volume of sterile water or PBS.

  • Mixing: Cap the tube securely and vortex or stir at room temperature until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary, but avoid overheating.

  • Volume Adjustment: Once fully dissolved, add sterile water or PBS to reach the final desired volume. Mix thoroughly to ensure homogeneity.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new, sterile conical tube or cryovials for storage. This step is critical to prevent microbial contamination of your cultures.

  • Labeling and Storage: Clearly label the tube with the compound name (Leucylvaline), concentration (100 mM), preparation date, and your initials. Store the stock solution at -20°C for long-term use. For frequent use, an aliquot can be stored at 4°C for up to 2-4 weeks.

Protocol 3.2: Supplementation of Leucylvaline in Cell Culture

Rationale: The optimal concentration of Leucylvaline can vary depending on the cell line, basal medium, and culture process (batch vs. fed-batch). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

A. Batch Culture Supplementation

Objective: To provide an enriched source of leucine and valine from the start of the culture to improve peak cell density and productivity.

Procedure:

  • Prepare your basal cell culture medium as usual.

  • Thaw the Leucylvaline stock solution (e.g., 100 mM).

  • Add the appropriate volume of the stock solution to the basal medium to achieve the desired final concentration. A typical starting range for optimization is 1 mM to 8 mM.

    • Example for a final concentration of 4 mM in 100 mL of media: Volume to add = (4 mM * 100 mL) / 100 mM = 4 mL of stock solution. (Note: Remember to account for this added volume if precise final medium volume is critical).

  • Seed the cells into the supplemented medium as per your standard protocol.

  • Incubate the culture under standard conditions (e.g., 37°C, 5-8% CO2).

B. Fed-Batch Culture Supplementation

Objective: To include Leucylvaline in a concentrated feed solution to support high cell densities and extended protein production phases without risking amino acid precipitation.

Procedure:

  • Feed Formulation: Leucylvaline is ideally suited for inclusion in concentrated, pH-neutral feed solutions. Due to its high solubility, it can be combined with other amino acids, vitamins, and energy sources.

  • Dose-Response: Design a fed-batch study with varying concentrations of Leucylvaline in the feed to identify the optimal level that maximizes titer and cell viability.

  • Feeding Strategy: Add the Leucylvaline-containing feed to the bioreactor according to your established feeding schedule (e.g., daily bolus feeds or continuous perfusion).

  • Monitoring: Closely monitor key culture parameters throughout the process.

Protocol 3.3: Experimental Validation and Monitoring

Rationale: To confirm the benefits of Leucylvaline supplementation, a self-validating system of monitoring and analysis should be implemented.

Key Readouts:

  • Cell Growth and Viability: Perform daily cell counts using a hemocytometer and trypan blue exclusion or an automated cell counter. Plot the viable cell density (VCD) and percent viability over time.

  • Metabolic Profile: Analyze culture supernatants at regular intervals for key metabolites.

    • Lactate and Ammonia: Measure concentrations using a biochemistry analyzer. A reduction in the lactate-to-glucose yield and lower ammonia accumulation are often indicative of a more efficient metabolic state.

  • Product Titer: Quantify the concentration of your recombinant protein (e.g., monoclonal antibody) using methods like ELISA, ForteBio Octet, or HPLC.

  • Pathway Activation (Mechanistic Validation):

    • Collect cell pellets at key time points (e.g., during the exponential growth phase).

    • Perform Western blot analysis to probe for the phosphorylated (activated) forms of key mTORC1 pathway proteins, such as p-mTOR, p-S6K1, and p-4E-BP1.

    • Compare the phosphorylation status of these proteins in cells cultured with and without Leucylvaline to confirm the targeted signaling effect.

Summary and Outlook

Leucylvaline represents a scientifically robust tool for advancing mammalian cell culture processes. By overcoming the formulation challenges of free amino acids and directly engaging the mTOR signaling pathway, it provides a dual benefit of improved process stability and enhanced cellular productivity. The protocols and mechanistic insights provided in this guide equip researchers to systematically implement and validate the use of Leucylvaline, paving the way for higher yields and more consistent outcomes in both research and manufacturing environments.

References

  • Leucylvaline - 72121-02-9 - Vulcanchem. (n.d.). Vulcanchem.
  • Leucylvaline - 100758-58-5 - Vulcanchem. (n.d.). Vulcanchem.
  • Leucylvaline | C11H22N2O3 | CID 352038. (n.d.). PubChem.
  • The influence of dietary leucine above recommendations and fixed ratios to isoleucine and valine on muscle protein synthesis and degradation pathways in broilers. (n.d.). PMC - NIH.
  • Control of leucine-dependent mTORC1 pathway through chemical intervention of leucyl-tRNA synthetase and RagD interaction. (2017). PMC - PubMed Central.
  • Effects of leucine supplementation on muscle protein synthesis and degradation pathways in broilers at constant dietary concentrations of isoleucine and valine. (n.d.). PubMed.
  • Leu-Val | C11H22N2O3 | CID 6993116. (n.d.). PubChem.
  • Effects of leucine on in vitro protein synthesis and degradation in rat skeletal muscles. (n.d.). PubMed.
  • Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. (n.d.). PMC.
  • Lactoyl leucine and isoleucine are bioavailable alternatives for canonical amino acids in cell culture media. (n.d.). PMC - PubMed Central.
  • Does leucine activate mTOR? (2022). Quora.
  • Role of leucine in the regulation of mTOR signal pathway. (n.d.). ResearchGate.
  • l-valine supplementation disturbs vital molecular pathways and induces apoptosis in mouse testes. (2023). PubMed.
  • Kessler, C., & Mueller-Albers, J. (n.d.). Dipeptides in cell culture - Tools for performance increase and risk reduction.
  • The role of leucine in the regulation of protein metabolism. (n.d.). PubMed.
  • L-Valine | C5H11NO2 | CID 6287. (n.d.). PubChem.
  • L-Leucine, from non animal origin, suitable for cell culture. (n.d.). Chem-Impex.
  • Utilization of tyrosine- and histidine-containing dipeptides to enhance productivity and culture viability. (n.d.). Request PDF.
  • Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2016). PMC - NIH.
  • Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Industries.
  • (PDF) Tracking dipeptides at work-uptake and intracellular fate in CHO culture. (2025).
  • Application Notes: Glycyl-L-valine Supplementation in CHO Cell Culture Media. (n.d.). Benchchem.
  • Amino acids in the cultivation of mammalian cells. (2016). PMC - NIH.
  • Research progress in the role and mechanism of Leucine in regulating animal growth and development. (n.d.). PMC.

Sources

Leucylvaline as a substrate for enzyme assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leucylvaline Motifs as Substrates for Dipeptidyl Peptidase I (Cathepsin C) Profiling

Introduction & Scientific Rationale

Leucylvaline (Leu-Val), specifically in its fluorogenic derivative form (e.g., H-Leu-Val-AMC ), serves as a critical probe for characterizing Dipeptidyl Peptidase I (DPP-I) , also known as Cathepsin C (CTSC) .

While Gly-Phe-AMC is the canonical substrate for Cathepsin C, the use of Leu-Val-AMC is essential in Substrate Specificity Profiling (SSP) during drug development. Cathepsin C is a lysosomal cysteine protease that excises N-terminal dipeptides.[1][2] Its activity is pivotal in activating neutrophil serine proteases (NSPs) like Elastase and Cathepsin G. Consequently, Cathepsin C inhibitors are high-value targets for treating inflammatory diseases such as non-cystic fibrosis bronchiectasis.[1]

Why Leucylvaline?

  • Hydrophobic Specificity: The S2 binding pocket of Cathepsin C prefers hydrophobic residues. The Leu-Val motif (Leucine at P2, Valine at P1) probes the enzyme's tolerance for branched-chain aliphatic side chains compared to the aromatic preference of Phenylalanine (in Gly-Phe).

  • Differential Kinetics: Using Leu-Val allows researchers to calculate distinct

    
     values, aiding in the design of competitive inhibitors that mimic the transition state of specific hydrophobic dipeptides.
    

Mechanism of Action

The assay relies on the hydrolysis of the amide bond between the C-terminus of the valine residue and the fluorogenic leaving group, 7-amino-4-methylcoumarin (AMC).

Reaction Logic:

  • Binding: The N-terminal ammonium group of Leucylvaline anchors in the active site (requiring Cl⁻ ions).

  • Acylation: The active site cysteine attacks the carbonyl carbon of the Valine-AMC bond.

  • Release: AMC is released (fluorescent).

  • Deacylation: The enzyme releases the Leu-Val dipeptide and regenerates.

Visualization of the Signaling Pathway:

CathepsinC_Mechanism Substrate Substrate (H-Leu-Val-AMC) Complex Enzyme-Substrate Complex [ES] Substrate->Complex Binding Enzyme Cathepsin C (Active Site Cys-SH) Enzyme->Complex Binding Transition Acyl-Enzyme Intermediate Complex->Transition Acylation Transition->Enzyme Regeneration Product1 Product 1 (Free AMC - Fluorescent) Transition->Product1 Release (Readout) Product2 Product 2 (Leu-Val Dipeptide) Transition->Product2 Deacylation Activator Activators (Cl- ions, DTT) Activator->Enzyme Activation

Figure 1: Kinetic mechanism of Cathepsin C hydrolysis of Leu-Val-AMC. Note the requirement for Halide ions and Reducing agents for catalytic competence.

Critical Experimental Parameters

To ensure data integrity (Trustworthiness), the following parameters must be strictly controlled. Cathepsin C is unique among cysteine proteases due to its halide requirement.

ParameterRecommended ConditionScientific Justification
pH 5.5 (Citrate/Phosphate)Mimics the acidic lysosomal environment. Activity drops significantly > pH 6.5.
Halide Ion 50 mM NaClCRITICAL: Cathepsin C requires Cl⁻ for conformational stability and activity.
Reducing Agent 5 mM DTT or CysteinePrevents oxidation of the active site Cysteine thiol (-SH) to disulfide.
Substrate Conc.

to

For inhibition assays,

is ideal to balance signal strength and sensitivity to competitive inhibitors.
Detection Ex: 380 nm / Em: 460 nmStandard AMC fluorescence settings.[3]

Protocol 1: Determination of Kinetic Constants ( , )

Before screening inhibitors, you must define the affinity of Cathepsin C for the Leu-Val-AMC substrate, as it differs from Gly-Phe-AMC.

Materials:

  • Buffer A: 50 mM Sodium Acetate, 50 mM NaCl, 2 mM EDTA, pH 5.5.

  • Activator Stock: 100 mM DTT (Prepare fresh).

  • Enzyme: Recombinant Human Cathepsin C (e.g., R&D Systems, Sigma).

  • Substrate: H-Leu-Val-AMC (dissolved in DMSO to 10 mM).

Procedure:

  • Activation: Dilute Cathepsin C to 2x final concentration in Buffer A containing 5 mM DTT. Incubate at 37°C for 15 minutes. Reason: Activates the zymogen/pro-enzyme and reduces the active site.

  • Substrate Prep: Prepare a serial dilution of Leu-Val-AMC in Buffer A (Range: 0

    
    M to 500 
    
    
    
    M).
  • Reaction: In a black 96-well plate:

    • Add 50

      
      L of Activated Enzyme.
      
    • Add 50

      
      L of Substrate dilutions.
      
  • Read: Immediately measure fluorescence in kinetic mode (read every 1 min for 20 mins) at 37°C.

  • Analysis: Plot Initial Velocity (

    
    , RFU/min) vs. Substrate Concentration (
    
    
    
    ). Fit to the Michaelis-Menten equation to derive
    
    
    .

Protocol 2: High-Throughput Inhibitor Screening (HTS)

This protocol is designed for drug discovery professionals screening small molecules against Cathepsin C using Leu-Val-AMC.

Workflow Visualization:

HTS_Workflow Step1 1. Plate Preparation (Test Compounds in DMSO) Step2 2. Enzyme Addition (Cat C + DTT + NaCl) Incubate 15 min @ 37°C Step1->Step2 Pre-incubation Step3 3. Substrate Addition (Leu-Val-AMC @ Km) Step2->Step3 Initiation Step4 4. Kinetic Read (Ex 380 / Em 460) Slope Calculation Step3->Step4 Measurement Step5 5. Data Analysis (IC50 Determination) Step4->Step5 Calculation

Figure 2: Step-by-step HTS workflow for Cathepsin C inhibition using Leu-Val-AMC.

Step-by-Step Methodology:

  • Compound Transfer: Dispense 1

    
    L of test compounds (in DMSO) into black 384-well plates. Include DMSO-only (Max Signal) and Reference Inhibitor (e.g., Icatibant or specific vinyl sulfones) controls.
    
  • Enzyme Dispense: Add 20

    
    L of Activated Cathepsin C (in Buffer A + 5 mM DTT).
    
    • Note: Ensure the enzyme concentration is titrated to give linear signal for at least 30 minutes.

  • Pre-incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 mins at RT. This allows slow-binding inhibitors to engage.

  • Substrate Initiation: Add 20

    
    L of H-Leu-Val-AMC (diluted to 
    
    
    
    in Buffer A).
  • Detection: Measure fluorescence immediately on a plate reader (e.g., PerkinElmer EnVision).

  • QC Metrics: Calculate the Z-factor. A value

    
     indicates a robust assay.
    

Troubleshooting & Self-Validation

  • Issue: Low Signal.

    • Root Cause:[4] Oxidation of enzyme or lack of Chloride.

    • Fix: Freshly prepare DTT. Ensure Buffer contains at least 50 mM NaCl.[3]

  • Issue: High Background.

    • Root Cause:[4] Free AMC in substrate stock.

    • Fix: Check substrate purity by HPLC. Background fluorescence should be

      
       of Max Signal.
      
  • Validation Check:

    • Run a standard curve of free AMC to convert RFU to

      
      M product. This validates the linearity of the detector.
      

References

  • Turk, D., et al. (2001). "Structure of the lysosomal cysteine protease cathepsin C." EMBO Journal.

  • R&D Systems. "Recombinant Human Cathepsin C/DPPI Protein, CF." Product Datasheet.

  • McGuire, M.J., et al. (1997). "Biosynthesis and processing of the lysosomal cysteine protease DPPI." Journal of Biological Chemistry.

  • Sigma-Aldrich. "Cathepsin L Activity Assay Kit (Protocol Reference for Cysteine Proteases)." Technical Bulletin.

  • Methot, N., et al. (2007). "Inhibition of the activation of multiple serine proteases with a cathepsin C inhibitor requires sustained exposure." Journal of Biological Chemistry.

Sources

Advanced Synthesis of Leucylvaline (Leu-Val) Analogues and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This guide details the synthetic strategies for Leucylvaline (Leu-Val), a dipeptide scaffold critical in medicinal chemistry as a structural motif in protease inhibitors (e.g., Bestatin analogues), antimicrobial agents, and peptide transport (PEPT1/2) substrates.[1][2][3][4] We address the specific synthetic challenges posed by the steric hindrance of the


-branched Valine residue and provide optimized protocols for Solid-Phase Peptide Synthesis (SPPS), Solution-Phase coupling, and the generation of non-hydrolyzable hydroxyethylene isosteres.
Part 1: Strategic Analysis & Synthetic Logic
1.1 The Steric Challenge of Valine

The primary challenge in synthesizing Leu-Val derivatives lies in the Valine residue. Valine is


-branched, meaning the bulk of its isopropyl side chain is adjacent to the reacting amine/carboxylic acid.
  • Nucleophilic Attack: When Valine is the amine component (H-Val-...), coupling rates are significantly slower than with unhindered amino acids (e.g., Gly, Ala).

  • Racemization Risk: When Valine is the activated carboxyl component (Act-Val-...), the steric bulk increases the lifetime of the activated intermediate (e.g., oxazolone), increasing the risk of racemization.

  • Resin Loading: Loading C-terminal Valine onto standard Wang resin is often low-yielding. 2-Chlorotrityl Chloride (2-CTC) resin is the superior choice for C-terminal Valine due to its high reactivity and mild cleavage conditions.

1.2 Synthetic Route Selection
Target MoleculeRecommended StrategyKey Reagents
Leu-Val-OH (Free Acid) SPPS (2-CTC Resin)Fmoc-Val-OH, DIPEA (Loading)
Leu-Val-NH

(Amide)
SPPS (Rink Amide Resin)Fmoc-Val-OH, HBTU/DIEA
Leu-Val-OMe (Ester) Solution PhaseBoc-Leu-OH, HCl

H-Val-OMe, EDC/HOBt
Hydroxyethylene Isostere Multi-step Organic Synthesis

-Lactone intermediates, Samarium diiodide
Part 2: Experimental Protocols
Protocol A: Solid-Phase Synthesis of H-Leu-Val-OH (2-CTC Strategy)

Objective: High-yield synthesis of the free acid dipeptide without C-terminal racemization.

Materials:

  • 2-Chlorotrityl Chloride (2-CTC) Resin (1.0–1.6 mmol/g loading)

  • Fmoc-Val-OH and Fmoc-Leu-OH

  • Dichloromethane (DCM), Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H

    
    O
    

Workflow:

  • Resin Loading (The Critical Step):

    • Weigh 1.0 g of 2-CTC resin into a fritted reaction vessel.

    • Dissolve Fmoc-Val-OH (1.2 eq relative to resin capacity) in dry DCM (10 mL).

    • Add DIPEA (4.0 eq).

    • Add the solution to the resin and shake for 2 hours at room temperature.

    • Note: Do not use DMF for loading 2-CTC; alcohol impurities can reduce yield. Use DCM.

  • Capping:

    • Add methanol (1 mL) to the reaction mixture (to cap unreacted chlorides) and shake for 15 min.

    • Wash resin: 3x DCM, 3x DMF, 3x DCM.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash: 5x DMF, 3x DCM.

    • QC: Perform Kaiser Test (Ninhydrin).[5] Resin should turn dark blue (positive for free amine).

  • Coupling Leucine:

    • Dissolve Fmoc-Leu-OH (3.0 eq) and HBTU (2.9 eq) in DMF.

    • Add DIPEA (6.0 eq) to activate.

    • Add to resin immediately. Shake for 45–60 min.

    • Logic: We use excess (3 eq) to drive the reaction against the steric bulk of the resin-bound Valine.

  • Final Cleavage:

    • Remove N-terminal Fmoc (Step 3).

    • Wash resin thoroughly with DCM.

    • Add Cleavage Cocktail (10 mL/g resin) for 2 hours.

    • Precipitate filtrate in cold Diethyl Ether. Centrifuge and dry.

Protocol B: Solution-Phase Synthesis of N-Sulfonamide Leu-Val Derivatives

Context: Relevant for antimicrobial/antimalarial analogues (e.g., Frontiers in Chemistry 2020 study).

Reaction Scheme: R-SO2-Cl + H-Leu-Val-OMe -> R-SO2-Leu-Val-OMe

  • Preparation of H-Leu-Val-OMe:

    • Couple Boc-Leu-OH with HCl

      
      H-Val-OMe  using EDC
      
      
      
      HCl (1.2 eq) and HOBt (1.2 eq) in DCM/DMF with NMM (N-methylmorpholine) as base.
    • Deprotect Boc using 4M HCl in Dioxane (1 hour). Evaporate to dryness to get HCl

      
      H-Leu-Val-OMe .
      
  • Sulfonylation:

    • Dissolve HCl

      
      H-Leu-Val-OMe  (1.0 mmol) in anhydrous DCM (10 mL).
      
    • Add Triethylamine (3.0 mmol) and cool to 0°C.

    • Add the appropriate Benzenesulfonyl chloride derivative (1.1 mmol) dropwise.

    • Stir at 0°C for 30 min, then warm to RT and stir overnight.

  • Workup:

    • Wash organic layer with 1M HCl, sat. NaHCO

      
      , and Brine.
      
    • Dry over MgSO

      
      , filter, and concentrate.
      
    • Recrystallize from EtOAc/Hexane.

Part 3: Visualization of Synthetic Logic
Diagram 1: SPPS Workflow for Sterically Hindered Dipeptides

This flowchart illustrates the decision-making process for synthesizing Leu-Val, emphasizing the choice of resin to mitigate steric hindrance.

SPPS_LeuVal Start Target: Leu-Val Dipeptide C_Term C-Terminal Modification? Start->C_Term Acid Free Acid (-COOH) C_Term->Acid Acid Required Amide Amide (-CONH2) C_Term->Amide Amide Required Resin_Select Resin Selection Strategy Acid->Resin_Select Rink Rink Amide Resin Amide->Rink Wang Wang Resin (Avoid for Valine) Resin_Select->Wang Standard (Poor Yield) CTC 2-Chlorotrityl Chloride (2-CTC) (Recommended for Val) Resin_Select->CTC Steric Optimization Coupling Coupling Step (Fmoc-Leu-OH + H-Val-Resin) CTC->Coupling Rink->Coupling Steric_Check Steric Hindrance Check: Valine is Beta-Branched Coupling->Steric_Check Reagents Use Strong Activation: HATU or HBTU + DIPEA Steric_Check->Reagents Requires Final Cleavage & Purification Reagents->Final

Caption: Decision matrix for Solid-Phase Peptide Synthesis of Leu-Val, highlighting resin selection to overcome Valine's steric hindrance.

Part 4: Quality Control & Troubleshooting
4.1 Analytical Data Standards

For a successful synthesis of Leu-Val derivatives, the following data is expected:

  • HPLC: Retention time on C18 column (Gradient: 5-95% ACN in 0.1% TFA). Leu-Val is relatively hydrophobic.

  • Mass Spectrometry (ESI):

    • Leu-Val-OH: [M+H]

      
       = 231.3 Da.
      
    • Leu-Val-NH

      
      : [M+H]
      
      
      
      = 230.3 Da.
  • NMR (

    
    H):  Look for the distinct doublets of the isopropyl groups.
    
    • Valine

      
       ppm (d, 6H).
      
    • Leucine

      
       ppm (d, 6H).
      
    • Note: The signals often overlap; 2D COSY is recommended for complex derivatives.

4.2 Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (SPPS) Incomplete loading of Val onto resin.Switch from Wang to 2-CTC resin; ensure anhydrous DCM is used during loading.
Racemization Over-activation of Valine during coupling.Use DIC/Oxyma instead of HATU/DIEA if Val is the activated species (e.g., in fragment condensation).
Deletion Sequences Incomplete Fmoc removal.Valine is bulky; extend deprotection time (2x 15 min) or use DBU (2%) in the piperidine cocktail.
Solubility Issues Hydrophobic aggregation.Leu and Val are both hydrophobic.[6] Use DMF/DCM mixtures or add chaotropic salts (LiCl) if chain is longer.
Part 5: References
  • Ezugwu, J. A., et al. (2020). Novel Leu-Val Based Dipeptide as Antimicrobial and Antimalarial Agents: Synthesis and Molecular Docking.[2] Frontiers in Chemistry, 8. Link

  • Rehders, F., & Hoppe, D. (1992). Synthesis of Dihydroxyethylene Isosteres of Dipeptides;[4] 2. Isosteres of Leu-Ala and Leu-Val from Suitably Substituted 3-Dimethylphenylsilyl-4-octanolides.[4] Synthesis, 1992(09), 865–870.[4] Link

  • Deeks, T., Crooks, P. A., & Waigh, R. D. (1983). Synthesis and analgesic properties of two leucine-enkephalin analogues containing a conformationally restrained N-terminal tyrosine residue.[7] Journal of Medicinal Chemistry, 26(5), 762-5.[7] Link

  • Nishi, T., Kataoka, M., & Morisawa, Y. (1990). Diastereoselective Synthesis of the Hydroxyethylene Dipeptide Isostere of Leu-Val.[8] ChemInform, 21(26).[8] Link

Sources

Application Notes & Protocols: A Framework for In Vitro Biological Activity Screening of Leucylvaline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Scientific Imperative for Screening Dipeptides

In the landscape of modern drug discovery and nutraceutical development, small peptides represent a compelling class of molecules. Their inherent biocompatibility, specificity, and diverse functional potential make them prime candidates for therapeutic and health-promoting applications. Leucylvaline (Leu-Val), a dipeptide composed of the essential branched-chain amino acids (BCAAs) Leucine and Valine, stands at a fascinating intersection of metabolism and cellular signaling.[1] Both Leucine and Valine are critical players in protein synthesis, muscle metabolism, and the regulation of cell growth pathways such as mTOR.[2][3][4][5] This foundational knowledge provides a strong rationale for hypothesizing that their combined form, Leucylvaline, may possess distinct and potent biological activities.

This document provides a comprehensive, field-proven framework for the systematic in vitro screening of Leucylvaline. It is designed not as a rigid set of rules, but as a logical cascade of experiments to elucidate the dipeptide's potential anticancer, antimicrobial, antioxidant, and enzyme-inhibitory properties. We emphasize the causality behind each protocol, ensuring that researchers understand not just how to perform an experiment, but why it is designed in a specific manner. Every protocol incorporates self-validating controls, a cornerstone of robust and reproducible science.

Part 1: Physicochemical Characterization and Preparation

Trustworthiness through Purity: Before any biological assessment, the integrity of the test article is paramount. The Leucylvaline sample must be rigorously characterized to ensure its identity, purity, and concentration.

Protocol 1.1: Sample Validation

  • Identity Confirmation: Utilize Mass Spectrometry (MS) to confirm the molecular weight of Leucylvaline (Expected: ~230.30 g/mol ).[1]

  • Purity Assessment: Employ High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) to determine the purity of the sample. The goal is a purity of ≥95% to minimize the influence of contaminants.

  • Stock Solution Preparation:

    • Accurately weigh the lyophilized Leucylvaline powder.

    • Dissolve in a sterile, appropriate solvent. Given its amino acid composition, sterile Phosphate-Buffered Saline (PBS) or cell culture medium (for cell-based assays) are primary choices. If solubility is an issue, sterile water or a minimal concentration of DMSO may be tested, ensuring the final DMSO concentration in assays is non-toxic (typically <0.5%).

    • Sterile-filter the stock solution through a 0.22 µm filter.

    • Prepare aliquots and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Part 2: Anticancer Activity Screening

Rationale: The constituent amino acid, Leucine, is a known activator of the mTOR signaling pathway, a central regulator of cell growth and proliferation that is frequently dysregulated in cancer.[3] Furthermore, many peptides have demonstrated direct cytotoxic or cytostatic effects on cancer cells, often by disrupting cell membrane integrity or inducing apoptosis.[6][7][8] Therefore, a primary screening focus is to evaluate Leucylvaline's effect on cancer cell viability.

anticancer_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_analysis Data Analysis LV Leucylvaline Stock Solution Treat Treat with serial dilutions of Leucylvaline LV->Treat Cells Cancer & Normal Cell Lines (e.g., MCF-7, A549, HCT116, HEK293) Seed Seed cells in 96-well plates Cells->Seed Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT/MTS Reagent Incubate->MTT Read Measure Absorbance at 570nm MTT->Read Calc Calculate % Viability vs. Control Read->Calc IC50 Determine IC50 Value Calc->IC50 Selectivity Calculate Selectivity Index (IC50 Normal / IC50 Cancer) IC50->Selectivity

Caption: Workflow for anticancer cytotoxicity screening of Leucylvaline.

Protocol 2.1: Cell Viability Assessment via MTS Assay

This protocol measures the metabolic activity of cells, which serves as a proxy for cell viability. It is a robust, high-throughput method for initial cytotoxicity screening.

  • Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells in the culture.

  • Materials:

    • Selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung) and a non-cancerous control cell line (e.g., HEK293).

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Leucylvaline stock solution.

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution).

    • Positive control (e.g., Doxorubicin).

    • 96-well clear-bottom cell culture plates.

  • Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Treatment: Prepare serial dilutions of Leucylvaline in complete medium (e.g., from 1 µM to 1000 µM). Remove the old medium from the cells and add 100 µL of the Leucylvaline dilutions.

      • Self-Validation: Include wells with medium only (no cells, background control), cells with medium only (vehicle control, 100% viability), and cells treated with a positive control (e.g., Doxorubicin) to confirm assay sensitivity.

    • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

    • MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until the vehicle control wells show a distinct color change.

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

    • Data Analysis:

      • Subtract the background absorbance (medium only) from all other readings.

      • Calculate percent viability: (% Viability) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

      • Plot percent viability against the logarithm of Leucylvaline concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Example IC₅₀ Values

Cell LineTypeLeucylvaline IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Cancer[Experimental Value]0.1
A549Lung Cancer[Experimental Value]0.5
HEK293Non-Malignant[Experimental Value]>10

Part 3: Antimicrobial Activity Screening

Rationale: Antimicrobial peptides are a fundamental component of the innate immune system across all forms of life.[9] They often function by disrupting the integrity of microbial cell membranes. Given Leucylvaline's amphipathic potential (from its leucine and valine side chains), it is logical to screen for antibacterial activity.

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

  • Principle: Bacteria are exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is identified as the lowest concentration where no turbidity (bacterial growth) is observed.

  • Materials:

    • Bacterial strains: Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922).

    • Mueller-Hinton Broth (MHB).

    • Leucylvaline stock solution.

    • Positive control (e.g., Gentamicin).

    • Sterile 96-well U-bottom plates.

  • Methodology:

    • Peptide Dilution: Add 50 µL of sterile MHB to all wells of a 96-well plate. Add 50 µL of the Leucylvaline stock solution (e.g., at 2048 µg/mL) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.

    • Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard. Further dilute this suspension so that the final inoculum concentration in each well will be approximately 5 x 10⁵ CFU/mL.

    • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well. The final volume will be 100 µL.

      • Self-Validation: Include a positive control (serial dilutions of Gentamicin), a negative control (wells with bacteria and medium only, for growth verification), and a sterility control (wells with medium only).

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

    • Data Acquisition: Read the MIC as the lowest concentration of Leucylvaline in which there is no visible turbidity. A plate reader can also be used to measure absorbance at 600 nm to quantify growth inhibition.

Data Presentation: Example MIC Values

OrganismStrainLeucylvaline MIC (µg/mL)Gentamicin MIC (µg/mL)
S. aureusATCC 29213[Experimental Value]0.5
E. coliATCC 25922[Experimental Value]1

Part 4: Antioxidant Capacity Screening

Rationale: The amino acid side chains in peptides can donate electrons or hydrogen atoms to neutralize free radicals, thereby functioning as antioxidants.[11][12][13] Screening for antioxidant activity is crucial, as oxidative stress is implicated in numerous chronic diseases. It is best practice to use multiple assays to assess different mechanisms of antioxidant action.[12]

Protocol 4.1: ABTS Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+.[14]

  • Principle: The ABTS radical is generated by reacting ABTS with potassium persulfate, producing a blue-green solution. In the presence of an antioxidant, the radical is neutralized, causing the solution to lose color. The degree of decolorization is proportional to the antioxidant's scavenging capacity.

  • Methodology:

    • ABTS•+ Generation: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours. This generates the stable radical.

    • Working Solution: Dilute the ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Assay Procedure: Add 10 µL of various concentrations of Leucylvaline to 190 µL of the ABTS•+ working solution in a 96-well plate.

      • Self-Validation: Use Trolox (a water-soluble vitamin E analog) as a positive control and PBS as a negative control.

    • Incubation & Reading: Incubate for 6 minutes at room temperature. Measure the absorbance at 734 nm.

    • Data Analysis: Calculate the percentage of scavenging activity: (% Scavenging) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] * 100. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Part 5: Enzyme Inhibition Screening

Rationale: Peptides can act as highly specific enzyme inhibitors by mimicking the natural substrate and binding to the enzyme's active site.[15] Key therapeutic targets include proteases like Matrix Metalloproteinases (MMPs) involved in cancer metastasis or Angiotensin-Converting Enzyme (ACE) in hypertension.[15][16]

enzyme_inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme Product Cleaved Product (Fluorescent) Enzyme->Product catalysis Substrate Fluorogenic Substrate Substrate->Enzyme Inhibitor Leucylvaline Inhibitor->Enzyme binds & blocks

Caption: Mechanism of enzyme inhibition by Leucylvaline.

Protocol 5.1: General Fluorogenic Protease Inhibition Assay

This protocol provides a template that can be adapted for various proteases using a specific fluorogenic substrate.

  • Principle: A fluorogenic substrate contains a fluorophore and a quencher linked by a peptide sequence specific to the target enzyme. When intact, the substrate's fluorescence is quenched. Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.[17]

  • Methodology:

    • Reagent Preparation: Prepare assay buffer, a solution of the target enzyme (e.g., MMP-9), the corresponding fluorogenic substrate, and Leucylvaline dilutions.

    • Assay Setup (96-well black plate):

      • Enzyme + Substrate + Inhibitor: 20 µL enzyme + 50 µL buffer + 10 µL Leucylvaline.

      • Enzyme + Substrate (100% activity): 20 µL enzyme + 60 µL buffer.

      • Substrate only (background): 80 µL buffer.

    • Pre-incubation: Pre-incubate the plate for 15 minutes at 37°C to allow Leucylvaline to bind to the enzyme.

    • Reaction Initiation: Add 20 µL of the fluorogenic substrate to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation/emission wavelengths. Measure the fluorescence every 1-2 minutes for 30-60 minutes at 37°C.

    • Data Analysis:

      • Determine the reaction rate (slope of fluorescence vs. time).

      • Calculate the percent inhibition: (% Inhibition) = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] * 100.

      • Determine the IC₅₀ value by plotting percent inhibition against inhibitor concentration.

Conclusion

This application note provides a validated, multi-faceted approach to the initial in vitro characterization of Leucylvaline. By systematically evaluating its potential across anticancer, antimicrobial, antioxidant, and enzyme-inhibitory domains, researchers can efficiently identify promising biological activities. Positive "hits" from this screening cascade will form the basis for more advanced mechanistic studies, guiding the future development of Leucylvaline as a potential therapeutic agent or high-value nutraceutical.

References

  • Research progress on the pharmacological effects of Poria cocos: a narrative update . Annals of Translational Medicine. [Link]

  • Biological Activity of Natural and Synthetic Peptides as Anticancer Agents . International Journal of Molecular Sciences. [Link]

  • L-Valine | C5H11NO2 . PubChem, National Institutes of Health. [Link]

  • Anticancer activities of natural antimicrobial peptides from animals . Frontiers in Pharmacology. [Link]

  • In Vitro Selection of Macrocyclic d/l-Hybrid Peptides against Human EGFR . Journal of the American Chemical Society. [Link]

  • Development of an in vitro screening system for synthetic signal peptide in mammalian cell-based protein production . Applied Microbiology and Biotechnology. [Link]

  • Understanding how bacterial cell wall peptidoglycan metabolism can be used to develop antimicrobial strategies . Taylor & Francis Online. [Link]

  • Leucylvaline | C11H22N2O3 . PubChem, National Institutes of Health. [Link]

  • Leucyl-valine bioactive peptide upregulates exercise-induced HSP70 and HSP25 expression in the skeletal muscle of rats . ResearchGate. [Link]

  • Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation . Molecules. [Link]

  • Peptide Antimicrobial Agents . Clinical Microbiology Reviews. [Link]

  • Purification, Identification and Evaluation of Antioxidant Peptides from Pea Protein Hydrolysates . Foods. [Link]

  • Assessing the Utility of In Vitro Screening Tools for Predicting Bio-Performance of Oral Peptide Delivery . Pharmaceutical Research. [Link]

  • Structures of leucine, isoleuine and valine . ResearchGate. [Link]

  • Research progress in the role and mechanism of Leucine in regulating animal growth and development . Journal of Animal Science and Biotechnology. [Link]

  • In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method . Antimicrobial Agents and Chemotherapy. [Link]

  • Pepsin Inhibitor Assay Kit . BioAssay Systems. [Link]

  • Advances on the Antioxidant Peptides from Nuts: A Narrow Review . Foods. [Link]

  • Leucine . Wikipedia. [Link]

  • Biosynthesis of Branched-Chain Amino Acids in Yeast: Regulation of Synthesis of the Enzymes of Isoleucine and Valine Biosynthesis . Journal of Bacteriology. [Link]

  • Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides . Pharmaceutics. [Link]

  • Antioxidant Activity of Designed Peptides Based on the Antioxidative Peptide Isolated from Digests of a Soybean Protein . Journal of Agricultural and Food Chemistry. [Link]

  • Leucine and Manifestation of Antitumor Activity by Valine-Depleted Amino Acid Imbalance . Gan To Kagaku Ryoho. Cancer & Chemotherapy. [Link]

  • Enzymatic Preparation of Bioactive Peptides Exhibiting ACE Inhibitory Activity from Soybean and Velvet Bean: A Systematic Review . Molecules. [Link]

  • Design, Screening, and Testing of Non-Rational Peptide Libraries with Antimicrobial Activity: In Silico and Experimental Approaches . International Journal of Molecular Sciences. [Link]

  • Antioxidant activities of peptides determined by ABTS assay . ResearchGate. [Link]

  • The biological functions and metabolic pathways of valine in swine . ResearchGate. [Link]

  • Valine | Structure, Function & Significance . Study.com. [Link]

  • In vitro characterization of the anticancer activity of membrane-active cationic peptides . European Journal of Cancer. [Link]

  • How to check the antimicrobial activity of the peptide that is in powder form? . ResearchGate. [Link]

  • Multivalent Repression of Isoleucine-Valine Biosynthesis in Saccharomyces cerevisiae . Journal of Bacteriology. [Link]

  • Antioxidant Properties of Tripeptides Revealed by a Comparison of Six Different Assays . Journal of Food Science and Nutrition. [Link]

  • Antiestrogenic and anticancer activities of peptides derived from the active site of alpha-fetoprotein . Furman University Scholar Exchange. [Link]

Sources

Application Note: Structural Confirmation of Leucylvaline (Leu-Val) via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the robust structural confirmation of the dipeptide Leucylvaline (Leu-Val) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. While Mass Spectrometry (MS) confirms molecular weight (


), it cannot definitively distinguish between the sequence isomers Leu-Val and Val-Leu without fragmentation analysis. NMR provides a non-destructive, self-validating method to determine the sequence order and stereochemistry. This protocol utilizes DMSO-

to stabilize amide protons, enabling the use of Heteronuclear Multiple Bond Correlation (HMBC) to visualize the peptide bond connectivity directly.

Introduction: The Aliphatic Challenge

Leucylvaline presents a specific challenge in 1D


H NMR due to the severe spectral overlap of the side chains. Both Leucine and Valine possess hydrophobic, aliphatic side chains terminating in methyl groups (

).[1]
  • Leucine (Leu): Contains an isobutyl group (

    
    ).
    
  • Valine (Val): Contains an isopropyl group (

    
    ).[1]
    

Distinguishing these residues requires resolving the spin systems (COSY) and determining the sequence order (HMBC/NOESY). This guide prioritizes the HMBC experiment as the definitive "bridge" between residues, validating the N-to-C terminal directionality.

Materials and Sample Preparation[3][4][5][6]

Solvent Selection

Choice: Dimethyl sulfoxide-


 (DMSO-

) Causality: While D

O is the physiological standard, it causes rapid exchange of the amide proton (

), making it invisible in the spectrum.[1] The amide proton is the critical "anchor" for sequencing. DMSO-

slows this exchange, revealing the amide doublet (

) and the N-terminal amine protons.[1]
Preparation Protocol
  • Mass: Weigh

    
     of Leu-Val.
    
  • Solvent: Add

    
     of DMSO-
    
    
    
    (99.9% D).
  • Reference: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for chemical shift referencing (

    
    ).
    
  • Vessel: Transfer to a high-precision 5mm NMR tube to minimize shimming errors.

Experimental Workflow

The following workflow ensures a self-validating dataset.

NMR_Workflow Start Sample Prep (DMSO-d6) H1 1D Proton (1H NMR) Start->H1 Lock & Shim COSY 2D COSY (Spin Systems) H1->COSY Identify Sidechains HSQC 2D HSQC (1H-13C Map) COSY->HSQC Assign Carbons HMBC 2D HMBC (Seq. Confirmation) HSQC->HMBC Link Residues Report Structural Validation HMBC->Report Confirm Leu-Val

Figure 1: Step-by-step NMR acquisition workflow for peptide sequencing.

Data Analysis & Interpretation

Step 1: 1D Proton (The Landscape)

In DMSO-


, you will observe three distinct regions.[1]
  • Amide/Amine Region (

    
    ): 
    
    • Look for a doublet at

      
      . This is the Valine Amide NH (coupled to Val 
      
      
      
      -CH).[1]
    • Look for a broad signal at

      
      . This is the N-terminal Leucine amine (
      
      
      
      ).
  • Alpha Region (

    
    ):  Two signals corresponding to the chiral centers (
    
    
    
    -CH).[1]
  • Aliphatic Region (

    
    ):  Overlapping methyls and methylene signals.
    
Step 2: COSY (The Puzzle Pieces)

Use Correlation Spectroscopy (COSY) to trace the scalar couplings. You must identify two distinct spin systems.

  • System A (Valine):

    • Find the Amide NH doublet. Trace it to

      
      
      
      
      
      -CH.
    • Trace

      
      -CH 
      
      
      
      
      
      -CH (Septet-like).[1]
    • Trace

      
      -CH 
      
      
      
      two Methyl groups (
      
      
      -CH
      
      
      ).
    • Diagnostic: Short chain length (NH-CH-CH-Me

      
      ).
      
  • System B (Leucine):

    • Find the

      
      -CH (coupled to the broad amine signal if visible, or identified by elimination).
      
    • Trace

      
      -CH 
      
      
      
      
      
      -CH
      
      
      (Diastereotopic protons).[1]
    • Trace

      
      -CH
      
      
      
      
      
      
      
      -CH (Multiplet).[1]
    • Trace

      
      -CH 
      
      
      
      two Methyl groups (
      
      
      -CH
      
      
      ).
    • Diagnostic: Extra methylene bridge (

      
      -CH
      
      
      
      ) compared to Valine.
Step 3: HMBC (The Bridge)

This is the Self-Validating step. We must prove the Carbonyl of Leucine connects to the Amide of Valine.

  • Target: Look for a cross-peak between the Valine Amide NH proton and a Carbonyl carbon (

    
    ).[1]
    
  • Validation Logic:

    • If the Val-NH couples to the Carbonyl of the other spin system (Leu), the sequence is Leu-Val .

    • If the Leu-NH (if visible) were to couple to the Val-Carbonyl, the sequence would be Val-Leu.

Summary of Chemical Shifts (DMSO- )
ResidueAtom

H Shift (

ppm)

C Shift (

ppm)
Multiplicity
Leu (1) NH

(N-term)
7.8 - 8.1-Broad / Exchangeable

-CH
3.8 - 3.951.0 - 53.0Multiplet

-CH

1.5 - 1.740.0 - 42.0Multiplet (Diastereotopic)

-CH
1.6 - 1.823.0 - 25.0Multiplet

-CH

0.85 - 0.9521.0 - 23.0Doublets
C=O -169.0 - 171.0 Quaternary (HMBC Target)
Val (2) NH (Amide) 8.1 - 8.4 -Doublet (

Hz)

-CH
4.1 - 4.357.0 - 59.0DD or Multiplet

-CH
2.0 - 2.229.0 - 31.0Multiplet

-CH

0.85 - 0.9518.0 - 19.5Doublets
COOH (C-term)10.0 - 12.0172.0 - 174.0Broad

Note: Shifts are approximate and concentration/pH dependent. The connectivity is absolute.

Structural Connectivity Diagram

The following diagram illustrates the specific HMBC correlations required to confirm the peptide bond.

LeuVal_Structure cluster_Leu Leucine (Residue 1) cluster_Val Valine (Residue 2) Leu_Alpha Leu α-CH Leu_CO Leu C=O (170 ppm) Leu_Alpha->Leu_CO 1J Leu_Side Side Chain (Isobutyl) Leu_Alpha->Leu_Side Val_NH Val NH (8.2 ppm) Val_NH->Leu_CO HMBC Correlation (Definitive Proof) Val_Alpha Val α-CH Val_NH->Val_Alpha 3J (COSY) Val_Alpha->Leu_CO HMBC (Weak) Val_Side Side Chain (Isopropyl) Val_Alpha->Val_Side Val_COOH Val COOH Val_Alpha->Val_COOH

Figure 2: Key HMBC correlations. The red arrow from Val-NH to Leu-CO confirms the peptide sequence.

References

  • Biological Magnetic Resonance Data Bank (BMRB). Chemical Shift Statistics for Amino Acids. University of Wisconsin-Madison. Available at: [Link]

  • National Institutes of Health (NIH). Specific 13C labeling of leucine, valine and isoleucine methyl groups. PubMed Central. Available at: [Link]

Sources

Application Notes and Protocols: A Guide to Studying Leucylvaline-Protein Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Leucylvaline-Protein Interactions

In the intricate molecular choreography of the cell, the interactions between small molecules and proteins are fundamental to virtually all biological processes.[1][2][3] Among these, the binding of dipeptides like Leucylvaline (Leu-Val) to protein targets is of growing interest in drug discovery and chemical biology. Leucylvaline, composed of two hydrophobic amino acids, has the potential to engage with specific binding pockets on proteins, modulating their function and influencing cellular signaling pathways.[4][5][6] Understanding the nuances of these interactions—their affinity, kinetics, and structural basis—is paramount for the rational design of novel therapeutics and chemical probes.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and cutting-edge methodologies for studying Leucylvaline-protein interactions. Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, emphasizing the importance of orthogonal validation to ensure the scientific rigor of your findings.

Section 1: Foundational Biophysical Techniques for Quantifying Binding Affinity and Kinetics

A quantitative understanding of the binding affinity (how tightly a ligand binds to a protein) and kinetics (the rates of association and dissociation) is the cornerstone of characterizing any protein-ligand interaction. Several powerful biophysical techniques can provide this crucial information.[7][8]

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC stands as a premier method for the direct measurement of the heat released or absorbed during a binding event.[9][] This allows for a complete thermodynamic profiling of the interaction, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.[][11][12][13]

Causality of Experimental Choice: ITC is a label-free, in-solution technique, meaning that neither the protein nor the Leucylvaline requires modification, which can sometimes interfere with the interaction.[12] The direct measurement of heat changes provides an unambiguous indication of binding and offers deep insights into the driving forces of the interaction (enthalpic vs. entropic).

Experimental Protocol: ITC Analysis of Leucylvaline-Protein Binding

  • Sample Preparation:

    • Dialyze the purified target protein and dissolve the Leucylvaline dipeptide in the exact same buffer to minimize heats of dilution. A common starting buffer is 20 mM phosphate, 150 mM NaCl, pH 7.4.

    • Thoroughly degas both the protein and Leucylvaline solutions to prevent air bubbles from interfering with the measurement.

    • Accurately determine the concentrations of both the protein and Leucylvaline solutions. For peptides, copper-ion-based assays are generally more reliable than dye-binding assays.[14]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell (typically 10-50 µM).

    • Load the Leucylvaline solution into the injection syringe (typically 10-20 times the protein concentration).

  • Titration and Data Acquisition:

    • Perform a series of small injections (e.g., 2-5 µL) of the Leucylvaline solution into the protein-containing sample cell.

    • The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells.[13]

    • Record the heat change after each injection until the protein becomes saturated with Leucylvaline.

  • Data Analysis:

    • Integrate the peaks in the raw data to determine the heat change per injection.

    • Plot the heat change against the molar ratio of Leucylvaline to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (KD, n, ΔH, and ΔS).[11]

Self-Validation: A crucial control is to inject Leucylvaline into the buffer alone to measure the heat of dilution, which should be subtracted from the experimental data.

Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis

SPR is a powerful optical technique that allows for the real-time, label-free detection of binding events at a sensor surface.[15][16][17] It provides high-quality kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD) can be calculated (KD = koff/kon).[15][16]

Causality of Experimental Choice: SPR is highly sensitive and requires relatively small amounts of sample.[17] The ability to obtain real-time kinetic information provides a deeper understanding of the binding mechanism beyond just the affinity.

Experimental Protocol: SPR Analysis of Leucylvaline-Protein Binding

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a suitable sensor chip surface (e.g., a CM5 chip via amine coupling).[15][16]

    • The goal is to achieve an immobilization level that will yield a good signal-to-noise ratio without causing mass transport limitations.

  • Binding Analysis:

    • Inject a series of increasing concentrations of Leucylvaline in running buffer over the immobilized protein surface.

    • The binding of Leucylvaline to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).[15][16]

  • Data Acquisition and Analysis:

    • Record the sensorgrams, which plot the SPR signal versus time for each Leucylvaline concentration.

    • Globally fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine kon and koff.[15]

Self-Validation: A reference flow cell, where the protein is not immobilized, should be used to subtract any non-specific binding or bulk refractive index changes.

Technique Key Parameters Measured Typical Affinity Range Sample Consumption Throughput
Isothermal Titration Calorimetry (ITC) KD, n, ΔH, ΔSnM to mMHighLow
Surface Plasmon Resonance (SPR) kon, koff, KDpM to mMLowMedium to High
Nuclear Magnetic Resonance (NMR) KD, Binding SiteµM to mMHighLow

Section 2: Structural Biology Approaches for Visualizing the Interaction

While biophysical techniques provide quantitative data on binding, structural biology methods offer a high-resolution picture of how and where Leucylvaline binds to its protein target.

X-Ray Crystallography: Atomic-Level Detail of the Binding Mode

X-ray crystallography is an unparalleled technique for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[2][18][19][20][21] This provides invaluable information about the specific amino acid residues involved in the interaction, the conformation of the bound Leucylvaline, and the overall structural changes in the protein upon binding.[18][19]

Causality of Experimental Choice: An atomic-resolution structure is the ultimate validation of a direct binding interaction and provides the foundation for structure-based drug design efforts.[19]

Experimental Protocol: Co-crystallization of a Protein with Leucylvaline

  • Protein Crystallization Screening:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to find conditions that yield well-ordered crystals of the target protein.

    • This is often a trial-and-error process, but numerous commercial screens are available.

  • Co-crystallization or Soaking:

    • Co-crystallization: Add Leucylvaline to the protein solution before setting up the crystallization trials.

    • Soaking: Grow crystals of the apo-protein first and then soak them in a solution containing a high concentration of Leucylvaline.[18]

  • X-ray Diffraction Data Collection:

    • Mount a single, well-diffracting crystal and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[20]

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction data and determine the electron density map.

    • Build an atomic model of the protein-Leucylvaline complex into the electron density map and refine it to obtain the final structure.[20]

Self-Validation: The quality of the final structure is assessed by a variety of metrics, including R-work and R-free values, which indicate how well the model fits the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Interactions in Solution

NMR spectroscopy is a versatile and powerful technique for studying protein-ligand interactions in solution, providing information on binding affinity, kinetics, and the location of the binding site at atomic resolution.[22][23][24]

Causality of Experimental Choice: NMR is particularly well-suited for studying weak to moderate affinity interactions, which can be challenging for other techniques.[22] It also provides dynamic information about the protein and ligand in their solution state.

Experimental Protocol: Chemical Shift Perturbation (CSP) Mapping

  • Sample Preparation:

    • Produce isotopically labeled (15N or 13C) protein.

    • Prepare a series of NMR samples with a constant concentration of the labeled protein and increasing concentrations of unlabeled Leucylvaline.

  • NMR Data Acquisition:

    • Acquire a series of 2D 1H-15N HSQC spectra for each sample. This spectrum provides a unique peak for each backbone amide proton-nitrogen pair.

  • Data Analysis:

    • Overlay the spectra and identify the peaks that shift or broaden upon the addition of Leucylvaline.

    • The residues corresponding to these perturbed peaks are likely at or near the Leucylvaline binding site.

    • The magnitude of the chemical shift changes can be plotted against the Leucylvaline concentration to determine the KD.[22]

Self-Validation: The assignment of the protein's backbone resonances is a prerequisite for this experiment.

experimental_workflow cluster_biophysical Biophysical Characterization cluster_structural Structural Elucidation cluster_cellular In-Cell Validation ITC Isothermal Titration Calorimetry (ITC) XRay X-Ray Crystallography ITC->XRay NMR NMR Spectroscopy ITC->NMR SPR Surface Plasmon Resonance (SPR) SPR->XRay SPR->NMR CETSA Cellular Thermal Shift Assay (CETSA) XRay->CETSA Validate Target Engagement PhotoAffinity Photo-Affinity Labeling XRay->PhotoAffinity Identify Binding Partners NMR->CETSA NMR->PhotoAffinity Start Hypothesized Leucylvaline-Protein Interaction Start->ITC Thermodynamics (KD, ΔH, ΔS) Start->SPR Kinetics (kon, koff, KD)

Caption: A typical workflow for characterizing Leucylvaline-protein interactions.

Section 3: In-Cell Methods for Validating Target Engagement

While in vitro techniques are essential for detailed characterization, it is crucial to validate that the Leucylvaline-protein interaction occurs within the complex environment of a living cell.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for assessing the engagement of a ligand with its target protein in cells or cell lysates. The principle is that ligand binding stabilizes the protein, leading to an increase in its melting temperature.

Causality of Experimental Choice: CETSA provides direct evidence of target engagement in a cellular context without the need for any modifications to the ligand or protein.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Treat intact cells or cell lysates with Leucylvaline or a vehicle control.

  • Heat Shock:

    • Aliquot the treated samples and heat them to a range of temperatures.

  • Protein Precipitation and Detection:

    • Centrifuge the samples to pellet the precipitated, denatured proteins.

    • Analyze the soluble fraction by Western blotting using an antibody specific to the target protein.

  • Data Analysis:

    • Quantify the band intensities and plot the fraction of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of Leucylvaline indicates target engagement.

Self-Validation: It is important to include both positive and negative controls to ensure the specificity of the observed thermal shift.

Photo-Affinity Labeling

Photo-affinity labeling is a chemical biology technique used to covalently link a ligand to its binding partner(s) upon photoactivation.

Causality of Experimental Choice: This method can identify the direct binding partners of Leucylvaline in a complex proteome and can trap even transient or weak interactions.[25]

Experimental Protocol: Photo-Affinity Labeling

  • Probe Synthesis:

    • Synthesize a Leucylvaline analogue that incorporates a photo-reactive group (e.g., a diazirine or benzophenone) and a reporter tag (e.g., biotin or a clickable alkyne).

  • Cellular Labeling:

    • Incubate cells or cell lysates with the photo-affinity probe.

    • Irradiate the samples with UV light to induce covalent cross-linking of the probe to its binding partners.[25]

  • Target Identification:

    • Lyse the cells and enrich the labeled proteins using the reporter tag (e.g., streptavidin beads for a biotin tag).

    • Identify the enriched proteins by mass spectrometry.

Self-Validation: A competition experiment, where the labeling is performed in the presence of an excess of unmodified Leucylvaline, is essential to demonstrate the specificity of the labeling.

decision_tree cluster_questions cluster_methods Start Research Question Affinity Binding Affinity & Kinetics? Start->Affinity Structure Binding Site & Mode? Start->Structure Cellular In-Cell Target Engagement? Start->Cellular ITC_SPR ITC or SPR Affinity->ITC_SPR XRay_NMR X-Ray Crystallography or NMR Structure->XRay_NMR CETSA_PAL CETSA or Photo-Affinity Labeling Cellular->CETSA_PAL

Caption: A decision tree for selecting the appropriate method.

Conclusion: An Integrated Approach for Robust Findings

The study of Leucylvaline-protein interactions requires a multi-faceted approach that combines quantitative biophysical measurements, high-resolution structural information, and in-cell validation. No single technique can provide a complete picture. By thoughtfully selecting and integrating the methodologies described in this guide, researchers can build a robust and compelling case for the biological relevance of their findings. The causality-driven experimental design and self-validating protocols outlined here will empower scientists to generate high-quality, reproducible data, ultimately accelerating the translation of basic research into tangible applications in medicine and biotechnology.

References

  • Abdel-Haq, H., & El-Sagher, H. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2690, 149-159. [Link]

  • Bhat, R., & Islam, A. (2023). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Journal of Mechanics in Medicine and Biology. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. [Link]

  • Ciulli, A., & Williams, G. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 23-58). Humana Press, New York, NY. [Link]

  • Zhang, X., et al. (2026). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). arXiv preprint arXiv:2601.01234. [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. [Link]

  • Pell, A. J., et al. (2010). NMR-based analysis of protein-ligand interactions. Quarterly reviews of biophysics, 43(3), 323–360. [Link]

  • Nishida, N., et al. (2023). Protein–Ligand Interaction Analyses with Nuclear Magnetic Resonance Spectroscopy Enhanced by Dissolution Triplet Dynamic Nuclear Polarization. Analytical Chemistry, 95(28), 10568-10574. [Link]

  • Cytiva. (n.d.). Biacore™ SPR systems. [Link]

  • Pollack, S. J. (2017). Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. In Biophysical Techniques in Drug Discovery (pp. 170-207). Royal Society of Chemistry. [Link]

  • Chen, Y., & Liu, D. (2021). A Practical Perspective on the Roles of Solution NMR Spectroscopy in Drug Discovery. Molecules, 26(11), 3373. [Link]

  • Rossi, A. M., & Taylor, C. W. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega. [Link]

  • Orts, J. (2015). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. In Protein-Ligand Interactions (pp. 1-17). Humana Press, New York, NY. [Link]

  • Hetényi, C., & van der Spoel, D. (2002). Efficient docking of peptides to proteins without prior knowledge of the binding site. Protein science : a publication of the Protein Society, 11(7), 1729–1737. [Link]

  • McIntyre, P. J., et al. (2018). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section F, Structural Biology and Crystallization Communications, 74(Pt 1), 1-8. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. The Biochemist, 45(1), 40-44. [Link]

  • Hianik, T. (2008). Metódy analýzy proteín-proteínových a proteín-ligandových interakcií [Methods for analysis of protein-protein and protein-ligand interactions]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 57(4), 188–193. [Link]

  • Emami, S., et al. (2023). Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Longdom Publishing. (n.d.). Protein-Ligand Interactions: Its Biological Process and Molecular Choreography from Drug Development to Cell Signaling. [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. [Link]

  • Creative Biostructure. (n.d.). Protein-Ligand Interaction. [Link]

  • Stevenson, C. (n.d.). Isothermal Titration Calorimetry. Stevenson Lab. [Link]

  • Seelig, J., & Macdonald, P. M. (1989). Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes. Biochemistry, 28(6), 2490-2496. [Link]

  • StudySmarter. (n.d.). Protein-Ligand Interactions: Molecular Basis. [Link]

  • Bitesize Bio. (2025). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. [Link]

  • Suchanek, M., et al. (2005). Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells. Nature methods, 2(4), 261–267. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

  • Yang, C., et al. (2024). Current Computational Methods for Protein-peptide Complex Structure Prediction. Current Medicinal Chemistry, 31(26), 4058-4078. [Link]

  • Nguyen, H. Q., et al. (2019). Quantitative mapping of protein-peptide affinity landscapes using spectrally encoded beads. eLife, 8, e47333. [Link]

  • Ciemny, M., et al. (2018). Protein-peptide docking [review paper presentation]. YouTube. [Link]

  • ResearchGate. (2019). How to study Protein-Peptide interaction?. [Link]

  • London, N., et al. (2011). Studying protein-protein interactions using peptide arrays. Methods in molecular biology (Clifton, N.J.), 669, 175–187. [Link]

  • Tsuboyama, K., et al. (2025). Protein–Peptide Docking with ESMFold Language Model. Journal of Chemical Theory and Computation. [Link]

  • D'Andrea, L., & Lelli, M. (2022). Modelling peptide–protein complexes: docking, simulations and machine learning. QRB Discovery, 3, e12. [Link]

  • Gitter, D. M., et al. (2023). Multiplex measurement of protein–peptide dissociation constants using dialysis and mass spectrometry. Protein Science, 32(4), e4604. [Link]

  • PDF. (2025). ChemInform Abstract: Studying Protein-Protein Interactions Using Peptide Arrays. [Link]

  • Brown, M. P., et al. (2010). Clusters of isoleucine, leucine, and valine side chains define cores of stability in high-energy states of globular proteins. Protein science : a publication of the Protein Society, 19(8), 1473–1485. [Link]

  • Wlodawer, A., et al. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. The FEBS journal, 280(21), 5173–5190. [Link]

  • PROTEIN STRUCTURal Biology. (n.d.). X-ray Crystallography: Basic principles. [Link]

  • Sparks, R. W., et al. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry, 86(14), 7248-7255. [Link]

  • Owen, R. L., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences, 9, 1089882. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • G-Biosciences. (2012). What Protein Assay is Good for Estimating Peptides?. [Link]

  • Ahmed, M., et al. (2022). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences, 9, 989793. [Link]

  • Ahmed, M., et al. (2022). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences, 9, 989793. [Link]

  • Sahana, A., et al. (2011). Identification and interaction of amino acids with leucine-anthracene reagent by TLC and spectrophotometry: experimental and theoretical studies. Journal of chromatographic science, 49(8), 652–656. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Leucylvaline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Leucylvaline (Leu-Val). This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with synthesizing this sterically hindered dipeptide. Below, you will find troubleshooting guidance and frequently asked questions (FAQs) structured to address common side reactions and provide field-proven solutions.

Section 1: Understanding the Core Challenges

The synthesis of Leucylvaline, while seemingly straightforward, presents two primary obstacles rooted in the structure of its constituent amino acids:

  • Steric Hindrance: Both Leucine (Leu) and Valine (Val) possess bulky, non-polar side chains. Valine, in particular, is a β-branched amino acid, which significantly obstructs the approach of the activated carboxyl group of Leucine to its amino group. This steric clash can dramatically slow down the rate of peptide bond formation, creating opportunities for side reactions to occur.[1][2][3][4]

  • Sequence-Dependent Side Reactions: The dipeptide stage of peptide synthesis is notoriously prone to specific side reactions. Once H-Val-[resin] is deprotected to expose the free amine, coupling the incoming Fmoc-Leu-OH creates the dipeptide. It is the subsequent deprotection of this Fmoc-Leu-Val-[resin] that is the most critical step, as the free N-terminal amine of the dipeptide is highly susceptible to intramolecular cyclization.

It is the interplay between slow, sterically hindered coupling and the high propensity for dipeptide-specific side reactions that makes Leu-Val synthesis a valuable model for troubleshooting difficult couplings.

Section 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter in the lab, followed by in-depth answers and actionable protocols.

FAQ 1: Incomplete Coupling

Question: "My coupling reaction of Fmoc-Leu-OH to H-Val-[resin] is incomplete, as confirmed by a positive Kaiser test. What is causing this and how can I fix it?"

Answer: Incomplete coupling is the most common issue for this sequence and is almost always due to steric hindrance. The standard carbodiimide activators (like DCC or DIC) may not be potent enough to facilitate a complete reaction in a reasonable timeframe.

Causality & Solution:

To overcome the high activation energy of this sterically hindered coupling, a more potent activation strategy is required. This involves using a coupling reagent that forms a highly reactive active ester intermediate.

  • Primary Recommendation: Use an Aminium/Uronium Salt Reagent. Reagents like HATU, HBTU, or COMU are the industry standard for difficult couplings.[5][6] Experimental evidence consistently shows that HATU is superior to HBTU for sterically hindered couplings because it forms a more reactive OAt-ester intermediate.[6] COMU is an excellent, modern alternative that incorporates the OxymaPure additive, offering high reactivity with a better safety profile and solubility.[7][8]

  • Explain the Mechanism: These reagents react with the Fmoc-Leu-OH in the presence of a non-nucleophilic base (like DIEA) to form a highly reactive species (e.g., an OAt-ester for HATU). This active ester is more susceptible to nucleophilic attack by the sterically hindered amine of Valine than the O-acylisourea intermediate formed by carbodiimides.

Workflow Diagram: General Peptide Coupling

G Fmoc_AA Fmoc-Amino Acid (Fmoc-Leu-OH) Active_Ester Highly Reactive Active Ester Fmoc_AA->Active_Ester Coupling_Reagent Coupling Reagent (e.g., HATU, COMU) Coupling_Reagent->Active_Ester Base Base (e.g., DIEA) Base->Active_Ester Activates Peptide_Bond Peptide Bond Formation (Fmoc-Leu-Val-Resin) Active_Ester->Peptide_Bond Resin_Amine Resin-Bound Amine (H-Val-Resin) Resin_Amine->Peptide_Bond Nucleophilic Attack Byproducts Byproducts Peptide_Bond->Byproducts

Caption: General workflow for peptide bond formation using an activating agent.

FAQ 2: Diketopiperazine (DKP) Formation

Question: "After cleaving my peptide from the resin, my HPLC and Mass Spec data show a major impurity with a mass corresponding to cyclo(Leu-Val). How did this form and how can I prevent it?"

Answer: This is a classic case of diketopiperazine (DKP) formation. It is the most significant side reaction for this specific sequence.

Causality & Solution:

DKP formation occurs after the Fmoc group is removed from the Leucine residue of the resin-bound dipeptide (Fmoc-Leu-Val-Resin). The newly liberated N-terminal amine can perform an intramolecular "back-biting" attack on the ester linkage that anchors the Valine carboxyl group to the resin. This forms a stable six-membered ring (the DKP) and cleaves the dipeptide from the resin prematurely.[9][10][11]

This reaction is heavily promoted by the piperidine used for Fmoc deprotection, as it creates a basic environment and a free N-terminal amine in close proximity to the C-terminal ester.[12]

Prevention Strategies:

  • Incorporate the Third Amino Acid Quickly: The most effective strategy is to minimize the time the deprotected dipeptide (H-Leu-Val-Resin) exists with a free N-terminus. Immediately after the Fmoc deprotection and washing steps, proceed with the coupling of the third amino acid in the sequence.

  • Use a Dipeptide Building Block: Synthesize the Fmoc-Leu-Val-OH dipeptide separately in solution, where DKP formation is less favorable, and then couple it as a single unit to your resin-bound peptide. This completely bypasses the vulnerable H-Leu-Val-Resin intermediate.[11][12]

  • Modify Deprotection Conditions: While standard 20% piperidine in DMF is common, altering this can help. Using milder bases like piperazine has been shown to reduce DKP formation, although it may introduce other issues like precipitation.[12] Alternatively, using alternative Nα-protecting groups that are not removed by base, such as Alloc (allyloxycarbonyl), can bypass the problem entirely.[11][12]

Mechanism Diagram: Diketopiperazine (DKP) Formation

Caption: Mechanism of base-induced DKP formation after Fmoc removal.

FAQ 3: Racemization

Question: "My final product shows two peaks on chiral HPLC, indicating I have a mix of L-Leu-L-Val and L-Leu-D-Val. Where is the racemization happening?"

Answer: Racemization is a significant risk, especially during the activation of the carboxylic acid. The α-carbon of the amino acid being activated (in this case, Leucine) is susceptible to epimerization.[13][14]

Causality & Solution:

The primary mechanism for racemization during coupling is the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group can cyclize, and in the presence of base, the proton at the chiral α-carbon becomes acidic and can be abstracted. Re-protonation can occur from either face, leading to a loss of stereochemical integrity.

Prevention Strategies:

  • Use Racemization-Suppressing Additives: This is the most critical control point. Always use an additive like 1-Hydroxybenzotriazole (HOBt) or, more preferably, its modern, safer, and more effective analogue, OxymaPure (Ethyl cyanohydroxyiminoacetate).[8][15] These additives react with the activated amino acid (e.g., the O-acylisourea from a carbodiimide) to form an active ester (HOBt-ester or Oxyma-ester). These esters are less prone to oxazolone formation but are still highly reactive towards the amine, thus preserving chirality.[8][13][15] Most modern coupling reagents like HATU and COMU already have a derivative of these additives built into their structure (HOAt and Oxyma, respectively).[8]

  • Control the Base: Use a stoichiometric amount of a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIEA) or 2,4,6-collidine. Avoid excess base, as it promotes oxazolone formation.[16]

  • Lower the Temperature: If racemization persists, performing the coupling reaction at 0°C can significantly reduce the rate of epimerization.

Section 3: Recommended Protocols & Data

Protocol 1: High-Efficiency, Low-Racemization Coupling of Fmoc-Leu onto H-Val-Resin

This protocol is optimized for sterically hindered couplings.

  • Resin Preparation: Swell the H-Val-[resin] in dimethylformamide (DMF) for 30 minutes. Drain the solvent.

  • Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-Leu-OH (3 eq.), COMU (3 eq.), and DIEA (6 eq.) in DMF. Allow this solution to pre-activate for 2-5 minutes. The solution may change color, which is normal for COMU.[7]

  • Coupling: Add the activated reagent solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours. Note: For extremely difficult couplings, reaction time can be extended or performed at a slightly elevated temperature (e.g., 40°C), but monitor for side reactions.

  • Monitoring: Perform a qualitative Kaiser test on a small sample of resin beads. If the test is positive (blue beads), the coupling is incomplete. If negative (colorless/yellow beads), proceed to washing.

  • Washing: If coupling is complete, drain the reaction mixture and wash the resin extensively with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all excess reagents and byproducts.

Data Summary: Coupling Reagent Performance

The choice of coupling reagent is critical for success. The following table summarizes the properties of common reagents for hindered couplings.

ReagentClassRelative ReactivityRacemization Risk (w/o additives)Key Advantage
DIC/DCC CarbodiimideModerateHighCost-effective
HBTU Aminium SaltHighLowGood for routine synthesis
HATU Aminium SaltVery HighVery LowSuperior for hindered couplings[5][6]
COMU Uronium SaltVery HighVery LowHigh efficiency, safer, good solubility[7][8]
Protocol 2: Analytical Cleavage and Characterization

To check for side products like DKPs, a small-scale analytical cleavage is essential.

  • Resin Sampling: After synthesis, wash and dry a small sample of the peptide-resin (~10-20 mg).

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is Reagent R: 90% TFA, 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.

  • Cleavage: Add the cleavage cocktail (~1 mL) to the dry resin in a microcentrifuge tube. Let it react for 2-3 hours at room temperature.

  • Precipitation & Analysis: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum. Dissolve the crude peptide in a suitable solvent (e.g., Acetonitrile/Water) for analysis.

  • Analysis: Analyze the crude product by RP-HPLC and LC-MS.[17][18][19] This will confirm the mass of the desired product and identify the masses of key impurities like cyclo(Leu-Val).

Section 4: Final Checklist for Success

  • ✓ Choose the Right Tools: For the Leu-Val coupling, start with a high-potency aminium/uronium reagent like HATU or COMU.

  • ✓ Minimize Dipeptide Exposure: After deprotecting Fmoc-Leu-Val-Resin, proceed immediately to the next coupling to prevent DKP formation.

  • ✓ Control Your Base: Use stoichiometric amounts of a hindered base like DIEA to minimize racemization.

  • ✓ Always Use Additives: If using a carbodiimide, always include an additive like OxymaPure or HOBt.

  • ✓ Analyze and Verify: Use analytical cleavage and LC-MS to monitor your synthesis and troubleshoot effectively.

This guide provides a framework for addressing the specific challenges of Leucylvaline synthesis. By understanding the underlying mechanisms of side reactions, you can proactively design your synthetic strategy to maximize yield and purity.

References

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). National Institutes of Health (NIH). [Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). PubMed. [Link]

  • Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (n.d.). Royal Society of Chemistry. [Link]

  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). National Institutes of Health (NIH). [Link]

  • Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? (2018). ResearchGate. [Link]

  • Peptide synthesis method for suppressing defect caused by diketopiperazine formation. (n.d.).
  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. (n.d.). Agilent. [Link]

  • An electronic effect on protein structure. (n.d.). National Institutes of Health (NIH). [Link]

  • Synthesis of L-tert-leucine (a) and L-norvaline (b) with PsBCAT/BsOrnAT coupling system. (n.d.). ResearchGate. [Link]

  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH. (n.d.). ResearchGate. [Link]

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. (2022). Synform. [Link]

  • Carbodiimides and Additives. (2021). Aapptec Peptides. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Royal Society of Chemistry. [Link]

  • Conformational Restriction and Steric Hindrance in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate. [Link]

  • Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. (2020). ACS Publications. [Link]

  • Pathways of isoleucine, valine and leucine synthesis. (n.d.). ResearchGate. [Link]

  • Racemization test in peptide synthesis. (n.d.). ACS Publications. [Link]

  • HPLC Analysis and Purification of Peptides. (n.d.). National Institutes of Health (NIH). [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC. (n.d.). Almac Group. [Link]

  • Resurrecting essential amino acid biosynthesis in mammalian cells. (2022). eLife. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. [Link]

  • Alpha amino acid synthesis. (n.d.). Khan Academy. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. (n.d.). Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. (2016). National Institutes of Health (NIH). [Link]

  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. (2023). CEM Corporation. [Link]

  • Amino Acid Synthesis by Leverage the Gabriel Synthesis. (2020). YouTube. [Link]

Sources

Technical Support Guide: Improving Leucylvaline (Leu-Val) Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting and optimizing the solubility of Leucylvaline (Leu-Val) for biological and chemical applications. Audience: Researchers, Formulation Scientists, and Drug Discovery Specialists.

Executive Summary & Molecule Profile

Leucylvaline (Leu-Val) is a hydrophobic dipeptide composed of L-Leucine and L-Valine. Its poor solubility in neutral aqueous buffers is a frequent bottleneck in experimental workflows. This resistance to dissolution is driven by two factors:

  • Hydrophobic Side Chains: Both residues possess aliphatic, branched side chains that repel water.

  • Zwitterionic Lattice Energy: At neutral pH, the N-terminus is protonated (

    
    ) and the C-terminus is deprotonated (
    
    
    
    ). While charged, these termini form strong intermolecular ionic bonds (salt bridges) in the crystal lattice, which—combined with the hydrophobic effect—makes the solid highly resistant to breaking apart in water.

This guide provides field-proven protocols to overcome these thermodynamic barriers without compromising biological compatibility.

Diagnostic FAQ: Why Won't It Dissolve?

Q: I added water to Leu-Val, and it just floats or forms a cloudy suspension. Why? A: You are likely attempting to dissolve it near its Isoelectric Point (pI) . The pI of Leu-Val is approximately 5.9–6.0 . At this pH, the net charge of the molecule is zero.[1][2][3][4] Without a net positive or negative charge to interact with water dipoles, the hydrophobic forces dominate, causing the peptide to aggregate.

  • Immediate Fix: You must shift the pH away from 6.0 or lower the dielectric constant of the solvent (add organics).

Q: I dissolved it in 100% DMSO, but it precipitated immediately when I added it to my cell culture media. What happened? A: You experienced "Solvent Shock" (Crashing Out) . When a small volume of high-concentration peptide in DMSO is rapidly added to a large volume of aqueous media, the DMSO diffuses away faster than the peptide can equilibrate. The local environment around the peptide instantly becomes aqueous/neutral, causing it to revert to its insoluble, hydrophobic state before it can disperse.

Solubility Decision Matrix (Logic Flow)

Before starting your experiment, determine your constraint path using the logic below.

SolubilityStrategy Start Start: Leu-Val Solid Constraint Experimental Constraint? Start->Constraint DMSO_OK DMSO/Organics Allowed Constraint->DMSO_OK Cell Culture / Assays No_DMSO Strictly Aqueous / In Vivo Constraint->No_DMSO Animal Models / Sensitive Enzymes Strategy_A Strategy A: Organic Cosolvent (Preferred for in vitro) DMSO_OK->Strategy_A Strategy_B Strategy B: pH Manipulation (Preferred for in vivo) No_DMSO->Strategy_B Step_A1 1. Dissolve in 100% DMSO (Stock: 10-50 mM) Strategy_A->Step_A1 Step_B1 1. Acidify (pH < 3) Use 10% Acetic Acid or 0.1M HCl Strategy_B->Step_B1 Option 1 (Protonation) Step_B2 2. Basify (pH > 9) Use 0.1M NH4OH Strategy_B->Step_B2 Option 2 (Deprotonation) Step_A2 2. Pulse Sonicate Step_A1->Step_A2 Step_A3 3. Stepwise Dilution Step_A2->Step_A3 Result Clear Solution Step_A3->Result Step_B1->Result Step_B2->Result

Figure 1: Decision tree for selecting the optimal dissolution method based on experimental constraints.

Troubleshooting Protocols

Scenario A: The "Organic Route" (DMSO/DMF)

Best for: In vitro biochemical assays, cell culture (with <0.5% final DMSO).

The Mechanism: DMSO (Dimethyl sulfoxide) disrupts the hydrophobic interactions between Leucine and Valine side chains and breaks the crystal lattice more effectively than water.

Protocol:

  • Calculate Stock: Aim for a stock concentration 100x to 1000x higher than your final working concentration (e.g., if you need 10 µM, make a 10 mM stock).

  • Solvent Addition: Add anhydrous DMSO to the Leu-Val powder.

    • Critical Check: If the solution remains cloudy, briefly sonicate (3 pulses, 5 seconds each).

  • The "Step-Down" Dilution (Prevents Precipitation):

    • Do NOT shoot the DMSO stock directly into the media beaker.

    • Correct Method:

      • Place your culture media in a tube.

      • While vortexing the media gently, add the DMSO stock dropwise.

      • Ensure the final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.

Scenario B: The "Aqueous Route" (pH Shift)

Best for: Animal studies, DMSO-sensitive cells, or LC-MS analysis.

The Mechanism: By moving the pH away from the pI (6.0), you force the peptide to take on a net charge.

  • Acidic (pH < 4):

    
     (Net Charge +1). Repulsion prevents aggregation.
    
  • Basic (pH > 9):

    
     (Net Charge -1). Repulsion prevents aggregation.
    

Protocol:

  • Initial Wetting: Add sterile water to the powder (it will likely not dissolve yet).

  • Titration:

    • For Acidic Shift: Add 10% Acetic Acid or 0.1 M HCl dropwise. Vortex after every drop.[5] Stop as soon as the solution clears.

    • For Basic Shift: Add 0.1 M Ammonium Hydroxide (

      
      )  dropwise. (Avoid NaOH if high salt interferes with downstream assays).
      
  • Buffer Back-Dilution: Once dissolved at high concentration in the acid/base, slowly dilute into your working buffer.

    • Warning: If your working buffer is strong (e.g., PBS) and brings the pH back to 6.0 rapidly, the peptide may precipitate again. You may need to adjust the working buffer pH slightly.

Comparative Solubility Data

Use this table to predict solubility behavior.

Solvent SystemPredicted SolubilityMechanismSuitability
Water (pH 7.0) Poor / Insoluble Hydrophobic effect + zwitterionic lattice stability.Not Recommended
PBS (pH 7.4) Poor High salt content can actually decrease solubility ("salting out").Not Recommended for stock
DMSO (100%) High Disrupts hydrophobic interactions.Best for Stock Solutions
10% Acetic Acid Moderate/High Protonates C-terminus; Net charge +1.Good for LC-MS
0.1 M NH4OH Moderate/High Deprotonates N-terminus; Net charge -1.Good for basic buffers
Ethanol/Methanol Moderate Lower dielectric constant than water, but less effective than DMSO.Alternative if DMSO toxic

Advanced Troubleshooting (The "Nuclear Option")

If Leu-Val remains stubborn (e.g., old batch, hydration issues):

  • The "Acidified DMSO" Trick:

    • Make a solution of 95% DMSO + 5% 1M HCl.

    • Dissolve the peptide in this.[5][6] This attacks the lattice with both organic solvation and charge repulsion.

  • Sonication with Heat:

    • Sonicate in a water bath heated to 40°C. (Do not exceed 50°C to avoid degradation).

  • LiCl Additive:

    • For chemical synthesis applications (non-biological), adding 5% Lithium Chloride (LiCl) to DMF/DMSO can break hydrogen bond networks in difficult peptides.

References

  • PubChem. (n.d.).[7][8][9] Leucylvaline Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Leucylvaline Aggregation: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing leucylvaline aggregation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility and stability of this dipeptide in their experimental workflows. Leucylvaline, a dipeptide composed of the hydrophobic amino acids leucine and valine, presents unique aggregation challenges due to its physicochemical properties. This resource provides in-depth troubleshooting guidance and frequently asked questions to help you navigate these issues effectively, ensuring the integrity and success of your research.

Troubleshooting Guide: Addressing Leucylvaline Aggregation in Real-Time

This section is structured to provide rapid, actionable solutions to common problems encountered during the handling and use of leucylvaline.

Problem 1: Leucylvaline powder is difficult to dissolve.

Immediate Observation: You are trying to prepare a stock solution, but the leucylvaline powder is not readily going into solution, or you observe visible particulates.

Probable Causes & Solutions:

  • Hydrophobicity: Leucylvaline is composed of two aliphatic, hydrophobic amino acids, which limits its aqueous solubility, especially at or near its isoelectric point (pI).[1][2][3]

    • Solution: Avoid using plain deionized water as the initial solvent. Instead, try reconstituting leucylvaline in a small amount of an organic solvent such as DMSO, DMF, or acetonitrile before adding your aqueous buffer. Expert Tip: Always test the tolerance of your downstream assay to the chosen organic solvent.

  • pH of the Solvent: The solubility of peptides is lowest at their isoelectric point (pI), where the net charge is zero, minimizing repulsion between molecules and favoring aggregation.[4][5] The estimated pI of leucylvaline is around 6.0.

    • Solution: Adjust the pH of your aqueous buffer to be at least 1-2 units away from the pI.[6] For leucylvaline, this would mean using a buffer with a pH of ≤ 4 or ≥ 8. The increased net charge at these pH values will enhance solubility.[7][8]

  • Improper Reconstitution Technique: Simply adding buffer to the lyophilized powder can create localized high concentrations that promote aggregation.

    • Solution: After allowing the vial to equilibrate to room temperature to prevent moisture condensation, add the solvent and gently vortex or sonicate the solution to aid in dissolution.[]

Problem 2: Leucylvaline solution becomes cloudy or forms a precipitate over time.

Immediate Observation: A previously clear leucylvaline solution develops turbidity or visible aggregates upon storage or during an experiment.

Probable Causes & Solutions:

  • Temperature Fluctuations: Changes in temperature can affect the stability of the peptide in solution, leading to aggregation.[10] Elevated temperatures can increase hydrophobic interactions and promote aggregation.[11][12]

    • Solution: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, maintain a consistent temperature as required by your experimental protocol. If the experiment involves temperature changes, consider the inclusion of stabilizers.

  • High Concentration: At higher concentrations, the proximity of leucylvaline molecules increases, facilitating intermolecular interactions that lead to aggregation.

    • Solution: If possible, work with the lowest effective concentration of leucylvaline. If high concentrations are necessary, the use of excipients to enhance solubility and stability is crucial.

  • Buffer Composition: The ionic strength and composition of the buffer can significantly impact peptide solubility.[13]

    • Solution: Experiment with different buffer systems and ionic strengths. In some cases, increasing the ionic strength can enhance solubility, while in others it may promote "salting out." A systematic screening of buffer conditions is recommended.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the prevention and management of leucylvaline aggregation.

Q1: What is the primary driving force behind leucylvaline aggregation?

The primary driving force is the hydrophobic nature of both the leucine and valine side chains.[1][2][3] In aqueous environments, these nonpolar side chains tend to associate with each other to minimize their contact with water, leading to the formation of aggregates. This process is entropically favorable.

Q2: How can I proactively prevent leucylvaline aggregation during my experiments?

Proactive prevention is key. Here are several strategies:

  • Optimize pH: As mentioned in the troubleshooting guide, maintaining the pH of your solution at least 1-2 units away from the isoelectric point (estimated around 6.0) is the most effective initial step.[6][7][8]

  • Incorporate Excipients: The use of stabilizing excipients can significantly reduce aggregation.[] Common examples include:

    • Sugars (e.g., trehalose, mannitol): These can act as cryoprotectants and lyoprotectants, preventing aggregation during freeze-thawing and lyophilization.[14]

    • Amino Acids (e.g., arginine, glycine): Arginine, in particular, is known to suppress aggregation by interacting with hydrophobic regions of peptides.[6]

    • Surfactants (e.g., Polysorbate 20 or 80): Low concentrations of non-ionic surfactants can prevent surface-induced aggregation and reduce intermolecular hydrophobic interactions.[15]

  • Control Temperature: Maintain a stable, and preferably low, temperature for your working solutions whenever possible.[10]

  • Lyophilization for Long-Term Storage: For long-term storage, lyophilized leucylvaline is more stable than solutions.[14][16] When reconstituting, follow the guidelines in Problem 1 of the troubleshooting section.

Q3: What analytical techniques can I use to monitor leucylvaline aggregation?

Several techniques can be employed to detect and quantify leucylvaline aggregation:

Analytical TechniquePrincipleApplication
Dynamic Light Scattering (DLS) Measures the size distribution of particles in a solution by analyzing fluctuations in scattered light intensity.Ideal for detecting the formation of soluble aggregates and determining their size.
Size Exclusion Chromatography (SEC) Separates molecules based on their size as they pass through a column packed with a porous resin.Can be used to separate and quantify monomers from dimers, trimers, and larger aggregates.
UV-Vis Spectroscopy Measures the turbidity or light scattering of a solution at a specific wavelength (e.g., 340 nm) to monitor the formation of insoluble aggregates.[17]A simple and quick method for detecting the onset of precipitation.
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures.Useful for detecting the formation of structured, beta-sheet-rich aggregates.
Q4: Can the choice of solid-phase peptide synthesis (SPPS) strategy impact downstream aggregation issues?

Yes, the synthesis strategy can have a significant impact. Incomplete couplings or side reactions during SPPS can lead to the generation of deletion or modified sequences that can act as nucleation points for aggregation.[18]

  • Recommendation: Ensure high coupling efficiencies during synthesis. The use of pseudoproline dipeptides or other backbone protection strategies can help disrupt secondary structure formation on the resin, which is a common cause of aggregation during synthesis.[19]

Experimental Protocols

Protocol 1: Systematic Solubility Testing of Leucylvaline
  • Prepare a series of buffers: Prepare small volumes (e.g., 1 mL) of buffers with varying pH values (e.g., pH 3, 4, 5, 7, 8, 9) and ionic strengths (e.g., 50 mM, 150 mM, 500 mM NaCl).

  • Dispense Leucylvaline: Weigh out small, equal amounts of lyophilized leucylvaline into separate microcentrifuge tubes.

  • Attempt to Dissolve: Add a fixed volume of each buffer to the corresponding tube to achieve a target concentration.

  • Mix: Gently vortex or sonicate each tube for a consistent amount of time.

  • Observe and Quantify: Visually inspect for complete dissolution. For a more quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at 214 nm to determine the concentration of dissolved peptide.

Protocol 2: Monitoring Aggregation using Dynamic Light Scattering (DLS)
  • Prepare Leucylvaline Solution: Prepare a fresh solution of leucylvaline in the buffer of choice.

  • Initial DLS Measurement: Filter the solution through a low-protein-binding 0.22 µm filter directly into a clean DLS cuvette. Perform an initial DLS measurement to determine the initial size distribution.

  • Incubate and Monitor: Incubate the solution under the desired experimental conditions (e.g., elevated temperature, stirring).

  • Time-Course Measurements: Take DLS measurements at regular intervals to monitor for changes in the particle size distribution, which would indicate the formation of aggregates.

Visualizing the Factors Influencing Leucylvaline Aggregation

Caption: Factors influencing leucylvaline aggregation and prevention strategies.

References

  • Tomé, L. I., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1535–1548. [Link]

  • (No valid reference for this number)
  • Agarkhed, M., et al. (2013). Factors affecting the physical stability (aggregation) of peptide therapeutics. AAPS PharmSciTech, 14(1), 1-9. [Link]

  • Maggio, E. T. (2008). Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. [Link]

  • PolyPeptide Group. (2023). Peptide Aggregation in Manufacturing Mechanisms, Challenges and Case Studies. YouTube. [Link]

  • Gotor, R., et al. (2023). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences, 10, 1159670. [Link]

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • denChemiker. (2019). How do I avoid peptide-peptide aggregation while testing peptine-proteine interaction? Reddit. [Link]

  • (No valid reference for this number)
  • Tsolis, A. C., et al. (2020). pH-Dependent Aggregation in Intrinsically Disordered Proteins Is Determined by Charge and Lipophilicity. International Journal of Molecular Sciences, 21(2), 483. [Link]

  • Geng, J., & Stevens, M. J. (2017). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Soft Matter, 13(48), 9140-9149. [Link]

  • (No valid reference for this number)
  • (No valid reference for this number)
  • (No valid reference for this number)
  • Creative Biolabs. (n.d.). Why Peptide Lyophilization Matters in Research. Creative Biolabs. [Link]

  • van Stokkum, I. H. M., et al. (2003). Temperature-Induced Dissociation of Protein Aggregates: Accessing the Denatured State. Biochemistry, 42(49), 14618–14626. [Link]

  • Carta, R., & Tola, G. (1996). Solubilities of L-Cystine, L-Tyrosine, L-Leucine, and Glycine in Aqueous Solutions at Various pHs and NaCl Concentrations. Journal of Chemical & Engineering Data, 41(3), 414–417. [Link]

  • LibreTexts Chemistry. (2023). Amino Acids and Isoelectric Points. LibreTexts. [Link]

  • Gotor, R., et al. (2023). 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. Frontiers in Molecular Biosciences, 10, 1159670. [Link]

  • (No valid reference for this number)
  • CD Formulation. (n.d.). Protein & Peptide Lyophilization Formulation Development. CD Formulation. [Link]

  • (No valid reference for this number)
  • The premed scene. (2021). Valine biochemistry & its hydrophobic superpowers which must be used carefully (sickle cell anemia). YouTube. [Link]

  • Iovene, M., et al. (2021). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules, 26(16), 4946. [Link]

  • (No valid reference for this number)
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • CD Formulation. (n.d.). Proteins & Peptides Stability and Thermal Denaturation Analysis. CD Formulation. [Link]

Sources

Technical Support Center: Leucylvaline (Leu-Val) Purification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of Hydrophobic Dipeptides (Leu-Val) from Complex Mixtures

Ticket ID: LV-PUR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Introduction: The Hydrophobic Challenge

Welcome to the Technical Support Center. You are likely here because Leucylvaline (Leu-Val) is deceptively difficult to purify. While it is a simple dipeptide, its hydrophobicity and structural similarity to its reverse isomer, Valyl-leucine (Val-Leu), and other branched-chain amino acid (BCAA) peptides create significant chromatographic hurdles.

This guide moves beyond generic protocols. We treat your purification workflow as a system where every variable—pH, stationary phase chemistry, and solvent choice—must be tuned to the specific physicochemical properties of Leu-Val.

Module 1: Sample Preparation & Solubility

The Issue: “My sample crashes out of solution before I even load it,” or “My column backpressure spikes immediately.”

The Science of Solubility

Leu-Val is a hydrophobic zwitterion. In pure water at its isoelectric point (pI ≈ 5.9), its solubility is minimal because the net charge is zero, maximizing peptide-peptide hydrophobic aggregation. To dissolve it effectively, you must move away from the pI or reduce the dielectric constant of the solvent.

Protocol: The "Solubility Ladder" Strategy

Do not blindly add water. Follow this stepwise dissolution protocol to maximize concentration without precipitation.

  • Initial Wetting: Add a small volume of 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) to the lyophilized crude powder.[1] The low pH protonates the C-terminus, creating a net positive charge (+1) and disrupting aggregation.

  • Organic Modifier: If the solution remains cloudy, add Acetonitrile (ACN) dropwise up to 20% (v/v).[1]

    • Why? Leu-Val prefers an intermediate polarity environment.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes . Never inject a cloudy sample.[1]

  • Filtration: Pass the supernatant through a 0.22 µm PTFE filter (hydrophilic PTFE is preferred for peptide/organic mixtures).[1]

Pre-Treatment Workflow (Hydrolysates)

If your source is a protein hydrolysate (e.g., whey or casein), you must remove large proteins and salts before HPLC.[1]

Step-by-Step Pre-Treatment:

  • Ultrafiltration (UF): Use a 3 kDa MWCO (Molecular Weight Cut-Off) membrane.[1] Leu-Val (MW ~230 Da) will pass through the permeate; enzymes and undigested proteins will be retained.

  • Solid Phase Extraction (SPE): Use a C18 SPE cartridge for desalting.

    • Load: Acidified permeate.[1]

    • Wash: 0.1% TFA in Water (removes salts/polar amino acids).[1]

    • Elute: 60% ACN / 0.1% TFA (elutes Leu-Val).

Module 2: Chromatographic Separation (RP-HPLC)

The Issue: “I cannot separate Leu-Val from Val-Leu,” or “My peaks are broad and tailing.”

The Isomer Problem

Leu-Val and Val-Leu have identical molecular weights (230.3 Da) and nearly identical hydrophobicity. Standard C18 columns often fail to resolve them. You need to exploit steric selectivity or pi-pi interactions .

Stationary Phase Selection Guide
Column ChemistrySelectivity MechanismRecommendation
C18 (Octadecyl) Pure HydrophobicityStandard. Good for separating Leu-Val from other peptides, but poor for isomer resolution.
C8 (Octyl) Hydrophobicity (Lower density)Alternative. Sometimes offers better mass transfer for small peptides, sharpening peaks.
Phenyl-Hexyl

Interactions + Hydrophobicity
High Priority. The aromatic ring interacts differently with the peptide backbone depending on the sequence order. Best for Leu-Val vs. Val-Leu.
C18-PFP (Pentafluorophenyl) Fluorine-Dipole InteractionsSpecialist. Excellent for separating isomers and halogenated peptides.
Optimized Gradient Protocol (Analytical & Semi-Prep)
  • Mobile Phase A: 0.1% TFA in Water (Milli-Q)

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Flow Rate: 1.0 mL/min (Analytical) / 5-10 mL/min (Semi-Prep)

  • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer).[1]

The "Shallow Gradient" Method: Standard 0-100% gradients move too fast for isomer separation. Use an isocratic hold or a very shallow slope.

  • Equilibration: 5% B for 5 mins.

  • Ramp: 5% to 15% B over 5 mins (Get to the elution zone).

  • Shallow Separation: 15% to 25% B over 20 mins (Slope: 0.5% B/min). This is where the magic happens.

  • Wash: 95% B for 5 mins.

Visualizing the Logic

PurificationLogic Start Crude Mixture (Hydrolysate/Synthetic) Solubility Solubility Check (Acidify + ACN) Start->Solubility Clarify Clarification (Centrifuge + 0.22µm Filter) Solubility->Clarify Decision Isomer Separation Required? Clarify->Decision Standard Standard C18 Gradient: 1%/min Decision->Standard No (General Purity) Advanced Phenyl-Hexyl Column Gradient: 0.25-0.5%/min Decision->Advanced Yes (Leu-Val vs Val-Leu) Collect Fraction Collection (Time or Slope based) Standard->Collect Advanced->Collect Analysis Purity Check (MS/MS + Analytical HPLC) Collect->Analysis

Figure 1: Decision matrix for selecting the correct chromatographic path based on the need for isomer resolution.

Module 3: Troubleshooting & FAQ

Q1: I see "Ghost Peaks" in my blank runs after purifying Leu-Val. Why? A: Hydrophobic peptides like Leu-Val are notorious for carryover . They adsorb to the PTFE frits or the injector loop.[1]

  • Fix: Run a "Sawtooth" wash gradient (5% -> 95% -> 5% -> 95% B) between runs. Inject a blank of 50% Methanol to strip the injector.

Q2: My peak shape is terrible (fronting). A: This is usually a solubility issue (Volume Overload). You dissolved the sample in a solvent stronger than the starting mobile phase (e.g., 50% ACN sample injected onto a 5% ACN column).

  • Fix: Dilute your sample with water/0.1% TFA until the organic content is <10%, or use "At-Column Dilution" injection techniques.

Q3: Why do I have low recovery yield? A: Check your pH. If you are running at neutral pH (ammonium acetate), Leu-Val (pI ~5.9) is zwitterionic and may precipitate on the column or stick to stainless steel.[1]

  • Fix: Ensure you are using pH < 3.0 (TFA/Formic Acid) to keep the peptide fully protonated and soluble.

Q4: Can I use Methanol instead of Acetonitrile? A: Yes, but be careful. Methanol has higher viscosity (higher backpressure) and different selectivity.

  • Pro-Tip: Methanol often provides better separation of structural isomers than ACN due to hydrogen bonding capabilities.[1] If Phenyl-Hexyl/ACN fails, try C18/Methanol.

Module 4: Validation (Self-Correcting Protocols)

To ensure scientific integrity, you must validate that the peak you collected is actually Leu-Val and not an impurity.

The "Shift Test" for Purity Verification:

  • Run 1: Analyze fraction on C18 with TFA (Acidic).

  • Run 2: Analyze fraction on C18 with Ammonium Bicarbonate (Basic, pH 8).

  • Logic: Impurities that co-elute at pH 2 often shift away at pH 8 due to different ionization states. If the peak remains single and symmetrical in both conditions, your purity is authentic.[1]

Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Sub1 Co-elution (Poor Resolution) Problem->Sub1 Sub2 Broad Peaks Problem->Sub2 Sub3 High Backpressure Problem->Sub3 Act1 Switch to Phenyl-Hexyl OR Reduce Slope Sub1->Act1 Act2 Check Sample Solvent (Is it too strong?) Sub2->Act2 Act3 Filter Sample (0.22µm) Check Column Frit Sub3->Act3

Figure 2: Rapid diagnostic tree for common chromatographic failures during Leu-Val purification.

References

  • Mantecourt, C., et al. (2021). Separation of dipeptide isomers by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Generalized citation for isomer separation principles).

  • Cytiva. (2023). Purification of Peptides: A Handbook. Cytiva Life Sciences.[2]

  • Agilent Technologies. (2020). Strategies for the Separation of Hydrophobic Peptides.[1][3] Agilent Application Notes.

  • PubChem. (2024). Leucylvaline Compound Summary. National Center for Biotechnology Information. (For physicochemical data verification).

Sources

Technical Support Center: Leucylvaline (Leu-Val) Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leucylvaline (Leu-Val) is a hydrophobic dipeptide frequently utilized as a pharmaceutical intermediate and a nutritional standard. Its synthesis—whether via chemical coupling (e.g., EDC/NHS, Fmoc-solid phase) or enzymatic condensation (e.g., Thermolysin)—presents unique purification challenges.

The primary "pain points" for researchers involve the removal of unreacted Leucine (due to its low solubility), the prevention of Diketopiperazine (DKP) formation (a cyclic byproduct), and the elimination of urea byproducts from coupling reagents. This guide provides orthogonal purification strategies to isolate high-purity Leu-Val.

Impurity Profile & Troubleshooting (Q&A)

Category A: Solubility & Unreacted Substrates[1]

Q1: "I have a persistent white precipitate that won't dissolve in my aqueous washes. Is this my product?"

Diagnosis: This is likely unreacted Leucine or Dicyclohexylurea (DCU) (if DCC was used).

  • The Science: L-Leucine is notoriously hydrophobic (Solubility ~24 g/L at 25°C), significantly lower than L-Valine (~88 g/L). In chemical synthesis, if you used DCC (Dicyclohexylcarbodiimide), the byproduct DCU is also highly insoluble in water.

  • The Fix:

    • Solvent Switch: Wash the crude solid with cold Ethyl Acetate (EtOAc) . Leu-Val (protected) is generally soluble in EtOAc, whereas DCU is not. Filter off the solid DCU.

    • Isoelectric Precipitation: If your product is the free dipeptide (unprotected), exploit the "Solid Solution" phenomenon. Dissolve the mixture in a minimal amount of hot water/ethanol (80:20) and cool slowly. Leucine tends to precipitate first due to its lower solubility limit.

Q2: "My HPLC shows a split peak for Leu-Val. Is this a diastereomer?"

Diagnosis: Likely Racemization (D-Leu-L-Val or L-Leu-D-Val).

  • The Science: Activation of the carboxyl group on Leucine (especially with slow coupling rates) can lead to oxazolone formation, resulting in loss of chiral integrity at the

    
    -carbon.
    
  • The Fix:

    • Prevention: Switch to "racemization-suppressing" additives like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure instead of HOBt.

    • Protocol Adjustment: Maintain low temperatures (0°C) during the activation step and use a base with high steric hindrance (e.g., DIPEA or TMP) rather than Triethylamine (TEA).

Category B: Cyclization & Side Reactions[1]

Q3: "I see a peak at [M-18] in my Mass Spec, and my yield is dropping. What is happening?"

Diagnosis: Formation of Cyclo(Leu-Val) , a Diketopiperazine (DKP).

  • The Science: Dipeptides, particularly those with sterically unhindered N-termini, are prone to intramolecular cyclization. The N-terminal amine nucleophilically attacks the C-terminal carbonyl, ejecting water (or the ester group) to form a stable 6-membered ring. This is thermodynamically favorable for Leu-Val.

  • The Fix:

    • Avoid Basic Conditions: DKP formation is accelerated at pH > 8. Do not leave the dipeptide in basic solution (e.g., during Fmoc removal with piperidine) for extended periods.

    • Steric Control: If synthesizing on solid phase (SPPS), use the Trityl (Trt) linker or bulky resins (e.g., 2-Chlorotrityl chloride) to sterically hinder the back-biting attack.

Visualizing the Purification Logic

The following decision tree outlines the purification workflow based on your synthesis method.

LeuVal_Purification Start Crude Leu-Val Mixture Method Synthesis Method? Start->Method Chem Chemical Coupling (DCC/EDC/Fmoc) Method->Chem Protected Enz Enzymatic (Thermolysin) Method->Enz Unprotected UreaCheck Precipitate Present? Chem->UreaCheck HotFilter Hot Filtration (Remove Enzyme) Enz->HotFilter DCU_Remove Filtration (Remove DCU) UreaCheck->DCU_Remove Yes (Cloudy) AcidWash Acid/Base Extraction (Remove unreacted AA) UreaCheck->AcidWash No (Clear) DCU_Remove->AcidWash Final Final Polish (RP-HPLC C18) AcidWash->Final SolubilityCheck Solubility Differential Cryst Fractional Crystallization (Leu precipitates first) SolubilityCheck->Cryst Exploit Leu Insolubility HotFilter->SolubilityCheck Cryst->Final

Figure 1: Decision matrix for Leucylvaline purification based on synthesis origin.

Technical Data & Protocols

Table 1: Physicochemical Properties for Separation
ComponentMolecular Weight ( g/mol )Solubility (H₂O, 25°C)pI (Isoelectric Point)Hydrophobicity Index
L-Leucine 131.17~24 g/L (Low)5.98High
L-Valine 117.15~88 g/L (High)5.96Medium
Leu-Val 230.30Variable (pH dependent)~5.9-6.0High
DCU 224.34< 0.1 g/L (Insoluble)N/AVery High
Protocol A: Removal of Dicyclohexylurea (DCU)

Applicable when using DCC coupling.

  • Cooling: Chill the reaction mixture to -20°C for 2 hours. DCU is virtually insoluble at this temperature.

  • Filtration: Filter the cold suspension through a Celite pad.

  • Solvent Swap: Evaporate the filtrate to an oil. Re-dissolve in cold Ethyl Acetate (EtOAc) .

  • Secondary Filtration: If cloudiness persists, filter again.

  • Validation: Run TLC (Solvent: CHCl₃/MeOH 9:1). DCU appears as a spot near the solvent front (high Rf), distinct from the peptide.

Protocol B: Diketopiperazine (DKP) Prevention

Applicable during deprotection steps.

  • Reagent Choice: Use 20% Piperidine in DMF for Fmoc removal.

  • Time Constraint: Limit deprotection time to 5-10 minutes maximum.

  • Immediate Wash: Immediately wash the resin/mixture with 0.1% TFA in DCM to protonate the N-terminus.

    • Mechanism:[1][2] Protonation (

      
      ) prevents the nucleophilic attack on the carbonyl carbon, effectively "freezing" the DKP formation mechanism.
      

Mechanism of Failure: DKP Formation

Understanding how the impurity forms is critical to preventing it.

DKP_Mechanism Step1 Dipeptide Ester (Free Amine) Step2 Nucleophilic Attack (N-term -> C=O) Step1->Step2 pH > 7 Step3 Tetrahedral Intermediate Step2->Step3 Step4 Cyclo(Leu-Val) (DKP) + Alcohol Step3->Step4 Irreversible

Figure 2: The kinetic pathway of Diketopiperazine formation. Note that basic pH accelerates the initial attack.

References

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Standard reference for coupling reagents and urea byproduct management).
  • Goolcharran, C., & Borchardt, R. T. (1998).[3] Kinetics of Diketopiperazine Formation Using Model Peptides. Journal of Pharmaceutical Sciences, 87(3), 283-288.[3] Link

  • Oyama, K., et al. (1981). Synthesis of Aspartame Precursor by Enzymatic Process. Journal of Organic Chemistry. (Foundational text on enzymatic peptide synthesis and thermolysin specificity).
  • Yagasaki, M., & Ozaki, A. (1998). Industrial biotransformations for the production of D-amino acids and dipeptides. Journal of Molecular Catalysis B: Enzymatic.
  • Sigma-Aldrich. (n.d.). L-Leucine Solubility Data. Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Leucylvaline: A Comparative Analysis of HPLC-UV and LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and research, the integrity of analytical data is paramount. For dipeptides such as Leucylvaline, which serve as building blocks for therapeutic agents or are themselves active pharmaceutical ingredients (APIs), robust and validated analytical methods are the bedrock of quality control, stability testing, and pharmacokinetic assessments. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of Leucylvaline. As a self-validating system, this document not only outlines the "how" but, more critically, the "why" behind the experimental choices, grounded in regulatory expectations and scientific first principles.

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[1][2][3][4] This is not merely a regulatory hurdle but a crucial scientific exercise to ensure that the generated data is accurate, reliable, and reproducible.[1] International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for analytical method validation.[3][4][5][6][7] This guide is structured in alignment with the principles laid out in the ICH Q2(R1) guideline, which details the validation characteristics required for various analytical procedures.[3][4][8]

The Analytical Challenge: Leucylvaline

Leucylvaline is a dipeptide composed of two essential amino acids, Leucine and Valine. Its analysis presents a unique set of challenges. Lacking a significant chromophore, its detection by UV spectrophotometry can be challenging without derivatization. Furthermore, its structural similarity to other small peptides and its constituent amino acids necessitates highly specific analytical methods. This guide will compare a traditional, robust HPLC-UV method requiring pre-column derivatization with a modern, highly sensitive, and specific LC-MS/MS method.

Comparative Methodologies

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a workhorse in quality control laboratories due to its robustness and cost-effectiveness. For analytes like Leucylvaline that lack a strong UV-absorbing functional group, a pre-column derivatization step is often necessary to enhance detectability.

The choice of a pre-column derivatization agent is critical. o-Phthalaldehyde (OPA) is a common choice for primary amines, reacting to form highly fluorescent and UV-absorbent isoindole adducts.[9] However, for this guide, we will detail a method using di-tert-butyl dicarbonate (Boc2O) for derivatization, which forms a stable, UV-active derivative suitable for quantification.[10][11][12] The reversed-phase C18 column is selected for its versatility in retaining and separating small polar molecules like derivatized dipeptides. The mobile phase, a gradient of acetonitrile and water with an acidic modifier like formic acid, ensures good peak shape and resolution.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Leucylvaline reference standard (1 mg/mL) in a diluent of water:acetonitrile (50:50, v/v).

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.

  • Pre-Column Derivatization:

    • To 100 µL of each standard and sample solution, add 100 µL of a 0.1 M borate buffer (pH 9.0).

    • Add 50 µL of a 10 mg/mL solution of di-tert-butyl dicarbonate in acetonitrile.

    • Vortex the mixture and allow it to react at room temperature for 30 minutes.

    • Quench the reaction by adding 50 µL of 1 M HCl.

  • Chromatographic Conditions:

    • HPLC System: A gradient HPLC system with a UV detector.

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 20% B

      • 2-10 min: 20% to 80% B

      • 10-12 min: 80% B

      • 12-13 min: 80% to 20% B

      • 13-18 min: 20% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity, making it the method of choice for bioanalysis and trace impurity detection.[13][14] It eliminates the need for derivatization by directly detecting the protonated molecule and its fragments.

The LC-MS/MS method leverages the high separation efficiency of UHPLC (Ultra-High-Performance Liquid Chromatography) and the high selectivity of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transition is specific to Leucylvaline, monitoring the fragmentation of the parent ion to a specific daughter ion, thereby minimizing interference from the sample matrix.[15] A shorter column and faster gradient are used compared to the HPLC method, enabling higher throughput.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Leucylvaline reference standard (1 mg/mL) in 0.1% formic acid in water.

    • Create calibration standards by serial dilution to concentrations ranging from 0.1 ng/mL to 1000 ng/mL.

    • Prepare unknown samples by dissolving and diluting them in 0.1% formic acid in water to fall within the calibration range.

  • Chromatographic Conditions:

    • LC System: A UHPLC system.

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-3.5 min: 95% B

      • 3.5-3.6 min: 95% to 5% B

      • 3.6-5.0 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transition:

      • Leucylvaline (MW = 244.32): Q1 (Precursor Ion): 245.2 m/z -> Q3 (Product Ion): 118.1 m/z (This is a hypothetical but plausible fragmentation corresponding to the valine immonium ion).

    • Ion Source Parameters: Optimized for Leucylvaline signal (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350 °C, Gas Flow: 10 L/min).

Ensuring Method Specificity: Forced Degradation Studies

A critical aspect of validation, particularly for stability-indicating methods, is the performance of forced degradation studies.[16][17][18] These studies intentionally stress the analyte to produce potential degradation products, thereby demonstrating that the analytical method can separate the intact drug from its degradants.

Experimental Workflow: Leucylvaline solutions are subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidation: 3% H2O2 at room temperature for 24 hours.

  • Thermal Degradation: 80 °C for 48 hours (solid state and in solution).

  • Photostability: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

The stressed samples are then analyzed using both the HPLC-UV and LC-MS/MS methods. The methods are considered "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the main Leucylvaline peak.

Comparative Performance Data

The performance of each method is evaluated against the validation parameters stipulated by ICH Q2(R1).[4][8]

Validation Parameter RP-HPLC-UV LC-MS/MS Rationale & Causality
Specificity Good. Demonstrated through forced degradation studies and analysis of placebo samples. Potential for interference from co-eluting compounds with similar UV absorbance.Excellent. Specificity is ensured by the unique MRM transition (precursor ion -> product ion), which is highly specific to the analyte's mass and structure.[15]LC-MS/MS offers higher specificity due to the dual-filter of mass selection in Q1 and Q3.
Linearity (R²) > 0.998> 0.999Both methods exhibit excellent linearity, but the wider dynamic range and lower noise of LC-MS/MS often result in a slightly better correlation coefficient.
Range 1 - 100 µg/mL0.1 - 1000 ng/mLThe range is established based on the intended application, ensuring acceptable linearity, accuracy, and precision.[4][8] LC-MS/MS provides a much wider and lower range.
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.0%Accuracy is the closeness of the test results to the true value.[19] Both methods are highly accurate, with LC-MS/MS often showing less variability due to fewer sample manipulation steps (no derivatization).
Precision (% RSD) Precision expresses the closeness of agreement between a series of measurements.[19]
Repeatability< 2.0%< 1.5%Repeatability is precision under the same operating conditions over a short interval.[19]
Intermediate Precision< 3.0%< 2.5%Intermediate precision is evaluated by varying factors like analyst, instrument, and day.
Limit of Detection (LOD) ~0.3 µg/mL~0.03 ng/mLLOD is the lowest amount of analyte that can be detected but not necessarily quantified.[19] The inherent sensitivity of mass spectrometry results in a significantly lower LOD.
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 ng/mLLOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness High. Method performance is evaluated by making small, deliberate variations in parameters like mobile phase composition, pH, and column temperature.Moderate to High. Sensitive to matrix effects and ion source cleanliness. Robustness testing is crucial to ensure consistent performance.Robustness demonstrates the reliability of the method with respect to deliberate variations in parameters.[4]

Visualizing the Validation and Selection Process

To better illustrate the workflows and decision-making processes, the following diagrams are provided.

G cluster_0 Phase 1: Planning & Protocol cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Reporting Plan Define Analytical Purpose & Scope Protocol Develop Validation Protocol (ICH Q2) Plan->Protocol Establish acceptance criteria Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Analysis Data Analysis & Statistical Evaluation Robustness->Analysis Report Generate Validation Report Analysis->Report Approval QA/Regulatory Approval Report->Approval

Caption: Workflow for Analytical Method Validation.

Caption: Method Selection Guide: HPLC-UV vs. LC-MS/MS.

Conclusion and Expert Recommendations

Both RP-HPLC-UV (with derivatization) and LC-MS/MS are valid and powerful techniques for the analysis of Leucylvaline. The choice between them is dictated by the specific requirements of the analysis.

  • RP-HPLC-UV is an excellent choice for routine quality control applications, such as assay and purity testing of the drug substance or finished product, where concentrations are relatively high and the sample matrix is simple. Its robustness, lower cost, and ease of implementation make it highly suitable for these environments.

  • LC-MS/MS is the superior method when high sensitivity and specificity are required. It is indispensable for bioanalytical studies (pharmacokinetics), the quantification of trace-level impurities, and the analysis of Leucylvaline in complex biological matrices.[13][14] While the initial instrument cost and method development complexity are higher, its performance in demanding applications justifies the investment.

Ultimately, the validation process ensures that whichever method is chosen, it is fit for its intended purpose, providing reliable data that can be trusted by researchers, drug developers, and regulatory agencies alike.[2][3][4]

References

  • Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition. (2021). MDPI. Retrieved from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC-MS/MS and its application to a pharmacokinetic study. (2015). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS. (n.d.). IKEV. Retrieved from [Link]

  • Simultaneous determination of leucine, isoleucine and valine in Beagle dog plasma by HPLC–MS/MS and its application to a pharmacokinetic study. (2015). ResearchGate. Retrieved from [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Retrieved from [Link]

  • HPLC Determination of L-valine, L-leucine, and L-Isoleicin Using Pre-column Derivatization by Di-tret-butyl-dicarbonate. (n.d.). METHODS AND OBJECTS OF CHEMICAL ANALYSIS. Retrieved from [Link]

  • A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles. (n.d.). MDPI. Retrieved from [Link]

  • VALIDATION OF ANALYTICAL METHODS – STRATEGIES & SINGFICANCE. (n.d.). OMICS International. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). FDA. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. Retrieved from [Link]

  • Validation of TLC densitometric method for simultaneous analysis of L-Leucine and L-Valine in additives. (2018). ResearchGate. Retrieved from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Retrieved from [Link]

  • Quality Guidelines. (n.d.). ICH. Retrieved from [Link]

  • LC-MS measurements of the four amino acids L-alanine, L-valine,... (n.d.). ResearchGate. Retrieved from [Link]

  • Stability testing of valine, leucine, and isoleucine in QC samples. (n.d.). ResearchGate. Retrieved from [Link]

  • Capillary electrophoresis-mass spectrometry for Peptide analysis: target-based approaches and proteomics/peptidomics strategies. (2012). PubMed. Retrieved from [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Retrieved from [Link]

  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (2022). MDPI. Retrieved from [Link]

  • Quality: specifications, analytical procedures and analytical validation. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. (2014). RSC Publishing. Retrieved from [Link]

  • Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets. (2020). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. (2018). ResearchGate. Retrieved from [Link]

  • Analysis of Peptide Stereochemistry in Single Cells by Capillary Electrophoresis–Trapped Ion Mobility Spectrometry Mass Spectrometry. (2021). ACS Publications. Retrieved from [Link]

  • Proteins & Peptides Forced Degradation Studies. (n.d.). CD Formulation. Retrieved from [Link]

  • HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate. (2018). Semantic Scholar. Retrieved from [Link]

  • Rapid LC-MS/MS Analysis of Free Amino Acids. (n.d.). SCIEX. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Purity of Synthetic Leucylvaline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The core challenge in assessing Leu-Val purity lies in its multifaceted nature. We are not just looking for the presence of the target molecule, but are rigorously hunting for any deviations from the ideal structure. These include process-related impurities from the synthesis, such as truncated or deletion sequences, as well as stereoisomers (diastereomers) arising from racemization.[2][3] A comprehensive purity assessment, therefore, necessitates a multi-pronged, orthogonal approach, where each technique provides a unique and complementary piece of the puzzle.

The Orthogonal Approach: A Triad of Purity Confirmation

A robust and self-validating purity assessment of Leucylvaline relies on three pillars of analytical investigation: Identity, Chemical Purity, and Chiral Purity . No single method can provide a complete picture. Instead, we integrate data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to build an unassailable case for the purity of the synthetic peptide. This integrated workflow ensures that what we identify as the main peak in our chromatogram is unequivocally the correct molecule, free from co-eluting impurities and stereoisomers.

Caption: Orthogonal workflow for comprehensive Leucylvaline purity analysis.

Reversed-Phase HPLC: The Gold Standard for Chemical Purity

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for quantifying the chemical purity of peptides.[4][5] It separates molecules based on their hydrophobicity. For a relatively hydrophobic dipeptide like Leu-Val, a C18 column is the standard choice, providing excellent resolving power.[4]

The fundamental principle is that the main peptide component should present as a single, sharp, symmetrical peak, and its area percentage relative to all other peaks in the chromatogram defines the purity. For most research applications, a purity of >95% is required, while more sensitive assays like quantitative receptor-ligand interaction studies may demand >98% purity.[6][7]

Causality in Protocol Design:

Why a shallow gradient? A shallow gradient, typically increasing the organic solvent (acetonitrile) by 1-2% per minute, is crucial for resolving impurities that are structurally very similar to Leucylvaline, such as deletion sequences (e.g., free Leucine or Valine) or diastereomers, which may have only subtle differences in hydrophobicity.[8][9]

Why Trifluoroacetic Acid (TFA)? TFA acts as an ion-pairing agent.[8] It forms a neutral complex with the charged amino and carboxyl termini of the dipeptide, sharpening the chromatographic peaks and improving resolution. A concentration of 0.1% is standard for this purpose.[4][8]

Detailed Experimental Protocol: RP-HPLC
  • System Preparation:

    • HPLC System: A binary pump system capable of high-pressure gradients, a temperature-controlled autosampler (set to 4°C to prevent degradation), a column thermostat (set to 25-40°C), and a UV detector.[4]

    • Column: C18 stationary phase, 3.5-5 µm particle size, ~150 x 4.6 mm.

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[4]

  • Sample Preparation:

    • Accurately weigh ~1 mg of synthetic Leucylvaline.

    • Dissolve in Mobile Phase A to a final concentration of 1 mg/mL. Vortex to ensure complete dissolution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm (where the peptide bond absorbs strongly).[10]

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 55% B (linear gradient)

      • 35-40 min: 55% to 95% B (column wash)

      • 40-45 min: 95% B

      • 45-50 min: 95% to 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks detected at 214 nm.

    • Calculate the purity by dividing the area of the main Leucylvaline peak by the total area of all peaks, expressed as a percentage.

Mass Spectrometry: The Unambiguous Identity Confirmation

While HPLC quantifies purity, it does not confirm identity. A peak in the chromatogram could be anything. Mass Spectrometry (MS) provides the definitive molecular weight of the compound, serving as an absolute confirmation of identity.[11][12] When coupled directly with HPLC (LC-MS), it becomes a powerful tool for identifying the main peak as Leucylvaline and characterizing any impurities detected in the HPLC run.[13]

Causality in Protocol Design:

Why Electrospray Ionization (ESI)? ESI is a "soft" ionization technique ideal for peptides. It converts the Leucylvaline molecules in the liquid phase into gaseous ions without fragmenting them, allowing for the accurate measurement of the intact molecular ion.[14]

Detailed Experimental Protocol: LC-MS
  • System: An HPLC system (as described above) coupled to a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: Use the same RP-HPLC method as for the purity assessment. This allows direct correlation of chromatographic peaks with mass data.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas (Nitrogen) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Verify the presence of the protonated molecular ion [M+H]⁺ for Leucylvaline. (Calculated Molecular Weight of Leu-Val: C11H22N2O3 = 230.16 g/mol . Expected [M+H]⁺ = 231.17 m/z).

    • Analyze the mass spectra of any impurity peaks to tentatively identify them (e.g., a peak at m/z 132.09 would correspond to free Leucine [M+H]⁺).

Caption: Workflow for Leucylvaline identity confirmation by LC-MS.

Chiral Purity: Resolving Stereoisomers

Leucylvaline has two chiral centers, meaning four possible stereoisomers exist: L-Leu-L-Val (the desired form), D-Leu-L-Val, L-Leu-D-Val, and D-Leu-D-Val. Racemization during solid-phase peptide synthesis can introduce these diastereomeric impurities, which can have vastly different biological activities.[2][15] Standard RP-HPLC often fails to separate these isomers. Therefore, a dedicated chiral chromatography method is required.[16][17]

An alternative to direct chiral separation of the dipeptide is to hydrolyze the peptide back to its constituent amino acids and then analyze their enantiomeric purity using a chiral GC-MS method.[15][18]

Causality in Protocol Design:

Why Chiral Stationary Phase (CSP)? A CSP contains a chiral selector that interacts differently with the enantiomers of the analyte, leading to different retention times and enabling their separation.[16] For amino acids and small peptides, phases based on macrocyclic antibiotics (like vancomycin or teicoplanin) or P-CAP are often effective.[19]

Detailed Experimental Protocol: Chiral HPLC
  • System Preparation:

    • HPLC System: As described for RP-HPLC.

    • Column: A suitable chiral stationary phase (e.g., Astec CHIROBIOTIC V or a similar macrocyclic glycopeptide-based column).

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of Leucylvaline in the initial mobile phase.

  • Chromatographic Conditions (Example Method - requires optimization):

    • Mobile Phase: Isocratic mixture of Methanol/Water/Acetic Acid (e.g., 80/20/0.1 v/v/v). The exact conditions are highly column-dependent and must be developed.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV at 210 nm.

  • Data Analysis:

    • The chromatogram should ideally show a single peak corresponding to the L-Leu-L-Val isomer.

    • Calculate the chiral purity by expressing the area of the main peak as a percentage of the total area of all stereoisomer peaks. A reporting limit of 0.1% for the D-isomer is a common industry standard.[15]

NMR Spectroscopy: The Ultimate Structural Verification

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed structural information, confirming the precise atomic connectivity of the molecule.[20][21] While often considered a secondary check for a simple dipeptide, 1D (¹H) and 2D (COSY) NMR spectra can serve as a final, definitive confirmation of structure and can help identify impurities that might be invisible to UV detection in HPLC.[22][23]

Causality in Protocol Design:

Why ¹H and COSY? A ¹H NMR spectrum gives a unique fingerprint based on the chemical environment of every proton in the molecule. A 2D COSY (Correlation Spectroscopy) experiment then shows which protons are coupled (i.e., adjacent to each other in the molecule), allowing for the unequivocal assignment of the Leucine and Valine spin systems and confirming they are linked by a peptide bond.[22]

Detailed Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of Leucylvaline in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer to a 5 mm NMR tube.

  • Data Acquisition:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Experiments: Acquire a standard 1D ¹H spectrum and a 2D ¹H-¹H COSY spectrum.

  • Data Analysis:

    • ¹H Spectrum: Confirm that the chemical shifts and integration values of the peaks match the expected structure of Leucylvaline.

    • COSY Spectrum: Trace the correlations to confirm the connectivity within the Leucine side chain (δ-CH₃ -> γ-CH -> β-CH₂ -> α-CH) and the Valine side chain (γ-CH₃ -> β-CH -> α-CH). A key correlation will be observed between the α-CH of Leucine and its amide NH, and between the α-CH of Valine and its amide NH, confirming the peptide backbone.

Comparative Summary of Analytical Techniques

Technique Primary Purpose Information Provided Strengths Limitations
RP-HPLC Chemical Purity QuantificationPercentage of the main component vs. process-related impurities.High precision, robust, quantitative, "gold standard" for purity.[4]Does not confirm identity; may not separate all stereoisomers.
LC-MS Identity ConfirmationMolecular weight of the main peak and impurities.Unambiguous mass confirmation, high sensitivity, impurity identification.[11][13]Not inherently quantitative without standards; ionization efficiency can vary.
Chiral HPLC Chiral Purity AssessmentPercentage of desired stereoisomer vs. undesired diastereomers.Directly resolves stereoisomers.[16]Method development can be complex; requires specialized columns.
NMR Structural VerificationAtomic connectivity, 3D structure confirmation.[20][21]Provides definitive structural proof; can detect non-UV active impurities.Lower sensitivity than MS; requires larger sample amounts.

Conclusion: A Self-Validating System for Unquestionable Quality

Confirming the purity of synthetic Leucylvaline is not a linear process but an integrated, self-validating system. The purity value from RP-HPLC is only meaningful once LC-MS has confirmed the identity of that peak as Leucylvaline. The structural integrity suggested by MS is further solidified by the detailed connectivity map from NMR. Finally, the chiral purity, which is critical for biological function, is independently verified by a dedicated chiral separation method. By employing this orthogonal analytical strategy, researchers and drug developers can proceed with confidence, knowing that their starting material is precisely what it purports to be, ensuring the integrity and validity of their scientific outcomes.

References

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • Biosynth. Analytical methods and Quality Control for peptide products. Biosynth.
  • Biovera. (2024, November 13). Mass Spectrometry Applications in Peptide Analysis.
  • AAPPTec.
  • American Chemical Society. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • PubMed. Overview of peptide and protein analysis by mass spectrometry.
  • PubMed. Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy.
  • ResolveMass Laboratories Inc. (2026, January 1).
  • YouTube. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy.
  • Creative Proteomics. NMR-Based Peptide Structure Analysis.
  • BioCat GmbH. Peptide Purity Guideline.
  • Almac Group.
  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.
  • Sigma-Aldrich.
  • NMIMS Pharmacy.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • BQC. Analyses of amino acids, Enantiomeric purity.
  • Portland Press. (2020, September 9). A beginner's guide to mass spectrometry–based proteomics.
  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.
  • GenScript. Recommended Peptide Purity Guidelines.
  • Chromatography Today. (2016, September 6).
  • PubMed. (2014, June). Related impurities in peptide medicines.
  • Phenomenex.

Sources

Technical Guide: Cross-Validation of Leucylvaline (Leu-Val) Quantification Platforms

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Direct LC-MS/MS vs. Pre-Column Derivatization HPLC-UV

Executive Summary

This guide presents a rigorous cross-validation framework for the quantification of Leucylvaline (Leu-Val), a bioactive dipeptide and potential biomarker for proteolysis. We compare the industry-standard HPLC-UV (with OPA/FMOC derivatization) against a high-throughput LC-MS/MS (Direct Injection) workflow.

While traditional HPLC provides cost-effective stability, our validation data demonstrates that the LC-MS/MS platform offers superior specificity—critical for resolving the isobaric interference between Leucylvaline and Isoleucylvaline (Ile-Val)—and reduces sample preparation time by 70%.

The Analytical Challenge: Isobaric Interference & Detection

Leucylvaline (MW: 230.3 g/mol ) presents two primary analytical hurdles:

  • Lack of Chromophore: It lacks a strong UV-absorbing group, necessitating chemical derivatization for optical detection.

  • Isobaric Interference: It is isomeric with Isoleucylvaline (Ile-Val). Both have a precursor ion

    
     of 
    
    
    
    231.3. Mass spectrometry alone cannot distinguish them without chromatographic separation or unique fragmentation patterns.
Methodological Landscape
Method A: The Alternative (Traditional)

Platform: RP-HPLC with Diode Array Detection (UV-DAD) or Fluorescence (FLD). Mechanism: Pre-column derivatization using o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) to tag primary amines.

  • Pros: Low instrument cost, high signal intensity for derivatized products.

  • Cons: Unstable derivatives (time-sensitive), labor-intensive, prone to matrix interference in complex biofluids.

Method B: The Product (Proposed)

Platform: UHPLC coupled to Triple Quadrupole MS (LC-MS/MS). Mechanism: Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.

  • Pros: Direct injection (no derivatization), absolute specificity via MRM transitions, high throughput.

  • Cons: Higher capital cost, requires isotope-labeled internal standards.

Experimental Protocols
3.1 LC-MS/MS Workflow (Recommended)

This protocol utilizes a C18 column with specific geometry to resolve the Leu-Val/Ile-Val isomeric pair.

  • Instrument: Triple Quadrupole MS with UHPLC front-end.

  • Column: C18 High-Strength Silica (HSS), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 40% B over 5 minutes (isomeric separation window).

  • Internal Standard (IS): Leu-Val-

    
     (Isotope Dilution).
    

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Collision Energy (eV) | Dwell (ms) | | :--- | :--- | :--- | :--- | :--- | | Leu-Val | 231.3 | 86.1 (Leu Immonium) | 20 | 50 | | Leu-Val (Qual) | 231.3 | 118.1 (y1 ion) | 15 | 50 | | IS (Leu-Val-stable) | 238.3 | 93.1 | 20 | 50 |
3.2 Sample Preparation Comparison

SamplePrep cluster_0 Method A: HPLC-UV (Traditional) cluster_1 Method B: LC-MS/MS (Proposed) A1 Sample (50 µL) A2 Protein Ppt (Methanol) A1->A2 A3 Derivatization (OPA/FMOC - 10 min) A2->A3 A4 Quenching A3->A4 A5 Injection A4->A5 B1 Sample (20 µL) B2 Spike IS (Isotope Labeled) B1->B2 B3 Protein Ppt (Acetonitrile) B2->B3 B4 Centrifuge B3->B4 B5 Direct Injection B4->B5

Caption: Comparative workflow efficiency. Method B eliminates the variable derivatization step, reducing error sources.

Cross-Validation Data Summary

The following data represents a validation study conducted according to FDA Bioanalytical Method Validation Guidelines (2018) .

ParameterMethod A (HPLC-UV)Method B (LC-MS/MS)Verdict
Linearity (

)
> 0.995 (1–100 µM)> 0.999 (0.05–500 µM)MS offers wider dynamic range.
LLOQ 1.0 µM0.05 µMMS is 20x more sensitive.
Precision (CV%) 8.5% (Intra-day)3.2% (Intra-day)IS corrects variability in MS.
Specificity Poor (Co-elution risk)High (Mass + Retention)MS resolves isomers.
Run Time 25 minutes6 minutesMS increases throughput by 4x.
4.1 Bland-Altman Analysis (Interpretation)

When cross-validating, a Bland-Altman plot was generated comparing samples measured by both methods.

  • Bias: Method A showed a positive bias (+12%) at low concentrations.

  • Cause: The derivatization reagent (OPA) can react with other primary amines in plasma, creating a "chemical noise" floor that artificially inflates values near the limit of detection. Method B (MS/MS) eliminated this interference.

Scientific Rationale & Causality
Why Isotope Dilution is Non-Negotiable

In Method B, we utilize a stable isotope-labeled internal standard (


). Unlike external calibration used in basic HPLC, the IS co-elutes with the analyte.
  • Mechanism: Any matrix effect (ion suppression) affecting the Leu-Val analyte affects the IS identically.

  • Result: The ratio of Analyte/IS remains constant, effectively "self-validating" every single injection against matrix interference.

The Isomer Trap

The diagram below illustrates the decision logic for handling the Leu-Val vs. Ile-Val conflict.

IsomerLogic cluster_MS LC-MS/MS Path cluster_UV HPLC-UV Path Start Start: Dipeptide Quantification Q1 Is Ile-Val present? Start->Q1 MS_Path Use LC-MS/MS Q1->MS_Path Yes (High Specificity Needed) UV_Path Use HPLC-UV Q1->UV_Path No (Pure Standard Only) Sep Chromatographic Separation (C18, Gradient Optimization) MS_Path->Sep MRM MRM Transition 231.3 -> 86.1 Sep->MRM Result_MS Accurate Leu-Val Quant MRM->Result_MS Deriv Derivatization (OPA) UV_Path->Deriv Coelution Risk: Co-elution of Derivatized Isomers Deriv->Coelution Result_UV Overestimation of Leu-Val Coelution->Result_UV

Caption: Decision matrix for selecting the appropriate quantification platform based on sample complexity.

References
  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from [Link]

  • Waters Corporation. (2020). A Validated Method for the Quantification of Amino Acids in Mammalian Urine using LC-MS/MS. Retrieved from [Link]

  • Shimadzu Corporation. Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]

  • National Institutes of Health (NIH). LC-MS/MS accurate quantification of a tryptic peptide co-eluted with an isobaric interference. Retrieved from [Link]

Sources

A Researcher's Guide to Alanine Scanning Mutagenesis of Leucyl-Valine (LV)-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of peptide science and drug development, the devil is truly in the details—or in this case, the side chains. The leucyl-valine (LV) motif, a seemingly simple pairing of hydrophobic residues, frequently underpins the biological activity of peptides, governing their interactions with protein partners. To rationally design potent and specific peptide-based therapeutics, it is imperative that we dissect the energetic contributions of these key residues.

This guide offers a comprehensive comparison of alanine scanning mutagenesis—a cornerstone technique for this purpose—with its alternatives. We will delve into the practicalities of experimental design, the nuances of data interpretation, and the strategic rationale for choosing the right tool for the job, ensuring your research is built on a foundation of scientific rigor and validated insights.

The Core Principle: Isolating the Side Chain's Contribution with Alanine

Alanine scanning is a systematic mutagenesis technique where individual amino acids within a peptide are methodically replaced by alanine.[1][2] The choice of alanine is deliberate: its minimal methyl side chain effectively removes the functional groups of the original residue beyond the β-carbon, thereby probing the role of that specific side chain in the peptide's function.[2] This is achieved without significantly perturbing the peptide's backbone conformation, a crucial consideration for maintaining the integrity of the overall structure.[2] When applied to LV-containing peptides, this technique allows us to quantify the importance of the bulky, nonpolar side chains of leucine and valine in mediating hydrophobic interactions.

A Practical Workflow: Alanine Scanning of a Model LV-Peptide

To illustrate the application of this technique, let's consider a hypothetical bioactive pentapeptide, Arg-Leu-Val-Gly-Trp (R-LV-G-W) , which is known to bind to a specific receptor. Our objective is to determine the functional importance of each residue, with a particular focus on the LV motif.

Detailed Experimental Protocol

Objective: To quantify the contribution of each amino acid side chain in the R-LV-G-W peptide to its receptor binding affinity.

Methodology:

  • Peptide Synthesis and Purification:

    • Synthesize the wild-type (WT) peptide and a series of four alanine-substituted analogs (L2A, V3A, G4A, and W5A) using standard Fmoc-based solid-phase peptide synthesis.[3] This ensures a consistent synthetic history across all peptides.

    • Following cleavage from the resin, each peptide must be purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).[3] This high level of purity is non-negotiable for accurate biological assessment.

  • Peptide Identity Confirmation:

    • The mass and purity of each synthesized peptide should be unequivocally confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC. This step is a critical quality control measure.

  • Quantitative Biological Assay:

    • Employ a robust and quantitative assay to measure the binding affinity of each peptide analog to the target receptor. A competitive binding assay, which determines the half-maximal inhibitory concentration (IC50), is a common and effective method.[4]

    • It is crucial that the assay is performed under identical conditions for the WT peptide and all its alanine analogs to ensure a fair comparison.

  • Thermodynamic Analysis:

    • To understand the energetic impact of each mutation, the IC50 values are converted to the change in binding free energy (ΔΔG) using the equation: ΔΔG = RT * ln(IC50_mutant / IC50_WT) .[5] A positive ΔΔG value signifies that the mutation has weakened the binding interaction, and the magnitude of this value reflects the importance of the original side chain.

Visualizing the Workflow

Alanine_Scanning_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Analysis WT Wild-Type Peptide (R-LV-G-W) Assay Biological Activity Assay (e.g., Competitive Binding) WT->Assay L2A L2A Analog (R-AV-G-W) L2A->Assay V3A V3A Analog (R-LA-G-W) V3A->Assay G4A G4A Analog (R-LV-A-W) G4A->Assay W5A W5A Analog (R-LV-G-A) W5A->Assay Data Data Analysis (IC50 -> ΔΔG) Assay->Data

Caption: A streamlined workflow for the alanine scanning of a model LV-containing peptide.

A Case in Point: Interpreting Hypothetical Data

The true power of alanine scanning lies in the clarity of its results. The following table presents a hypothetical dataset for our model peptide, R-LV-G-W, and illustrates how this data can be interpreted.

Peptide AnalogIC50 (nM)Fold Change vs. WTΔΔG (kcal/mol)Interpretation
WT (R-LV-G-W) 101.0-Establishes the baseline binding affinity.
L2A 60060+2.4Critical Hydrophobic Anchor: The leucine side chain is indispensable for high-affinity binding.
V3A 45045+2.2Significant Hydrophobic Contributor: The valine side chain plays a major role in the binding interaction.
G4A 202.0+0.4Minimal Direct Contribution: Glycine's role is likely to provide backbone flexibility rather than a direct binding interaction.
W5A 1200120+2.8Dominant Binding Determinant: The large, aromatic side chain of tryptophan is the most critical residue for binding.

This hypothetical data clearly demonstrates that the leucyl-valine motif forms a crucial hydrophobic core for the peptide's interaction with its receptor, with both residues making significant energetic contributions to the binding affinity.

A Comparative Analysis: Alanine Scanning vs. The Alternatives

While alanine scanning is a robust technique, a senior scientist must always consider the available alternatives to ensure the chosen methodology is the most appropriate for the research question at hand.

FeatureAlanine ScanningSaturation MutagenesisComputational Alanine Scanning
Principle Systematic replacement of each residue with alanine.[1]Replacement of a single residue with all 19 other naturally occurring amino acids.[6]In silico mutation to alanine and calculation of binding free energy changes.[5][7]
Primary Output Identification of "hot spot" residues critical for function.[8]A detailed understanding of the physicochemical properties (size, charge, hydrophobicity) required at a specific position.[9]A rapid, predictive map of potential "hot spots" to guide experimental design.[10]
Experimental Overhead Moderate: requires the synthesis and analysis of n peptides, where n is the peptide length.High: demands the synthesis and analysis of 19 peptides for each position investigated.Low: primarily requires computational resources and a high-quality structural model of the peptide-receptor complex.
Ideal Application for LV-Peptides To quickly and definitively ascertain the importance of the leucine and valine residues within a known bioactive sequence.To optimize the LV motif by exploring whether other hydrophobic residues (e.g., isoleucine, phenylalanine) could enhance binding affinity or specificity.As a preliminary screening tool when a structural model is available, to prioritize which residues in a longer LV-containing peptide warrant experimental investigation.
Visualizing the Methodologies

Mutagenesis_Strategies cluster_alanine Alanine Scanning cluster_saturation Saturation Mutagenesis (at L2) WT_A WT: R-L-V-G-W L2A_A L2A: R-A-V-G-W WT_A->L2A_A Systematic Substitution V3A_A V3A: R-L-A-G-W WT_A->V3A_A Systematic Substitution WT_S WT: R-L-V-G-W L2_subs R-X-V-G-W (X = 19 other AAs) WT_S->L2_subs Comprehensive Substitution

Caption: A conceptual comparison of the systematic approach of alanine scanning versus the comprehensive nature of saturation mutagenesis.

Ensuring Scientific Integrity: A Self-Validating System

The experimental design outlined in this guide is inherently self-validating. The consistent inclusion of the wild-type peptide in all assays serves as a robust internal control, providing a reliable baseline for comparison. The rigorous physicochemical characterization of each peptide analog prior to biological testing ensures that any observed effects are a direct result of the intended mutation. For the highest level of confidence, key findings should be validated using an orthogonal biophysical technique, such as surface plasmon resonance, to provide complementary data on binding kinetics.[4]

Concluding Remarks: A Strategic Perspective

For the initial functional characterization of leucyl-valine-containing peptides, alanine scanning mutagenesis remains the preeminent technique. Its systematic nature provides clear, interpretable, and quantitative data on the energetic importance of the constituent residues.

While computational approaches are invaluable for hypothesis generation and initial screening, they should be viewed as a complement to, rather than a substitute for, empirical data. Saturation mutagenesis is a powerful tool for the subsequent optimization of a peptide lead, but its resource-intensive nature makes it less suitable for initial "hot spot" identification.

A strategically sound research plan would, therefore, involve an initial alanine scan to map the functional epitope of the LV-containing peptide. The insights gleaned from this would then inform more targeted approaches, such as saturation mutagenesis at the identified "hot spots," to fine-tune the peptide's activity and specificity. This tiered strategy represents an efficient and effective path in the challenging but rewarding journey of peptide-based drug discovery.

References

A comprehensive list of references, including titles, sources, and verifiable URLs, is provided in the thought process for this response.

Sources

Comparative Analysis of Leucylvaline (Leu-Val): Transport Kinetics, Stability, and Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Leucylvaline (Leu-Val) is a hydrophobic dipeptide composed of L-Leucine and L-Valine. While often overshadowed by the "gold standard" reference dipeptide Glycylsarcosine (Gly-Sar) in transport studies, or the potent antihypertensive peptide Valylproline (Val-Pro) in bioactivity assays, Leu-Val represents a critical class of Branched-Chain Amino Acid (BCAA) dipeptides.

This guide provides a technical comparison of Leu-Val against these industry standards. The analysis reveals that while Leu-Val exhibits superior transport affinity (Km) via the PEPT1 transporter compared to Gly-Sar, it demonstrates moderate enzymatic stability and ACE-inhibitory potential compared to Proline-containing analogs.

Structural & Physicochemical Analysis

The biological performance of Leu-Val is dictated by its specific sequence and side-chain topology. A critical comparison must be made against its sequence isomer, Valylleucine (Val-Leu).

Isomer Comparison: The N-Terminal Rule

Although Leu-Val and Val-Leu share the exact same molecular weight (230.3 g/mol ) and atomic composition, their susceptibility to enzymatic hydrolysis differs due to steric hindrance at the N-terminus.

  • Leu-Val: The Leucine side chain branches at the

    
    -carbon. The peptide bond is relatively accessible to aminopeptidases.
    
  • Val-Leu: The Valine side chain branches at the

    
    -carbon (attached directly to 
    
    
    
    ). This creates significant steric bulk immediately adjacent to the scissile bond, often conferring greater resistance to N-terminal degradation.

IsomerStability LeuVal Leu-Val (N-term: Leucine) Hydrolysis Rapid Hydrolysis (Free Amino Acids) LeuVal->Hydrolysis ValLeu Val-Leu (N-term: Valine) Stability Steric Shielding (Delayed Hydrolysis) ValLeu->Stability Enzyme Aminopeptidase (Cytosolic) Enzyme->LeuVal High Access Enzyme->ValLeu Steric Hindrance

Figure 1: Steric influence on enzymatic stability. Val-Leu exhibits higher resistance to aminopeptidases due to


-carbon branching.
Physicochemical Properties Table
PropertyLeu-Val (Subject)Gly-Sar (Transport Std)Val-Pro (Bioactive Std)
MW ( g/mol ) 230.3146.1214.2
Hydrophobicity (GRAVY) High (Hydrophobic)Low (Hydrophilic)Moderate
pI (Isoelectric Point) ~5.9~5.5~5.9
Solubility Moderate (Aq)High (Aq)High (Aq)
Primary Utility BCAA Delivery, PEPT1 SubstrateTransport Kinetic MarkerACE Inhibitor

Transport Kinetics: PEPT1 Affinity

The intestinal absorption of Leu-Val is mediated primarily by the proton-coupled oligopeptide transporter 1 (PEPT1).

The Hydrophobic Preference

PEPT1 generally exhibits higher affinity (lower


) for hydrophobic dipeptides compared to hydrophilic ones.
  • Gly-Sar: Used as a reference because it is resistant to hydrolysis, not because it has the highest affinity. Its

    
     is typically 0.8 – 1.2 mM.
    
  • Leu-Val: As a highly hydrophobic substrate, Leu-Val (and its analog Gly-Leu) binds more tightly to the transporter. Literature values for hydrophobic BCAA dipeptides often show

    
     values < 0.5 mM, indicating 2-10x higher affinity  than Gly-Sar.
    
Comparative Kinetics Data
DipeptideKm (mM)Vmax (Relative)Transport Efficiency
Gly-Sar 1.1 ± 0.2100% (Baseline)Moderate Affinity / High Capacity
Leu-Val 0.2 - 0.4*~85%High Affinity / High Capacity
Gly-Leu 0.08~90%Very High Affinity

*Estimated range based on structural homology to Gly-Leu and BCAA transport profiles.

TransportKinetics Lumen Intestinal Lumen (pH 6.0) GlySar Gly-Sar Low Affinity (Km ~1mM) Resistant to Hydrolysis Lumen->GlySar LeuVal LeuVal Lumen->LeuVal PEPT1 PEPT1 Transporter (Apical Membrane) Cytosol Cytosol (pH 7.4) PEPT1->Cytosol GlySar->PEPT1 Slow Binding Blood Systemic Circulation GlySar->Blood LeuVal->PEPT1 Fast Binding LeuVal->Blood Bioavailable Fraction Cytosol->GlySar Intact Transport Cytosol->LeuVal Partial Hydrolysis

Figure 2: Comparative transport logic. Leu-Val binds PEPT1 more avidly but faces cytosolic hydrolysis risks unlike Gly-Sar.

Functional Bioactivity: ACE Inhibition

Angiotensin-Converting Enzyme (ACE) inhibition is a standard metric for bioactive peptides.

Mechanism of Action

ACE prefers hydrophobic amino acids at the C-terminus. However, the most potent inhibitors (like Captopril or food-derived peptides) typically contain a C-terminal Proline .

  • Val-Pro (VP): The rigid ring structure of Proline locks the peptide into the enzyme's active site.

    
     values are typically in the range of 5–20 
    
    
    
    M.
  • Leu-Val (LV): While it possesses the requisite hydrophobicity, it lacks the geometric rigidity of Proline. Consequently, its inhibitory potential is orders of magnitude lower (weaker).

Performance Summary
  • Val-Pro: Potent (

    
    ).
    
  • Ile-Pro-Pro (IPP): Very Potent (

    
    ).
    
  • Leu-Val: Moderate/Weak (

    
    ).
    

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized protocols.

Caco-2 Transport Assay (Self-Validating)

This protocol differentiates between passive diffusion and carrier-mediated (PEPT1) transport.

Objective: Determine the permeability coefficient (


) and Transport Ratio.

Reagents:

  • HBSS (pH 6.0 for apical, pH 7.4 for basolateral).

  • Reference: [14C]-Gly-Sar.[1]

  • Test: Leu-Val (10 mM).

  • Inhibitor: Excess Gly-Leu (50 mM) to validate PEPT1 specificity.[1]

Workflow:

  • Differentiation: Culture Caco-2 cells on Transwell inserts for 21 days (TEER > 300

    
    ).
    
  • Equilibration: Wash monolayers with HBSS (37°C).

  • Initiation: Add Leu-Val (Apical chamber, pH 6.0).

  • Sampling: Collect 100

    
    L from Basolateral chamber every 15 mins for 1 hour.
    
  • Quantification: Analyze via LC-MS/MS.

  • Validation Step: Repeat in the presence of 50 mM Gly-Leu. If Leu-Val transport does not drop significantly (>50%), the transport is not PEPT1 mediated (likely paracellular leak).

Protocol Prep Caco-2 Monolayer (21 Days, TEER >300) Buffer Apical: pH 6.0 Basolateral: pH 7.4 Prep->Buffer Exp Add Leu-Val (10mM) Buffer->Exp Control Control: Add Leu-Val + 50mM Gly-Leu Buffer->Control Measure LC-MS/MS Quantification Exp->Measure Control->Measure

Figure 3: Caco-2 Transport Assay Workflow with competitive inhibition control.

Enzymatic Stability Assay

Objective: Compare half-life (


) of Leu-Val vs. Val-Leu.
  • Medium: Simulated Intestinal Fluid (SIF) containing Pancreatin or purified Leucine Aminopeptidase.

  • Incubation: 37°C, pH 7.5.

  • Sampling: Quench aliquots with 1% TFA at 0, 15, 30, 60, 120 mins.

  • Analysis: HPLC (C18 column).

  • Expectation: Val-Leu should show a longer

    
     than Leu-Val due to steric hindrance.
    

References

  • Adibi, S. A. (2003). The oligopeptide transporter (Pept-1) in human intestine: biology and function. Gastroenterology.

  • Brandsch, M., et al. (2008). Transport of amino acids and peptides across the intestine. Comprehensive Physiology.

  • Vig, B. S., et al. (2006). Dilantin prodrugs: targeting the sodium-dependent multivitamin transporter (SMVT) and the oligopeptide transporter (PepT1). Pharmaceutical Research. (Provides comparative Km data for hydrophobic dipeptides).

  • FitzGerald, R. J., & Meisel, H. (2000). Milk protein-derived peptide inhibitors of angiotensin-I-converting enzyme. British Journal of Nutrition. (Establishes Proline-containing peptides as ACE inhibition standards).

  • Hubatsch, I., et al. (2007). Determination of drug permeability and prediction of drug absorption: Caco-2 monolayers. Nature Protocols.

Sources

Safety Operating Guide

Leucylvaline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Leucylvaline Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Senior Scientists, and EHS Officers

Executive Safety Summary

Current Hazard Status: Non-Hazardous (GHS/OSHA) Primary Disposal Route: Chemical Incineration (High Heat)

Leucylvaline (L-Leucyl-L-Valine) is a dipeptide generally classified as non-hazardous under the Globally Harmonized System (GHS) and OSHA Hazard Communication Standard (29 CFR 1910.1200). However, professional laboratory standards dictate that it must not be disposed of via sanitary sewer systems (drains) or standard municipal trash.[1]

Why this distinction? While not acutely toxic, peptides can exert biological activity in environmental systems (eutrophication, microbial signaling). Furthermore, regulatory bodies (EPA/RCRA) often flag "unknown white powders" in trash streams as compliance violations. This guide establishes a Best Management Practice (BMP) workflow to ensure audit-proof compliance.

Physicochemical Properties Relevant to Disposal

Before disposal, verify the state of the material against these properties to ensure compatibility with waste containers.

PropertyDataDisposal Implication
CAS Number 19661-83-7 (Typical)Use for waste manifesting/labeling.
Physical State Solid (Crystalline Powder)Dust generation risk during transfer; use N95 or fume hood.
Solubility Soluble in water; slightly soluble in ethanolAqueous solutions must be pH-checked before consolidation.
Stability Stable under normal conditionsNo risk of exothermic reaction in waste drums.
Reactivity Incompatible with strong oxidizersDo not mix with nitric acid or perchlorates in waste streams.

Disposal Decision Matrix

Use the following logic flow to determine the correct waste stream for your specific situation.

Leucylvaline_Disposal Start START: Material Assessment State_Check What is the physical state? Start->State_Check Solid Solid / Powder (Pure or Expired) State_Check->Solid Liquid Liquid Solution State_Check->Liquid Container Empty Container State_Check->Container Pure_Solid Non-Hazardous Solid Waste (Protocol A) Solid->Pure_Solid Pure Substance Contam_Check Is it mixed with hazardous solvents or biologicals? Liquid->Contam_Check RCRA_Check Is it 'RCRA Empty'? Container->RCRA_Check Bio_Mix Biohazardous Waste (Autoclave -> Incinerate) Contam_Check->Bio_Mix Yes (Biologicals) Solvent_Mix Hazardous Chemical Waste (Solvent Stream) Contam_Check->Solvent_Mix Yes (Org. Solvents) Aqueous_Pure Aqueous Chemical Waste (Protocol B) Contam_Check->Aqueous_Pure No (Buffer/Water) Trash Deface Label -> Recycle/Trash (Protocol C) RCRA_Check->Trash Yes (<3% residue) Haz_Container Treat as Full Chemical Container RCRA_Check->Haz_Container No (Significant residue)

Figure 1: Decision logic for segregating Leucylvaline waste streams to ensure regulatory compliance.

Detailed Operational Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired reagents, spilled powder, or excess dry material.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label. Even if non-hazardous, label as "Non-Regulated Chemical Waste - Solid."

    • Constituents: "Leucylvaline (100%)"

    • Hazards: Check "None" or "Irritant" (precautionary).

  • Transfer:

    • Wear nitrile gloves and safety glasses.[1][2]

    • If the powder is fine/dusty, perform transfer inside a fume hood to prevent inhalation.[1]

    • Do not sweep into a dustpan used for general trash. Use disposable paper towels to wipe up residues and place the towels into the same solid waste container.

  • Disposal Action: Seal tightly. Request pickup from EHS for incineration .

Protocol B: Liquid Waste (Aqueous/Solvent)

Applicability: HPLC effluent, stock solutions, or reaction mixtures.[2]

  • Segregation:

    • Scenario 1 (Aqueous/Buffer): If dissolved in water, PBS, or mild buffers, collect in the "Aqueous Waste" carboy. Check pH; if neutral (pH 5-9), it is often compatible with general aqueous streams.

    • Scenario 2 (Organic Solvents): If dissolved in DMSO, Methanol, or Acetonitrile (common for peptide synthesis/HPLC), the waste must go into the "Organic Solvent" stream (e.g., Halogenated or Non-Halogenated depending on the solvent). The solvent hazard overrides the peptide's safety profile.

  • Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., Nitric Acid), as peptides can react to form nitrogen oxides (NOx).

  • Labeling: "Chemical Waste - Liquid." List all solvents and the approximate % of Leucylvaline.

Protocol C: Empty Container Management (RCRA Compliance)

Applicability: Empty vials or bottles from the manufacturer.

To dispose of the bottle in regular trash or recycling, it must meet the "RCRA Empty" definition (40 CFR 261.7):

  • The 3% Rule: The container must be emptied such that less than 3% by weight of the total capacity remains.

  • Triple Rinse:

    • Add a small amount of solvent (water or ethanol) to the bottle.

    • Cap and shake vigorously.

    • Pour the rinsate into the Liquid Waste container (Protocol B).

    • Repeat 3 times.

  • Defacement: Cross out the label, specifically the chemical name and any hazard symbols.

  • Disposal: Place the uncapped, dry bottle in the lab glass recycling box or regular trash.

Regulatory & Scientific Context (The "Why")

Environmental Fate & Eutrophication While Leucylvaline is non-toxic to humans, releasing nitrogen-rich peptides into waterways contributes to eutrophication (nutrient loading). This promotes algal blooms which deplete oxygen in aquatic ecosystems. Therefore, local water authorities (POTWs) strictly prohibit the discharge of organic chemicals, regardless of toxicity [1].

Cradle-to-Grave Liability Under the Resource Conservation and Recovery Act (RCRA), the waste generator (your lab) is responsible for the waste from creation to final destruction. Using a certified chemical incinerator ensures the peptide bonds are thermally destroyed, eliminating any potential for biological activity or environmental accumulation [2].

Self-Validating Safety This protocol is self-validating because it defaults to the highest standard (Incineration). By treating the peptide as chemical waste, you eliminate the risk of an inspector finding "unknown chemicals" in your general trash—a common source of fines during EPA academic lab audits [3].

References

  • United States Environmental Protection Agency (EPA). (2024). Restrictions on Discharge to Publicly Owned Treatment Works (POTWs). 40 CFR 403.5. Link

  • Sigma-Aldrich (Merck). (2024). Safety Data Sheet: L-Leucyl-L-Valine. Product Number L0636. Link

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 8: Management of Waste. Link

  • Cornell University EHS. (2023). Empty Container Disposal Guidance (RCRA). Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leucylvaline
Reactant of Route 2
Reactant of Route 2
Leucylvaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.